Methyl 6-bromo-5-fluoropyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-bromo-5-fluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMMPTHLFMQVFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673236 | |
| Record name | Methyl 6-bromo-5-fluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210419-26-3 | |
| Record name | Methyl 6-bromo-5-fluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-bromo-5-fluoropyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 6-bromo-5-fluoropyridine-2-carboxylate
This guide provides a comprehensive, in-depth exploration of the synthetic pathway for Methyl 6-bromo-5-fluoropyridine-2-carboxylate, a key building block in modern medicinal chemistry and drug development. The protocol herein is presented with a focus on scientific integrity, causality behind experimental choices, and authoritative grounding to ensure reproducibility and a thorough understanding of the underlying chemical principles.
Introduction: The Significance of a Halogenated Pyridine Moiety
This compound is a highly functionalized heterocyclic compound. The presence and specific arrangement of the bromo, fluoro, and carboxylate substituents on the pyridine ring make it a versatile intermediate for the synthesis of complex pharmaceutical agents. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of further molecular complexity. The methyl ester at the 2-position offers a site for further modification or can be a key pharmacophoric feature itself.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a two-step sequence starting from a readily available precursor. The final ester functionality can be installed via a Fischer esterification of the corresponding carboxylic acid. The crucial bromo-substituent can be introduced from an amino group via a Sandmeyer reaction. This leads to the identification of 6-amino-5-fluoropyridine-2-carboxylic acid as a strategic and commercially available starting material.
Caption: Overall synthetic route to this compound.
PART 1: Sandmeyer Bromination of 6-amino-5-fluoropyridine-2-carboxylic acid
The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amino group into a halide. [1][2]The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) halide to yield the corresponding aryl halide.
Mechanistic Insight
The reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid, typically hydrobromic acid in this case. [3]The resulting diazonium salt is a highly reactive intermediate. The subsequent substitution of the diazonium group with bromide is facilitated by copper(I) bromide. The mechanism is believed to involve a single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical, dinitrogen gas, and a Cu(II) species. The aryl radical then abstracts a bromine atom from the Cu(II) bromide to form the final product and regenerate the Cu(I) catalyst. [2]
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |
| 6-amino-5-fluoropyridine-2-carboxylic acid | 156.11 | 10.0 | 1.56 g | Starting material |
| Hydrobromic acid (48% aq.) | 80.91 | - | 10 mL | Acidic medium and source of bromide ions |
| Sodium nitrite (NaNO₂) | 69.00 | 11.0 | 0.76 g | For in situ generation of nitrous acid |
| Copper(I) bromide (CuBr) | 143.45 | 12.0 | 1.72 g | Catalyst and source of bromide |
| Deionized water | 18.02 | - | As needed | Solvent |
| Dichloromethane (DCM) | 84.93 | - | As needed | Extraction solvent |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | As needed | Drying agent |
Procedure:
-
Diazotization:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 6-amino-5-fluoropyridine-2-carboxylic acid (1.56 g, 10.0 mmol) in deionized water (20 mL).
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Slowly add hydrobromic acid (48%, 10 mL) while maintaining the temperature between 0 and 5 °C. Stir until a clear solution is obtained.
-
In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in deionized water (5 mL) and cool the solution to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C. Vigorous stirring is crucial during this addition to ensure efficient formation of the diazonium salt.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a 250 mL beaker, dissolve copper(I) bromide (1.72 g, 12.0 mmol) in hydrobromic acid (48%, 5 mL).
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Combine the organic extracts and wash them with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromo-5-fluoropyridine-2-carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
PART 2: Fischer Esterification of 6-bromo-5-fluoropyridine-2-carboxylic acid
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. [4]The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or the water formed as a byproduct is removed. [4][5]
Mechanistic Insight
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the protonated ester. Finally, deprotonation of the ester yields the final product and regenerates the acid catalyst. [6]
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |
| 6-bromo-5-fluoropyridine-2-carboxylic acid | 220.00 | 8.0 (assumed) | 1.76 g | Starting material |
| Methanol (CH₃OH) | 32.04 | - | 40 mL | Reagent and solvent |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | - | 1 mL | Catalyst |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | - | As needed | For neutralization |
| Ethyl Acetate (EtOAc) | 88.11 | - | As needed | Extraction solvent |
| Brine | - | - | As needed | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | Drying agent |
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromo-5-fluoropyridine-2-carboxylic acid (1.76 g, 8.0 mmol) in methanol (40 mL).
-
Carefully and slowly add concentrated sulfuric acid (1 mL) to the solution while stirring.
-
-
Esterification:
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and carefully wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the excess acid.
-
Wash the organic layer with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product as a white solid.
-
Conclusion
This guide has detailed a robust and efficient two-step synthesis of this compound from the commercially available 6-amino-5-fluoropyridine-2-carboxylic acid. By employing a well-established Sandmeyer bromination followed by a classic Fischer esterification, this valuable building block can be obtained in good yield. The provided protocols, grounded in established chemical principles and supported by mechanistic insights, offer a reliable pathway for researchers and drug development professionals.
References
-
Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]
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Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884 , 17 (2), 1633–1635. [Link]
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OperaChem. Fischer Esterification-Typical Procedures. [Link]
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Wikipedia. Sandmeyer reaction. [Link]
- Chai, M. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Nanjing University of Technology and Engineering, 2010.
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Chemistry LibreTexts. Fischer Esterification. [Link]
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University of Toronto. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
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Organic Chemistry Portal. Fischer Esterification. [Link]
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University of California, Irvine. Experiment 29 – The Fischer Esterification. [Link]
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Organic Chemistry Portal. Diazotisation. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. J. Iran. Chem. Soc.2022 , 19, 1357–1396. [Link]
- Zhang, W. et al. Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Industry and Engineering (China), 2007, 58(8), 2055-2059.
-
Organic Syntheses Procedure. [Link]
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An In-Depth Technical Guide to Methyl 6-bromo-5-fluoropyridine-2-carboxylate
Introduction: A Versatile Building Block in Modern Chemistry
Methyl 6-bromo-5-fluoropyridine-2-carboxylate is a strategically functionalized heterocyclic compound of significant interest to researchers in drug discovery and materials science. Its pyridine core, substituted with a bromine atom, a fluorine atom, and a methyl ester group, provides a trifecta of chemical handles that can be selectively manipulated. The bromine atom at the 6-position serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, or amino moieties. The fluorine atom at the 5-position modulates the electronic properties of the pyridine ring, often enhancing metabolic stability and target binding affinity in bioactive molecules. Finally, the methyl ester at the 2-position can be readily hydrolyzed or converted into other functional groups, such as amides.
This combination of features makes this compound a valuable intermediate for constructing complex molecular architectures. It is particularly prominent as a key starting material in the synthesis of kinase inhibitors and other biologically active agents[1]. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling, designed for professionals engaged in chemical research and development.
Physicochemical and Structural Properties
The fundamental properties of a reagent are critical for experimental design, dictating appropriate solvents, reaction temperatures, and storage conditions. The key characteristics of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1210419-26-3 | [2][3] |
| Molecular Formula | C₇H₅BrFNO₂ | [2] |
| Molecular Weight | 234.02 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 275.5 ± 35.0 °C (Predicted) | [2] |
| Density | 1.660 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | -3.45 ± 0.10 (Predicted) | [2] |
| LogP | 1.77 | [2] |
| Storage | Room temperature, in a dark, inert atmosphere |[2] |
The structure of the molecule is fundamental to its reactivity.
Caption: Structure of this compound.
Synthesis and Purification
The most direct and common synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 6-bromo-5-fluoro-2-pyridinecarboxylic acid. This acid-catalyzed reaction proceeds with high efficiency in methanol.
Protocol: Esterification of 6-bromo-5-fluoro-2-pyridinecarboxylic acid[3]
This protocol describes the conversion of the carboxylic acid to its methyl ester with high yield. The self-validating nature of this process lies in the monitoring by LC/MS to confirm reaction completion and product identity.
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve 6-bromo-5-fluoro-2-pyridinecarboxylic acid (1.0 equivalent) in methanol to a concentration of 0.2 M.
-
Place the flask in an ice bath to cool the solution.
-
Slowly add concentrated sulfuric acid (4.2 equivalents) dropwise to the stirred solution. The addition is exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature.
Step 2: Reaction Monitoring
-
Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC/MS). A small aliquot is periodically removed, quenched, and analyzed.
-
The reaction is typically complete within 2 hours, as indicated by the disappearance of the starting material peak and the appearance of a new peak corresponding to the product's mass-to-charge ratio.
Step 3: Workup and Isolation
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. This neutralizes the sulfuric acid catalyst.
-
Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic phases. The rationale for combining and washing the organic layers is to maximize product recovery and remove water-soluble impurities.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
Step 4: Product Characterization
-
The resulting product is typically a white solid with a yield often exceeding 99%[3].
-
Confirm the identity of the product using LC/MS. The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ is 233.9 and 235.9, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br)[3].
Caption: Workflow for the synthesis of this compound.
Structural Elucidation and Spectroscopic Analysis
Full characterization is essential to confirm the structure and purity of the synthesized compound.
-
Mass Spectrometry (MS): As mentioned in the synthesis protocol, electrospray ionization mass spectrometry (ESI-MS) is a key tool. The observation of two peaks of nearly equal intensity at m/z values of approximately 234 and 236 is the hallmark signature of a monobrominated compound, confirming the presence of bromine and the correct molecular weight[3].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental data is not publicly cataloged, the expected ¹H and ¹³C NMR spectra can be predicted based on the structure.
-
¹H NMR: The spectrum should feature three distinct signals. A singlet integrating to 3H for the methyl ester protons (-OCH₃) would likely appear around 3.9-4.0 ppm. The two aromatic protons on the pyridine ring at positions 3 and 4 will be coupled to each other and to the fluorine atom at position 5. This would result in two complex multiplets or doublet of doublets, likely in the 7.5-8.5 ppm region.
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The methyl ester carbonyl carbon will be the most downfield signal (around 160-165 ppm). The six pyridine ring carbons will appear in the aromatic region (approx. 110-160 ppm), with their chemical shifts influenced by the attached substituents. Carbon-fluorine coupling (J-coupling) would be observable for C-5 and its neighbors (C-4 and C-6), providing definitive structural confirmation. The methyl carbon of the ester group would appear upfield, typically around 53 ppm.
-
Chemical Reactivity and Synthetic Applications
The primary utility of this molecule lies in its capacity to undergo palladium-catalyzed cross-coupling reactions at the C-Br bond. This reactivity makes it an invaluable precursor for introducing molecular diversity.
Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. This compound is an excellent substrate for this reaction, allowing for the installation of various aryl or heteroaryl groups at the 6-position.
-
Mechanism Insight: The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) complex. The presence of the electron-withdrawing fluorine atom can influence the rate of this key step. Following transmetalation with the boronic acid (or ester) and reductive elimination, the C-C coupled product is released, and the Pd(0) catalyst is regenerated. The choice of ligand, base, and solvent is critical for achieving high yields and must be optimized for specific substrates[4][5].
Buchwald-Hartwig Amination
This reaction enables the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine. This is a powerful tool for synthesizing substituted anilines and related structures, which are common motifs in pharmaceuticals.
-
Experimental Rationale: Similar to the Suzuki coupling, the reaction proceeds via a Pd(0)/Pd(II) catalytic cycle[6]. The choice of a sterically hindered phosphine ligand is often crucial to facilitate the reductive elimination step, which forms the C-N bond[7][8]. A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to bind to the palladium center[6][9].
Caption: Key components of a Suzuki cross-coupling reaction.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related bromo-fluoro pyridine derivatives provide essential guidance for safe handling.
-
Hazard Identification: Similar compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[7][10]. Some may be harmful if swallowed or in contact with skin.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors[10].
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing[10]. Wash hands thoroughly after handling.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention[10].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[10].
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[10].
-
Ingestion: Rinse mouth with water and seek immediate medical advice[7].
-
-
Storage: Store in a tightly closed container in a dry, well-ventilated place[10]. As recommended, keeping the compound in a dark place under an inert atmosphere will ensure its long-term stability and purity[2].
Conclusion
This compound is a high-value, versatile chemical intermediate. Its well-defined reactive sites allow for precise and sequential modification, making it an ideal building block for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this powerful synthetic tool.
References
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Cherry, K. (n.d.). Supporting information. Retrieved January 10, 2026, from [Link]
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LookChem. (n.d.). This compound. Retrieved January 10, 2026, from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 10, 2026, from [Link]
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Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 10, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 10, 2026, from [Link]
-
(n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved January 10, 2026, from [Link]
-
Appretech Scientific Limited. (n.d.). methyl 5-bromo-6-fluoro-pyridine-2-carboxylate. Retrieved January 10, 2026, from [Link]
-
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry, 72(9), 3606-3607. Retrieved January 10, 2026, from [Link]
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Retrieved January 10, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). METHYL 6-BROMO-5-FLUOROPYRIDINE-3-CARBOXYLATE | CAS 1214336-88-5. Retrieved January 10, 2026, from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved January 10, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Retrieved January 10, 2026, from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. rsc.org [rsc.org]
"Methyl 6-bromo-5-fluoropyridine-2-carboxylate CAS number"
An In-depth Technical Guide to Methyl 6-bromo-5-fluoropyridine-2-carboxylate
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will delve into its chemical identity, synthesis, reactivity, and applications, offering field-proven insights grounded in established chemical principles.
Core Compound Identification and Properties
This compound is a substituted pyridine derivative valued for its specific arrangement of functional groups, which allows for selective chemical modifications. Its unique electronic and steric properties make it a crucial intermediate in the synthesis of complex molecular architectures.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 1210419-26-3[1][2] |
| IUPAC Name | This compound |
| Synonyms | Methyl 6-bromo-5-fluoropicolinate, 6-Bromo-5-fluoro-pyridine-2-carboxylic acid methyl ester[1] |
| Molecular Formula | C₇H₅BrFNO₂[1] |
| Molecular Weight | 234.025 g/mol [1] |
| MDL Number | MFCD14698111[3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | White solid | [2] |
| Boiling Point | 275.5 ± 35.0 °C (Predicted) | [1] |
| Density | 1.660 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -3.45 ± 0.10 (Predicted) | [1] |
| LogP | 1.76980 | [1] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature[1] |
Synthesis and Purification: A Validated Protocol
The most direct and commonly employed synthesis for this compound is the Fischer esterification of its corresponding carboxylic acid. The causality for this choice is clear: the reaction is high-yielding, proceeds under relatively mild conditions, and utilizes common, inexpensive reagents. The use of concentrated sulfuric acid as a catalyst is critical for protonating the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon for nucleophilic attack by methanol.
Experimental Protocol: Fischer Esterification
This protocol is a self-validating system, with reaction progress easily monitored by standard analytical techniques.
-
Reaction Setup : To a solution of 6-bromo-5-fluoro-2-pyridinecarboxylic acid (1.0 equivalent) in methanol (0.2 M), slowly add concentrated sulfuric acid (4.2 equivalents) while maintaining the temperature with an ice bath.
-
Reaction Execution : Allow the mixture to warm to room temperature and stir for approximately 2 hours. The expertise here lies in monitoring the reaction to completion.
-
In-Process Check (IPC) : Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS) to confirm the consumption of the starting material.[2]
-
-
Work-up and Quenching : Upon completion, dilute the reaction mixture with ethyl acetate. Cautiously quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases. This step is crucial to neutralize the sulfuric acid catalyst.
-
Extraction : Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). The choice of ethyl acetate is based on its good solvency for the product and immiscibility with water.
-
Drying and Concentration : Combine the organic phases and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[2]
-
Purification : The resulting this compound is typically obtained as a white solid in high yield (>99%) and purity.[2] If necessary, further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/petroleum ether.
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for synthesis.
Spectroscopic Characterization
Full characterization is essential for confirming the structure and purity of the synthesized compound.
-
Mass Spectrometry (MS) : LC/MS analysis provides definitive confirmation of the molecular weight. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.
-
Expected m/z : [M+H]⁺ at 233.9 and 235.9.[2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Would show a singlet for the methyl ester protons (~3.9-4.1 ppm) and two doublets in the aromatic region corresponding to the pyridine ring protons.
-
¹³C NMR : Would show distinct signals for the methyl carbon, the ester carbonyl carbon, and the five carbons of the pyridine ring. The C-F and C-Br couplings would be observable.
-
¹⁹F NMR : Would show a signal corresponding to the single fluorine atom on the ring.
-
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the interplay of its substituents on the electron-deficient pyridine ring.
-
The Pyridine Core : The nitrogen atom makes the pyridine ring electron-deficient, particularly at the α (2, 6) and γ (4) positions, making them susceptible to nucleophilic attack.[4]
-
Bromine at C-6 : The bromine atom is located at an α-position relative to the ring nitrogen. This position is highly activated for both nucleophilic aromatic substitution (SₙAr) and metal-catalyzed cross-coupling reactions.[4] In SₙAr, the ring nitrogen effectively stabilizes the negative charge of the Meisenheimer intermediate.[4]
-
Fluorine at C-5 : The highly electronegative fluorine atom further withdraws electron density from the ring, enhancing its susceptibility to nucleophilic attack.
-
Methyl Carboxylate at C-2 : This electron-withdrawing group also contributes to the activation of the ring for nucleophilic substitution.
This electronic arrangement makes the compound an excellent substrate for reactions that selectively functionalize the C-6 position.
Key Reaction Pathways
-
Palladium-Catalyzed Cross-Coupling : The C-Br bond is the primary site for reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, or amino groups, which is a cornerstone of modern medicinal chemistry.[3][5]
-
Nucleophilic Aromatic Substitution (SₙAr) : The highly activated C-6 position can be targeted by strong nucleophiles (e.g., alkoxides, thiolates) to displace the bromide. The reactivity of halogenated pyridines in SₙAr is a well-established principle in heterocyclic chemistry.[6]
Reactivity Logic Diagram
Caption: Key electronic factors and resulting reaction pathways.
Applications in Research and Drug Development
This molecule is not an end product but a high-value intermediate. Its structure is strategically designed for building more complex molecules.
-
Kinase Inhibitors : Many kinase inhibitors feature a substituted heterocyclic core. This building block provides a pyridinyl scaffold that can be elaborated through cross-coupling to generate libraries of potential drug candidates. The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with target proteins.[3]
-
Agrochemicals : The principles of drug design often translate to agrochemical research. The compound is used to design novel pesticides and herbicides where the fluorinated pyridine motif can improve efficacy and bioavailability.[3]
-
Materials Science : Halogenated pyridines are also used in the synthesis of polymers and functional materials due to their predictable reactivity and thermal stability.[6]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) was not retrieved, general precautions for halogenated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE) : Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials, as recommended.[1]
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methyl 5-bromo-6-fluoro-pyridine-2-carboxylate. Appretech Scientific Limited. [Link]
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METHYL 6-BROMO-5-FLUOROPYRIDINE-3-CARBOXYLATE | CAS 1214336-88-5. Matrix Fine Chemicals. [Link]
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Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. [Link]
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A Technical Guide to Methyl 6-bromo-5-fluoropyridine-2-carboxylate: Synthesis, Characterization, and Applications
Executive Summary: Methyl 6-bromo-5-fluoropyridine-2-carboxylate is a key heterocyclic building block, pivotal in the landscape of modern medicinal chemistry. Its unique substitution pattern—featuring a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties, and a methyl ester for further derivatization—makes it a highly versatile intermediate. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, detailed characterization data, and a review of its significant applications, particularly in the development of kinase inhibitors for oncology.
Compound Profile and Physicochemical Properties
This compound is a substituted picolinate, a derivative of pyridine carboxylic acid. Its structure is fundamental to its reactivity and utility in complex molecule synthesis.
1.1. Chemical Structure & Identifiers
-
IUPAC Name: this compound
-
Synonyms: Methyl 6-Bromo-5-fluoropicolinate, 6-Bromo-5-fluoropicolinic Acid Methyl Ester
-
Molecular Formula: C₇H₅BrFNO₂
-
Molecular Weight: 234.02 g/mol
-
Canonical SMILES: COC(=O)C1=CC=C(F)C(Br)=N1
1.2. Physicochemical Data
The physical and chemical properties of a compound are critical for designing reaction conditions, purification strategies, and formulation. Below is a summary of the known properties for this reagent.
| Property | Value | Source |
| Physical State | White to brown powder or crystal | |
| Melting Point | 114.0 to 118.0 °C | |
| Purity | >97.0% (GC) | |
| Boiling Point | Data not readily available | |
| Solubility | Soluble in methanol, DMF, dioxane | [5][6][7] |
Spectroscopic and Analytical Characterization
For a research scientist, unambiguous characterization of intermediates is a non-negotiable aspect of synthesis. While specific spectra are proprietary to the manufacturer, the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles can be predicted based on the structure.
-
¹H NMR: The proton spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The methyl group of the ester will appear as a singlet, typically around 3.9 ppm.
-
¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the adjacent bromine and the pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with molecular ion peaks (M+) appearing at m/z 233 and 235.
Trustworthiness through Validation: Any synthesis of this compound must be validated by comparing the resulting analytical data against these expected patterns or a reference standard to confirm its identity and purity.
Synthesis and Mechanistic Insights
The synthesis of this compound is not a trivial one-step process. It typically begins with a more accessible pyridine derivative. A plausible and commonly referenced precursor is 6-bromo-5-fluoro-2-pyridinecarboxylic acid[8].
3.1. Proposed Synthetic Route: Esterification
The most direct laboratory-scale synthesis involves the esterification of the corresponding carboxylic acid. This is a standard transformation, but the choice of reagents is key to ensuring high yield and purity without affecting the sensitive bromo- and fluoro-substituents.
Caption: Fischer esterification workflow for target compound synthesis.
3.2. Detailed Experimental Protocol (Fischer-Speier Esterification)
This protocol is a robust method for converting the carboxylic acid precursor to the desired methyl ester.
-
Reaction Setup: To a solution of 6-bromo-5-fluoro-2-pyridinecarboxylic acid (1.0 eq.) in methanol (approx. 0.2 M concentration), cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 1.5 eq.) dropwise to the stirred solution. Expertise Insight: The slow addition of SOCl₂ is crucial to control the exothermic reaction and prevent side reactions. SOCl₂ reacts with methanol to form the reactive species (CH₃OS(O)Cl) and HCl in situ, which protonates the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack by methanol.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture and concentrate it in vacuo to remove excess methanol and SOCl₂.
-
Re-dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Applications in Medicinal Chemistry and Drug Discovery
This compound is not an end product but a high-value intermediate. Its primary application is in the construction of complex molecules, particularly inhibitors of protein kinases, which are crucial targets in cancer therapy[6][9].
4.1. Role as a Key Building Block for Pim Kinase Inhibitors
Numerous patents cite the use of this compound as a foundational scaffold for synthesizing potent Pim kinase inhibitors[6][9][10]. Pim kinases are a family of serine/threonine kinases that are overexpressed in various cancers, making them a significant therapeutic target[5][6][9].
The typical synthetic strategy involves two key transformations:
-
Suzuki Coupling: The bromine at the C6 position is readily displaced via palladium-catalyzed Suzuki coupling reactions. This allows for the introduction of various aryl or heteroaryl groups, which are often essential for binding to the target kinase[7].
-
Amide Bond Formation or Reduction: The methyl ester at the C2 position can be hydrolyzed to the carboxylic acid and coupled with amines to form amides, or it can be reduced to a primary alcohol, which can then be used to link to other parts of the final inhibitor molecule[6][9].
Caption: General synthetic pathway for Pim kinase inhibitors.
A specific example from patent literature describes the reduction of this compound using sodium borohydride in methanol[6][9]. This step converts the ester to the corresponding alcohol, a key intermediate for building more complex pyridineamine compounds used as Pim kinase inhibitors[6][9].
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential for safety.
-
Hazard Identification: While a full toxicological profile is not available, related compounds are often associated with skin, eye, and respiratory irritation. A safety data sheet (SDS) should always be consulted[11][12][13].
-
Precautions for Safe Handling:
-
Avoid contact with skin, eyes, and clothing[11].
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined reactivity, particularly at the bromine and ester positions, provides a reliable and versatile platform for constructing novel therapeutics. Understanding its properties, synthesis, and reaction pathways, as detailed in this guide, is essential for any researcher aiming to leverage its potential in the development of next-generation medicines, especially in the field of oncology.
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Apollo Scientific. 1210419-26-3 Cas No. | this compound.
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Google Patents. Patent US20150329534A1: Pyridineamine compounds useful as PIM kinase inhibitors.
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Google Patents. US20160347735A1 - Pyridineamine compounds useful as pim kinase inhibitors.
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A Technical Guide to the Spectroscopic Characterization of Methyl 6-bromo-5-fluoropyridine-2-carboxylate
This guide provides an in-depth analysis of the spectroscopic data for Methyl 6-bromo-5-fluoropyridine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are designed to provide researchers, scientists, and drug development professionals with a practical framework for the comprehensive characterization of this and similar halogenated pyridine derivatives.
Introduction: The Structural Significance of this compound
This compound (CAS No. 1210419-26-3) is a polysubstituted pyridine ring, a scaffold of immense importance in medicinal chemistry. The strategic placement of bromo, fluoro, and methyl carboxylate substituents offers multiple avenues for synthetic diversification, making it a valuable building block for the synthesis of complex molecular architectures. Accurate and unambiguous structural confirmation is paramount, and this is achieved through a multi-pronged analytical approach employing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. This guide will dissect the expected and observed data from each of these techniques, providing insights into the experimental choices and data interpretation.
Mass Spectrometry: Unveiling the Molecular Weight and Elemental Composition
Mass spectrometry is the first port of call for determining the molecular weight of a synthetic compound. For this compound, the data not only confirms the expected mass but also provides a tell-tale sign of its elemental composition.
Expected Molecular Ion and Isotopic Pattern
The molecular formula for this compound is C₇H₅BrFNO₂. The presence of bromine is of particular significance due to its two abundant, naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 ratio.[1][2] This results in a characteristic isotopic pattern for the molecular ion peak (M) in the mass spectrum, appearing as two peaks of nearly equal intensity separated by two mass units (M and M+2).[1]
Experimental Data and Interpretation
Liquid Chromatography-Mass Spectrometry (LC/MS) analysis of the title compound reveals a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 233.9 and 235.9.[3] This observation is in excellent agreement with the calculated molecular weight and the expected isotopic signature of a monobrominated compound. The peak at m/z 233.9 corresponds to the molecule containing the ⁷⁹Br isotope, while the peak at m/z 235.9 corresponds to the ⁸¹Br isotope.
| Parameter | Value | Interpretation |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules, minimizing fragmentation and clearly showing the molecular ion.[4] |
| Observed [M+H]⁺ | m/z 233.9 / 235.9 | Confirms the molecular weight and the presence of one bromine atom.[1][3] |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
The choice of ESI is deliberate for this type of analyte. As a relatively polar molecule, it is readily ionized in solution, making ESI an efficient and sensitive method.
Workflow for ESI-MS Analysis
Caption: Workflow for ESI-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom. For a definitive structural assignment, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.
Disclaimer: The following NMR data are predicted using online spectroscopic tools and established principles of NMR spectroscopy for similar compounds. Actual experimental values may vary slightly.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl ester protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0-8.2 | Doublet of doublets | 1H | H-4 | The proton at position 4 will be coupled to both the proton at position 3 and the fluorine at position 5. |
| ~7.8-8.0 | Doublet of doublets | 1H | H-3 | The proton at position 3 will be coupled to the proton at position 4 and will show a smaller coupling to the fluorine at position 5. |
| ~3.9-4.0 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group are not coupled to any other protons. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The carbon atoms directly bonded to electronegative atoms (N, O, F, Br) will be deshielded and appear at higher chemical shifts.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~164-166 | C=O (ester) | The carbonyl carbon is highly deshielded. |
| ~155-158 (d) | C-5 | This carbon is directly attached to fluorine, resulting in a large one-bond C-F coupling. |
| ~148-150 | C-2 | Attached to the nitrogen and the carboxylate group. |
| ~142-144 (d) | C-6 | Attached to both nitrogen and bromine, and coupled to the adjacent fluorine. |
| ~125-127 (d) | C-3 | Coupled to the adjacent fluorine. |
| ~120-122 (d) | C-4 | Coupled to the adjacent fluorine. |
| ~53-55 | -OCH₃ | The methyl carbon of the ester group. |
(d) indicates a doublet due to C-F coupling.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atom. The chemical shift is sensitive to the electronic environment.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ~ -120 to -140 | Multiplet | The fluorine at position 5 will be coupled to the protons at positions 3 and 4, and potentially a smaller coupling to the bromine at position 6. |
Experimental Protocol: Acquiring High-Resolution NMR Spectra
Workflow for NMR Sample Preparation and Data Acquisition
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An In-depth Technical Guide to the ¹H NMR of Methyl 6-bromo-5-fluoropyridine-2-carboxylate
This guide provides a detailed technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl 6-bromo-5-fluoropyridine-2-carboxylate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings, predicted spectral characteristics, and a robust experimental protocol for the acquisition of its ¹H NMR spectrum.
Introduction: The Structural Significance of a Polysubstituted Pyridine
This compound (CAS No. 1210419-26-3) is a polysubstituted pyridine derivative incorporating a bromine atom, a fluorine atom, and a methyl ester.[1] This unique arrangement of electron-withdrawing and sterically demanding groups makes it a valuable synthon for the synthesis of complex heterocyclic compounds, which are prevalent in many pharmaceutical agents. The precise structural elucidation of such molecules is paramount, and ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose. Understanding the nuances of its ¹H NMR spectrum provides not only confirmation of its identity but also insights into the electronic environment of the pyridine ring.
Theoretical Framework: Deciphering the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is defined by the chemical shifts and coupling constants of the protons on the pyridine ring and the methyl ester. The pyridine ring itself exhibits characteristic chemical shifts for its protons, typically in the aromatic region (δ 7.0-9.0 ppm), due to the deshielding effect of the ring current.[2] The positions of these signals are further modulated by the electronic effects of the substituents.
The bromine at the 6-position and the methyl carboxylate at the 2-position are electron-withdrawing groups, which are expected to deshield the adjacent protons, shifting their signals downfield. The fluorine atom at the 5-position, while highly electronegative, can also exhibit π-donating effects, which can have a more complex influence on the chemical shifts of the ring protons.[3]
A critical feature of the spectrum will be the spin-spin coupling between the protons and the fluorine atom. Long-range JHF couplings, extending over four or five bonds (⁴JHF and ⁵JHF), are commonly observed in fluorinated aromatic systems and provide invaluable structural information.[4][5]
Predicted ¹H NMR Spectral Data
Based on the analysis of structurally similar compounds and established principles of NMR spectroscopy, the following ¹H NMR spectrum is predicted for this compound. The spectrum is expected to exhibit two signals in the aromatic region corresponding to the protons at the 3- and 4-positions of the pyridine ring, and one signal in the aliphatic region for the methyl ester protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 8.0 - 8.2 | Doublet of doublets (dd) | ³JH3-H4 ≈ 8.0 Hz, ⁴JH3-F5 ≈ 4.0 Hz |
| H-4 | 7.7 - 7.9 | Doublet of doublets (dd) | ³JH4-H3 ≈ 8.0 Hz, ³JH4-F5 ≈ 9.0 Hz |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A |
Note: The predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS) and may vary depending on the solvent and concentration used.
Rationale for Predictions:
-
Chemical Shifts: The protons at positions 3 and 4 are in a pyridine ring bearing multiple electron-withdrawing groups, leading to their predicted downfield shifts into the 7.7-8.2 ppm range. The proton at H-3 is ortho to the electron-withdrawing carboxylate group, likely causing it to be the most downfield of the two aromatic protons.
-
Multiplicity and Coupling Constants: The two aromatic protons, H-3 and H-4, are adjacent to each other, leading to a vicinal ³JHH coupling, which in pyridine systems is typically around 8.0 Hz. Furthermore, both protons will couple to the fluorine at position 5. The H-4 proton is expected to show a larger ³JHF coupling (around 9.0 Hz) compared to the ⁴JHF coupling for the H-3 proton (around 4.0 Hz). This will result in both aromatic signals appearing as doublets of doublets. The methyl protons of the ester group have no adjacent protons and are therefore expected to appear as a singlet.
Visualizing Molecular Connectivity
The following diagram illustrates the structure of this compound and the key through-bond couplings that determine the appearance of its ¹H NMR spectrum.
Caption: Molecular structure and key J-couplings.
Experimental Protocol for ¹H NMR Acquisition
This protocol outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum of this compound.
Sample Preparation
-
Rationale: Proper sample preparation is critical for obtaining a spectrum with good resolution and signal-to-noise. The choice of solvent is important to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.
-
Procedure:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for many organic molecules.
-
Gently agitate the vial to ensure the sample is completely dissolved.
-
Transfer the solution to a standard 5 mm NMR tube.
-
If desired, add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), although the residual solvent peak can often be used for referencing.
-
NMR Spectrometer Setup and Data Acquisition
-
Rationale: The following parameters are typical for a 400 MHz NMR spectrometer and are designed to provide a good balance between resolution, sensitivity, and experiment time.
-
Procedure:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Set the following acquisition parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans. This can be increased for more dilute samples to improve the signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
-
Acquire the Free Induction Decay (FID).
-
Data Processing
-
Rationale: Proper processing of the raw FID data is necessary to obtain a clear and interpretable spectrum.
-
Procedure:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the molecule.
-
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the substituent effects on chemical shifts and the nuances of proton-fluorine coupling allows for a confident interpretation of the spectrum. The provided experimental protocol offers a reliable method for obtaining high-quality data, which is essential for the characterization of this important synthetic intermediate. This guide serves as a valuable resource for scientists working with this and similar complex heterocyclic molecules, enabling them to leverage the power of NMR spectroscopy in their research and development endeavors.
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A Comprehensive Technical Guide to the ¹³C NMR Analysis of Methyl 6-bromo-5-fluoropyridine-2-carboxylate
Introduction
Methyl 6-bromo-5-fluoropyridine-2-carboxylate (CAS No. 1210419-26-3) is a halogenated pyridine derivative that serves as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The precise arrangement of its substituents—a bromine atom, a fluorine atom, and a methyl ester group—on the pyridine scaffold creates a unique electronic and steric environment. Accurate structural elucidation is paramount for its application in drug discovery and materials science, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for this purpose.[3]
This in-depth technical guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound. We will delve into a theoretical prediction of the spectrum, grounded in the fundamental principles of substituent effects on aromatic systems, and present a field-proven, self-validating protocol for experimental data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire and interpret ¹³C NMR data for complex heterocyclic compounds.
Theoretical Analysis and Spectral Prediction
The structure of this compound contains seven unique carbon environments, which should theoretically give rise to seven distinct signals in a proton-decoupled ¹³C NMR spectrum. The chemical shift (δ) of each carbon is governed by its local electronic environment, which is significantly modulated by the electronegativity, resonance, and inductive effects of the attached substituents.[4][5]
Molecular Structure and Carbon Numbering
To facilitate discussion, the carbon atoms of the molecule are numbered as shown in the diagram below.
Caption: Structure of this compound with IUPAC numbering.
Substituent Effects on Pyridine Ring Carbons
The chemical shifts of a simple pyridine ring are approximately δ 150 (C2/C6), δ 124 (C3/C5), and δ 136 (C4). The introduction of substituents dramatically alters these values.
-
Methyl Carboxylate (-COOCH₃) at C2: This electron-withdrawing group deshields the attached carbon (C2). Carbonyl carbons in esters typically appear in the δ 160-175 ppm range.[6] The methyl carbon of the ester will be found significantly upfield, typically around δ 50-60 ppm.[4]
-
Fluorine (-F) at C5: Fluorine is the most electronegative element and exerts a strong deshielding effect on the carbon to which it is directly attached (C5). This results in a large downfield shift for C5. Furthermore, the fluorine atom will couple with the carbon nuclei, leading to characteristic splitting of the signals. The one-bond coupling (¹JCF) is typically very large (230-270 Hz).[7][8] Couplings over two bonds (²JCF) and three bonds (³JCF) are smaller but often observable.[8]
-
Bromine (-Br) at C6: Bromine is also electronegative but its effect is less pronounced than fluorine. It induces a moderate downfield shift on the attached carbon (C6). The "heavy atom effect" of bromine can sometimes lead to peak broadening.
Predicted Chemical Shifts and Couplings
Based on additive models and data from similar substituted pyridines, we can predict the approximate chemical shifts and key coupling constants.[9][10][11]
-
C2: Attached to the ester group and adjacent to the ring nitrogen. Expected to be downfield, likely in the δ 145-155 ppm region, with a small three-bond coupling to fluorine (³JCF).
-
C3: Influenced by the ester at C2 and fluorine at C5. Expected to be in the δ 120-130 ppm range, showing a three-bond coupling to fluorine (³JCF).
-
C4: Flanked by two substituted carbons. Its chemical shift will be influenced by both the fluorine and bromine atoms via resonance and inductive effects. It is expected to appear around δ 140-150 ppm and will exhibit a two-bond coupling to fluorine (²JCF).
-
C5: Directly attached to the highly electronegative fluorine. This carbon will be the most downfield of the CH carbons and will appear as a doublet with a very large one-bond C-F coupling constant (¹JCF). Expected range: δ 155-165 ppm.
-
C6: Attached to bromine and adjacent to the nitrogen. It will be downfield due to both effects. Expected range: δ 140-150 ppm, with a two-bond coupling to fluorine (²JCF).
-
C=O (Carboxyl): This quaternary carbon will appear in the characteristic ester carbonyl region, δ 160-170 ppm.
-
-OCH₃ (Methyl): This carbon will be the most upfield signal, expected around δ 52-56 ppm.
Experimental Protocol: A Self-Validating Workflow
Adherence to a rigorous and well-documented protocol is essential for acquiring high-quality, reproducible ¹³C NMR data. This workflow incorporates self-validation steps to ensure data integrity.
Caption: Standard workflow for ¹³C NMR analysis from sample preparation to spectral interpretation.
Step-by-Step Methodology
-
Sample Preparation:
-
Amount: Weigh approximately 50-100 mg of this compound. A higher concentration is preferable for ¹³C NMR due to its low natural abundance.[12]
-
Solvent: Use a high-purity deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆ (~0.7 mL). CDCl₃ is often a good first choice for its solubilizing power and clean spectral window.
-
Dissolution: Dissolve the sample completely in the solvent in a small vial. Gentle vortexing may be required.
-
Filtration: To ensure magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.
-
Standard: Tetramethylsilane (TMS) is typically present in the solvent from the manufacturer and serves as the internal reference standard (δ 0.00 ppm).[5]
-
-
Instrumental Setup and Data Acquisition:
-
Spectrometer: A spectrometer with a field strength of at least 400 MHz (for ¹H) is recommended.
-
Lock and Shim: Insert the sample into the magnet. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled pulse sequence with a 30° or 45° pulse angle (e.g., zgpg30 on Bruker instruments).[13]
-
Acquisition Time (AQ): Set to 1-2 seconds.[14]
-
Relaxation Delay (D1): A delay of 2 seconds is a good starting point.[14]
-
Number of Scans (NS): Collect a sufficient number of scans to achieve a good signal-to-noise ratio, typically ranging from 128 to 1024 scans, depending on the sample concentration.
-
Spectral Width: Ensure the spectral width covers the entire expected range of ¹³C chemical shifts (e.g., 0-220 ppm).
-
-
-
Data Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Correction: Perform manual or automatic phase correction and baseline correction to obtain a clean, flat spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If using CDCl₃, the solvent peak can be used as a secondary reference (δ 77.16 ppm).
-
Hypothetical Data Interpretation and Assignment
The following table summarizes the predicted ¹³C NMR data for this compound. The assignments are based on the theoretical principles discussed above.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F Coupling) | Predicted Coupling Constant (J, Hz) | Rationale for Assignment |
| C=O | 163.5 | d | ³JCF ≈ 3-5 | Carbonyl carbon in an electron-deficient ring. |
| C5 | 159.0 | d | ¹JCF ≈ 240-250 | Directly bonded to fluorine; large one-bond coupling. |
| C2 | 148.0 | d | ³JCF ≈ 4-6 | Attached to ester and nitrogen; deshielded quaternary carbon. |
| C4 | 145.0 | d | ²JCF ≈ 15-25 | Deshielded by adjacent F and Br; shows two-bond coupling to F. |
| C6 | 142.0 | d | ²JCF ≈ 20-30 | Attached to Br and N; shows two-bond coupling to F. |
| C3 | 125.0 | d | ³JCF ≈ 3-5 | Least influenced aromatic CH, upfield relative to other ring carbons. |
| -OCH₃ | 53.0 | s | - | Typical chemical shift for a methyl ester carbon. |
Conclusion
The ¹³C NMR spectrum of this compound provides a wealth of structural information that is critical for its use in scientific research and development. A systematic approach, combining theoretical prediction with a robust experimental protocol, allows for the unambiguous assignment of all seven carbon signals. The key spectral features are the wide dispersion of the aromatic signals due to the diverse electronic effects of the substituents and the characteristic C-F coupling constants, which act as powerful diagnostic tools for confirming the position of the fluorine atom. This guide provides the necessary framework for researchers to confidently acquire and interpret this vital analytical data.
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Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 745-750. [Link]
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Thomas, S., Brühl, I., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]
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An In-depth Technical Guide to the Mass Spectrometry of Methyl 6-bromo-5-fluoropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Methyl 6-bromo-5-fluoropyridine-2-carboxylate, a halogenated heterocyclic compound of significant interest in pharmaceutical and agrochemical research. This document moves beyond a simple recitation of methods to offer a deep dive into the rationale behind analytical choices, predictable fragmentation pathways, and the interpretation of mass spectral data. We will explore optimal ionization techniques, delve into the mechanistic underpinnings of its fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), and provide detailed experimental protocols for its characterization. This guide is intended to serve as a practical resource for researchers, enabling them to develop robust analytical methods and confidently interpret the mass spectra of this and structurally related molecules.
Introduction: The Analytical Significance of Halogenated Pyridines
This compound (C₇H₅BrFNO₂) is a key building block in modern synthetic chemistry. The unique substitution pattern of a bromine atom, a fluorine atom, and a methyl carboxylate group on the pyridine ring imparts specific reactivity and physicochemical properties, making it a valuable precursor for novel bioactive molecules.[1][2] The precise characterization of such molecules is paramount for ensuring the integrity of synthetic pathways and the purity of final products. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[3]
This guide will provide a detailed examination of the mass spectrometric analysis of this compound, with a focus on providing actionable insights for the practicing scientist.
Foundational Physicochemical Properties
A thorough understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFNO₂ | [4][5] |
| Molecular Weight | 234.02 g/mol | [4][5] |
| Monoisotopic Mass | 232.9488 Da | [4] |
| CAS Number | 1214352-32-3 |
The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[6]
Ionization Techniques: A Deliberate Choice
The selection of an appropriate ionization technique is the first critical decision in the mass spectrometric analysis of this compound. The choice between "hard" and "soft" ionization methods will dictate the nature of the resulting mass spectrum.
-
Electron Ionization (EI): As a hard ionization technique, EI imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[7] This is highly valuable for structural elucidation, as the resulting fragment ions provide a detailed "fingerprint" of the molecule.[8] Given the thermal stability of the analyte, EI coupled with Gas Chromatography (GC-MS) is a powerful method for its analysis.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, with minimal fragmentation.[7][9] This is particularly useful for confirming the molecular weight of the analyte and is the method of choice for liquid chromatography-mass spectrometry (LC-MS). An LC-MS analysis of this compound has been reported to show the protonated molecule at m/z 233.9 and 235.9, confirming the expected bromine isotopic pattern. Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID).[10][11]
Predicted Fragmentation Patterns and Mechanisms
The fragmentation of this compound is governed by the interplay of its functional groups: the methyl ester, the pyridine ring, and the halogen substituents.
Electron Ionization (EI) Fragmentation
Under EI conditions, the initial event is the formation of a radical cation, M⁺•. The subsequent fragmentation will be driven by the stability of the resulting ions and neutral losses. Based on the fragmentation of similar structures, such as methyl picolinate, and the known behavior of halogenated aromatic compounds, the following key fragmentation pathways are predicted:
-
Loss of the Methoxy Radical (•OCH₃): A primary and highly favorable fragmentation for methyl esters is the alpha-cleavage leading to the loss of the methoxy radical, resulting in a stable acylium ion.[8]
-
Loss of Carbon Monoxide (CO): Following the initial loss of the methoxy group, the resulting acylium ion can further lose a molecule of carbon monoxide.
-
Loss of the Carbomethoxy Group (•COOCH₃): The entire ester group can be lost as a radical.
-
Halogen Loss: The bromine atom, being a larger and more polarizable halogen, is more susceptible to loss as a radical (•Br) compared to fluorine.
-
Ring Cleavage: At higher energies, cleavage of the pyridine ring can occur, often initiated by the loss of HCN.
Predicted EI Fragmentation Pathway of this compound
Caption: Predicted Electron Ionization fragmentation pathway.
Electrospray Ionization with Collision-Induced Dissociation (ESI-MS/MS)
In ESI, the analyte is typically observed as the protonated molecule, [M+H]⁺. The site of protonation is likely to be the pyridine nitrogen, as it is the most basic site. CID of this precursor ion will induce fragmentation.
-
Loss of Methanol (CH₃OH): A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol.
-
Loss of the Carbomethoxy Group: Similar to EI, the loss of the entire ester group can occur.
-
Loss of HBr: Elimination of hydrogen bromide is a plausible fragmentation pathway.
Predicted ESI-MS/MS Fragmentation Pathway of Protonated this compound
Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.
Experimental Protocols
To ensure reproducible and high-quality data, the following experimental protocols are recommended.
Sample Preparation
Proper sample preparation is crucial for successful mass spectrometric analysis.
-
Solvent Selection: Dissolve the sample in a high-purity volatile solvent such as methanol, acetonitrile, or a mixture thereof. For GC-MS, a more volatile solvent like dichloromethane or ethyl acetate may be preferred.
-
Concentration: Aim for a final concentration of approximately 1-10 µg/mL. Overly concentrated samples can lead to detector saturation and contamination of the instrument.
-
Filtration: If any particulate matter is present, filter the sample through a 0.22 µm syringe filter to prevent clogging of the LC or GC system and the mass spectrometer's ion source.
-
Vials: Use appropriate autosampler vials with septa designed for mass spectrometry to prevent solvent evaporation and sample contamination.
GC-MS Analysis (for EI)
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 280 °C) to ensure good separation and elution of the analyte.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
-
Mass Spectrometer (EI):
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragment ions.
-
LC-MS/MS Analysis (for ESI)
-
Liquid Chromatograph:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid to promote protonation.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometer (ESI-MS/MS):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5-4.5 kV.
-
Drying Gas Temperature: 300-350 °C.
-
Nebulizer Pressure: 30-50 psi.
-
MS1 Scan: Scan a range that includes the expected [M+H]⁺ ions (e.g., m/z 100-300).
-
MS2 (CID): Isolate the precursor ions at m/z 234 and 236 and apply a collision energy ramp (e.g., 10-40 eV) to observe a full range of fragment ions.
-
Data Interpretation: A Case Study Approach
When analyzing the mass spectrum of this compound, the following features should be carefully examined:
-
The Molecular Ion Region: In both EI and ESI spectra, look for the characteristic 1:1 doublet separated by 2 m/z units, confirming the presence of a single bromine atom.
-
Key Fragment Ions: Compare the observed fragment ions to the predicted values in the tables below. The presence of these fragments will provide strong evidence for the compound's structure.
Table 1: Predicted Key Fragment Ions in EI Mass Spectrum
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment | Neutral Loss |
| 233/235 | [C₇H₅BrFNO₂]⁺• | M⁺• |
| 202/204 | [C₆H₂BrFNO]⁺ | •OCH₃ |
| 174/176 | [C₅H₂BrFN]⁺ | •OCH₃, CO |
| 154 | [C₇H₅FNO₂]⁺ | •Br |
| 174/176 | [C₆H₅BrFN]⁺• | •COOCH₃ |
Table 2: Predicted Key Fragment Ions in ESI-MS/MS Spectrum
| Precursor Ion m/z (for ⁷⁹Br/⁸¹Br) | Fragment Ion m/z | Proposed Fragment | Neutral Loss |
| 234/236 | 202/204 | [C₆H₃BrFNO]⁺ | CH₃OH |
| 234/236 | 175/177 | [C₆H₅BrFN]⁺ | •COOCH₃ |
| 234/236 | 154 | [C₇H₅FNO₂]⁺• | HBr |
Conclusion
The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and structural characterization. By carefully selecting the ionization technique and understanding the fundamental principles of fragmentation for this class of compounds, researchers can obtain high-quality, interpretable data. This guide has provided a framework for this analysis, from sample preparation to data interpretation, with the aim of empowering scientists in their research and development endeavors. The predictable fragmentation patterns, particularly the characteristic losses from the methyl ester group and the influence of the halogen substituents, provide a robust basis for the confident identification of this important synthetic intermediate.
References
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An In-depth Technical Guide to Methyl 6-bromo-5-fluoropyridine-2-carboxylate: Synthesis, Properties, and Application in Kinase Inhibitor Scaffolds
This guide provides a comprehensive technical overview of Methyl 6-bromo-5-fluoropyridine-2-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, and critical applications, with a focus on its role as a versatile starting material in the construction of complex pharmaceutical agents, particularly Pim kinase inhibitors.
Introduction and Strategic Importance
This compound (CAS No. 1210419-26-3) is a highly functionalized pyridine derivative.[1][2] Its strategic value in medicinal chemistry lies in the orthogonal reactivity of its substituents. The pyridine core is a common motif in bioactive molecules, offering metabolic stability and opportunities for hydrogen bonding. The bromine atom at the 6-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, while the ester at the 2-position can be readily modified or reduced. The fluorine atom at the 5-position can enhance binding affinity, improve metabolic stability, and modulate the pKa of the pyridine nitrogen.
This unique combination of features makes it an exceptionally valuable precursor in the synthesis of targeted therapies. Notably, it has been extensively used as a starting material in the development of potent Pim kinase inhibitors, a class of drugs under investigation for treating various cancers.[1][2]
Physicochemical and Spectroscopic Data
Accurate characterization is paramount for any chemical synthesis. Below are the key properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 1210419-26-3 | [1][2] |
| Molecular Formula | C₇H₅BrFNO₂ | [2] |
| Molecular Weight | 234.02 g/mol | [2] |
| Appearance | White solid | [1] |
| Boiling Point (Predicted) | 275.5 ± 35.0 °C | [2] |
| Density (Predicted) | 1.660 ± 0.06 g/cm³ | [2] |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [2] |
Spectroscopic Characterization
While publicly available NMR spectra of the title compound are scarce, its identity is often confirmed by the well-documented characterization of its immediate downstream products. For instance, in the synthesis of Pim kinase inhibitors, after a Suzuki coupling reaction, the characteristic signals of the pyridine ring protons can be clearly identified, confirming the successful transformation of the starting material.[3] An example includes a ¹H NMR spectrum (500 MHz, DMSO-d₆) of a coupled product showing characteristic signals for the pyridine ring protons, validating the core structure derived from this starting material.[3]
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved via a two-step process starting from 2-bromo-3-fluoro-6-methylpyridine. The process involves an oxidation followed by an esterification.
Caption: Synthetic workflow for this compound.
Step 1: Oxidation of the Methyl Group
The first step is the oxidation of the methyl group at the 6-position of the pyridine ring to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful oxidizing agent suitable for this transformation.
Causality: The reaction is performed in water at an elevated temperature (100°C) to ensure sufficient reactivity of the permanganate and solubility of the substrate.[1] The workup requires acidification to protonate the carboxylate salt, allowing for its extraction into an organic solvent. This method, while effective, can sometimes result in modest yields due to the harsh reaction conditions.[1]
Step 2: Fischer Esterification
The resulting carboxylic acid is then converted to its methyl ester via a classic Fischer esterification.
Causality: This acid-catalyzed reaction uses an excess of methanol as both the solvent and the reactant, driving the equilibrium towards the product side.[1] Concentrated sulfuric acid serves as the catalyst, protonating the carbonyl oxygen of the carboxylic acid and making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is typically run at room temperature and monitored by LC/MS until completion. The workup involves quenching with a base, such as sodium bicarbonate, to neutralize the sulfuric acid and any remaining carboxylic acid.[1]
Key Applications in Drug Discovery: A Scaffold for Pim Kinase Inhibitors
The primary application of this compound is as a foundational scaffold in the synthesis of complex heterocyclic molecules. Its utility is best exemplified in its role in creating Pim kinase inhibitors.[1][3] The key transformation is typically a palladium-catalyzed Suzuki coupling reaction.
Caption: Suzuki coupling using the title compound as the electrophilic partner.
In this reaction, the C-Br bond at the 6-position is selectively coupled with an aryl or heteroaryl boronic acid or ester. This allows for the precise and efficient installation of complex aromatic systems, which are often crucial for achieving high binding affinity to the kinase active site.[3] Patent literature demonstrates this reaction using catalysts like bis(tri-tert-butylphosphine)palladium(0) with a base such as DIPEA in a dioxane/water solvent system at elevated temperatures.[3]
Following the Suzuki coupling, the ester group at the 2-position can be further elaborated. For example, it can be reduced to a primary alcohol using a reducing agent like sodium borohydride.[1][2] This alcohol can then be used in further reactions, such as conversion to an aldehyde or participation in ether synthesis, providing another point of diversification for the drug candidate.
Experimental Protocols
The following protocols are based on established literature procedures.[1][3]
Protocol 1: Synthesis of 6-bromo-5-fluoro-2-pyridinecarboxylic acid
-
To a solution of 2-bromo-3-fluoro-6-methylpyridine (1.0 eq.) in water, add potassium permanganate (1.0 eq.).
-
Heat the reaction mixture to 100°C for 5 hours.
-
Add another portion of potassium permanganate (1.0 eq.) and continue heating for an additional 48 hours.
-
Cool the mixture and filter it through a pad of diatomaceous earth, washing with deionized water.
-
Combine the aqueous filtrates and acidify to pH 4 with 1 N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic phases with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.[1]
Protocol 2: Synthesis of this compound
-
Dissolve 6-bromo-5-fluoro-2-pyridinecarboxylic acid (1.0 eq.) in methanol (0.2 M).
-
Slowly add concentrated sulfuric acid (4.2 eq.) to the solution while stirring at room temperature.
-
Monitor the reaction by LC/MS. The reaction is typically complete within 2 hours.
-
Dilute the reaction mixture with ethyl acetate.
-
Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the title compound as a white solid (reported yield >99%).[1]
Protocol 3: Representative Suzuki Coupling Reaction
-
In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid derivative (1.0 eq.), and a suitable base like DIPEA (3.0 eq.) in a mixture of 1,4-dioxane and water.
-
Purge the mixture with an inert gas (e.g., nitrogen or argon).
-
Add the palladium catalyst, for example, bis(tri-tert-butylphosphine)palladium(0) (0.1 eq.).
-
Heat the reaction mixture to 120°C and stir until the starting material is consumed, as monitored by LC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography to obtain the coupled product.[3]
Safety and Handling
This compound and its precursor are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: The precursor, 6-bromo-5-fluoro-2-pyridinecarboxylic acid, is classified as acutely toxic if swallowed (H301).[4] While specific data for the methyl ester is limited, it should be handled with similar care.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[2]
Conclusion
This compound is a high-value, versatile building block for synthetic and medicinal chemistry. Its well-defined reactivity allows for sequential, selective functionalization, making it an ideal starting point for constructing complex molecular architectures. Its demonstrated utility in the synthesis of Pim kinase inhibitors underscores its importance in modern drug discovery programs. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.
References
-
LookChem. This compound. Available from: [Link]
- Google Patents. AU 2020201114 B2 - Thiazole and pyridine carboxamide compounds useful as pim kinase inhibitors.
- Google Patents. WO2016196244A1 - Pyridineamine compounds useful as pim kinase inhibitors.
- Google Patents. US20160347735A1 - Pyridineamine compounds useful as pim kinase inhibitors.
- Google Patents. CN108715590B - Thiazole formamide and pyridine formamide compounds which can be used as pim kinase inhibitors.
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- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP2681195A1 - Nouveaux inhibiteurs de kinase - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Solubility of Methyl 6-bromo-5-fluoropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility of Methyl 6-bromo-5-fluoropyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug discovery and development, this document moves beyond theoretical discussions to offer practical, field-proven insights and detailed experimental protocols. The methodologies outlined herein are designed to equip researchers with the necessary tools to accurately characterize the solubility profile of this compound, ensuring data integrity and facilitating informed decision-making in medicinal chemistry and process development.
Introduction: The Significance of Solubility in Drug Development
The journey of a drug candidate from laboratory synthesis to clinical application is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, solubility stands as a paramount determinant of a compound's ultimate bioavailability and therapeutic efficacy.[1] For a compound like this compound, which serves as a building block for more complex active pharmaceutical ingredients (APIs), a thorough understanding of its solubility is not merely an academic exercise but a critical step in process optimization and formulation development.
Poor solubility can lead to a cascade of developmental hurdles, including incomplete absorption, low bioavailability, and erratic dose-response relationships. Therefore, the early and accurate characterization of a compound's solubility in various solvent systems is a cornerstone of modern drug development.[2] This guide will provide the foundational knowledge and practical steps to comprehensively assess the solubility of this compound.
Compound Profile: this compound
Before delving into solubility determination, a fundamental understanding of the target compound is essential.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFNO₂ | [3][4] |
| Molecular Weight | 234.02 g/mol | [3][4] |
| Boiling Point (Predicted) | 275.5 ± 35.0 °C | [5] |
| Density (Predicted) | 1.660 ± 0.06 g/cm³ | [5] |
| LogP (Predicted) | 1.770 | [5] |
| pKa (Predicted) | -3.45 ± 0.10 | [5] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [5] |
Note: The provided physicochemical properties are predicted values and should be experimentally verified for critical applications.
Theoretical Framework: Understanding Solubility Equilibria
Solubility is defined as the equilibrium concentration of a solute dissolved in a specific solvent at a given temperature and pressure. This equilibrium is a dynamic process where the rate of dissolution of the solid compound is equal to the rate of precipitation. For pharmaceutical compounds, two primary types of solubility are of interest:
-
Thermodynamic Solubility: This is the true equilibrium solubility, where the solid and dissolved forms of the compound are in equilibrium. It is a critical parameter for understanding the intrinsic properties of a drug substance.[1]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is diluted into an aqueous buffer. It is often used in high-throughput screening to identify compounds with potential solubility liabilities.[6][7]
The solubility of a compound is influenced by a multitude of factors, including:
-
Physicochemical properties of the solute: Crystal lattice energy, molecular size, and the presence of functional groups that can participate in hydrogen bonding.
-
Properties of the solvent: Polarity, hydrogen bonding capacity, and pH.
-
Environmental factors: Temperature and pressure.
Experimental Determination of Solubility: A Step-by-Step Approach
The following sections provide detailed protocols for determining the thermodynamic and kinetic solubility of this compound. The choice of method will depend on the specific research question and the stage of drug development.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[7] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol:
-
Preparation:
-
Accurately weigh an excess amount of crystalline this compound into several glass vials. The excess solid should be visually apparent throughout the experiment.
-
Prepare a range of relevant solvents. For early-stage drug development, this should include:
-
Purified water
-
Phosphate-buffered saline (PBS) at various pH values (e.g., pH 5.0, 7.4)
-
Common organic solvents used in synthesis and formulation (e.g., ethanol, methanol, acetonitrile, DMSO).
-
-
-
Equilibration:
-
Add a precise volume of the chosen solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or rotator set to a constant temperature (typically 25 °C or 37 °C for biopharmaceutical relevance).[7]
-
Allow the samples to equilibrate for a sufficient period (24 to 72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vials and allow any remaining solid to settle.
-
Separate the saturated solution from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the vials at high speed to pellet the solid.
-
Filtration: Use a syringe filter with a low-binding membrane (e.g., PVDF) to separate the supernatant.
-
-
Immediately dilute an aliquot of the clear supernatant with a suitable mobile phase for analysis to prevent precipitation.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1]
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Express the solubility in units such as mg/mL or µg/mL.
-
Kinetic Solubility Determination (High-Throughput Method)
Kinetic solubility is often assessed in early drug discovery to quickly flag compounds with potential solubility issues. Nephelometry, which measures light scattering due to suspended particles, is a common high-throughput technique.[1]
Workflow for Kinetic Solubility Determination
Caption: Workflow for Kinetic Solubility Determination.
Detailed Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
-
Serial Dilution:
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
-
Aqueous Buffer Addition:
-
Rapidly add a precise volume of aqueous buffer (e.g., PBS, pH 7.4) to each well. The final DMSO concentration should be low (typically ≤1%) to minimize its effect on solubility.
-
-
Incubation:
-
Cover the plate and incubate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.
-
-
Measurement:
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
-
Data Analysis:
-
The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to the blank (buffer with the same DMSO concentration).
-
Factors Influencing the Solubility of this compound
Several factors can significantly impact the solubility of this compound:
-
pH: The pyridine nitrogen in the molecule has a predicted low pKa, suggesting it is a very weak base.[5] Therefore, significant changes in solubility with pH in the physiological range are not expected. However, experimental verification across a range of pH values is recommended.
-
Co-solvents: The presence of organic co-solvents (e.g., ethanol, propylene glycol) in aqueous solutions is expected to increase the solubility of this relatively non-polar molecule (predicted LogP of 1.770).[5]
-
Temperature: For most solids, solubility increases with temperature. Characterizing the temperature dependence of solubility can be important for process development and formulation.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[6] It is crucial to characterize the solid form of the material being tested.
Data Interpretation and Application
The solubility data for this compound should be compiled into a clear and concise format to facilitate its use in various applications:
| Solvent System | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µM) |
| Water (pH 7.0) | To be determined | To be determined |
| PBS (pH 7.4) | To be determined | To be determined |
| 0.1 N HCl | To be determined | To be determined |
| Ethanol | To be determined | To be determined |
| DMSO | To be determined | To be determined |
This data will be instrumental in:
-
Route Scouting and Process Chemistry: Selecting appropriate solvents for reaction and purification steps.
-
Preformulation Studies: Guiding the development of suitable formulations for preclinical and clinical studies.
-
Computational Modeling: Providing experimental data to validate and refine in silico solubility predictions.
Conclusion
A comprehensive understanding of the solubility of this compound is indispensable for its successful application in pharmaceutical research and development. By employing the rigorous experimental protocols outlined in this guide, researchers can obtain reliable and accurate solubility data. This, in turn, will enable informed decision-making, mitigate developmental risks, and ultimately contribute to the advancement of new therapeutic agents. The principles and methodologies presented here provide a robust framework for the solubility characterization of not only this specific compound but also other novel chemical entities.
References
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. [Link]
-
This compound - LookChem. [Link]
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
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Experimental and Computational Methods Pertaining to Drug Solubility - Semantic Scholar. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]
-
METHYL 6-BROMO-5-FLUOROPYRIDINE-3-CARBOXYLATE | CAS 1214336-88-5 - Matrix Fine Chemicals. [Link]
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- 4. methyl 6-bromo-5-fluoropyridine-3-carboxylate | CAS: 1214336-88-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
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- 7. lup.lub.lu.se [lup.lub.lu.se]
"Methyl 6-bromo-5-fluoropyridine-2-carboxylate stability and storage"
An In-depth Technical Guide to the Stability and Storage of Methyl 6-bromo-5-fluoropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the critical aspects concerning the stability and storage of this compound, a key building block in modern medicinal chemistry and drug development. Adherence to these guidelines is paramount to ensure the compound's integrity, experimental reproducibility, and safety.
Compound Identity and Physicochemical Properties
This compound is a halogenated pyridine derivative with the chemical formula C₇H₅BrFNO₂. Understanding its fundamental properties is the first step in ensuring its proper handling and storage.
| Property | Value | Source |
| CAS Number | 1210419-26-3 | [1][2] |
| Molecular Weight | 234.02 g/mol | [3] |
| Appearance | White solid | [2] |
| Boiling Point (Predicted) | 275.5 ± 35.0 °C | [4] |
| Density (Predicted) | 1.660 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | -3.45 ± 0.10 | [4] |
Core Stability Profile and Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, its structure as a halogenated pyridine ester allows for the prediction of several potential degradation pathways based on established chemical principles. The primary threats to its stability are nucleophilic attack and hydrolysis.
Hydrolysis of the Ester Functional Group
The methyl ester is susceptible to hydrolysis, particularly in the presence of moisture, acids, or bases. This reaction would yield 6-bromo-5-fluoropicolinic acid and methanol. The rate of hydrolysis is expected to increase with temperature and at pH values outside the neutral range.
Nucleophilic Aromatic Substitution
The pyridine ring is electron-deficient, and this effect is amplified by the presence of the electron-withdrawing fluorine and bromine atoms, as well as the carboxylate group. This makes the ring susceptible to nucleophilic attack, potentially leading to the displacement of the halogen substituents.
Photodegradation
Aromatic compounds, especially those containing halogens, can be sensitive to light. While no specific data is available for this compound, it is a prudent practice to protect it from light to prevent potential photodegradation, which could involve complex radical mechanisms.
A generalized workflow for assessing the stability of this compound is presented below.
Caption: A typical experimental workflow for determining the stability of this compound under various stress conditions.
Recommended Storage Conditions
To mitigate the risks of degradation and ensure the long-term integrity of this compound, the following storage conditions are recommended.[1][4][5] These are based on a synthesis of information from safety data sheets and general best practices for halogenated aromatic compounds.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool place. For long-term storage, consider a freezer (-20°C).[6] Room temperature is also cited for shorter periods.[4][7] | Lower temperatures slow down the rate of potential degradation reactions, such as hydrolysis and nucleophilic attack. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[4][6] | This minimizes contact with atmospheric moisture, which can cause hydrolysis. |
| Container | Keep the container tightly closed.[1][5][8] | Prevents the ingress of moisture and other atmospheric contaminants. |
| Light | Keep in a dark place.[4][6] | Protects the compound from potential photodegradation. |
| Ventilation | Store in a well-ventilated place.[1][5][8] | A general safety precaution for all chemicals. |
Handling and Safety Precautions
This compound is classified as an irritant.[5][9][10] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
-
Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.[1][5][10]
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear safety glasses with side-shields or goggles.[5][8][9]
-
Skin Protection : Wear protective gloves (inspect prior to use) and a lab coat.[5][8][9] Wash hands thoroughly after handling.[5][8][9]
-
Respiratory Protection : If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]
-
In case of exposure, follow standard first-aid measures.[5][8][10]
-
Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][9]
-
Inhalation : Remove person to fresh air and keep comfortable for breathing.[5][9]
Signs of Degradation
Visual inspection can sometimes provide clues about the degradation of a chemical. For this compound, which is a white solid, any of the following may indicate degradation:
-
Change in color : Development of a yellow or brown tint.
-
Change in physical state : Clumping or melting, which could indicate the presence of impurities or absorbed moisture.
-
Inconsistent analytical data : If analytical tests (e.g., NMR, LC-MS) show the presence of unexpected peaks or a decrease in the purity of the main compound, this is a strong indicator of degradation.
A logical decision tree for handling a potentially degraded sample is outlined below.
Caption: A decision-making workflow for researchers when suspecting degradation of this compound.
Incompatible Materials
To prevent hazardous reactions and maintain the stability of the compound, avoid contact with the following:
Conclusion
The stability and integrity of this compound are crucial for its successful application in research and development. By adhering to the storage and handling guidelines outlined in this document, researchers can minimize degradation, ensure experimental reproducibility, and maintain a safe laboratory environment. A proactive approach to stability, including routine analytical checks for long-stored materials, is the best practice.
References
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This compound - LookChem. Available at: [Link]
-
Degradation of halogenated aromatic compounds - PubMed. (1990). Available at: [Link]
-
(PDF) Degradation of Pyridines in the Environment - ResearchGate. Available at: [Link]
-
methyl 5-bromo-6-fluoro-pyridine-2-carboxylate - Appretech Scientific Limited. Available at: [Link]
-
METHYL 6-BROMO-5-FLUOROPYRIDINE-3-CARBOXYLATE | CAS 1214336-88-5 - Matrix Fine Chemicals. Available at: [Link]
-
Degradation of pyridines in the environment - Semantic Scholar. Available at: [Link]
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- 2. This compound | 1210419-26-3 [chemicalbook.com]
- 3. METHYL 6-BROMO-5-FLUOROPYRIDINE-3-CARBOXYLATE | CAS 1214336-88-5 [matrix-fine-chemicals.com]
- 4. lookchem.com [lookchem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 1214336-88-5|Methyl 6-bromo-5-fluoronicotinate|BLD Pharm [bldpharm.com]
- 7. Methyl 2-bromo-5-fluoropyridine-4-carboxylate | 885588-14-7 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
A Technical Guide to the Commercial Landscape of Methyl 6-bromo-5-fluoropyridine-2-carboxylate (CAS: 1210419-26-3)
Abstract: Methyl 6-bromo-5-fluoropyridine-2-carboxylate has emerged as a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring bromine, fluorine, and a methyl ester on a pyridine core, offers a versatile scaffold for the synthesis of complex, high-value molecules. This guide provides an in-depth analysis for researchers, chemists, and drug development professionals on the commercial availability, procurement strategies, standard synthesis protocols, and critical applications of this compound. We synthesize field-proven insights with technical data to deliver a comprehensive resource for leveraging this key intermediate in research and development projects.
Introduction to a Key Heterocyclic Building Block
This compound, also known by synonyms such as Methyl 6-bromo-5-fluoropicolinate, is a strategically important intermediate.[1] The presence of a bromine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions, while the fluorine atom at the 5-position can enhance metabolic stability and binding affinity of derivative compounds. The methyl ester at the 2-position offers a site for further modification or can be a key interacting group in a final target molecule.
Chemical Identity and Physicochemical Properties
A clear understanding of the compound's properties is fundamental for its effective use and handling in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1210419-26-3 | [1][2] |
| Molecular Formula | C₇H₅BrFNO₂ | [1][3] |
| Molecular Weight | 234.025 g/mol | [1] |
| Appearance | White solid powder | [2][4] |
| Boiling Point (Predicted) | 275.5 ± 35.0 °C | [1] |
| Density (Predicted) | 1.660 ± 0.06 g/cm³ | [1] |
| Storage Conditions | Inert atmosphere, dark place, room temperature or freezer (-20°C) | [1][] |
Significance in Modern Chemistry
This compound is not an end product but a critical starting material. Its value lies in its ability to be selectively functionalized, making it a cornerstone for building the complex heterocyclic systems often found in kinase inhibitors, other bioactive molecules, and novel agrochemicals like pesticides and herbicides.[6] Its inclusion in patents for advanced therapeutic targets, such as RORγt inhibitors, underscores its relevance in cutting-edge drug discovery.[]
Commercial Availability and Procurement
The compound has achieved commercial mass production, ensuring its accessibility for research and development at various scales.[1]
Supplier and Pricing Analysis
A wide range of chemical suppliers offer this compound, typically with purities ranging from 95% to over 99%. Pricing is highly variable and dependent on the supplier, purity, and quantity ordered. The following table provides a snapshot of the market landscape.
| Supplier | Purity | Example Quantity | Source |
| SynQuest Laboratories | --- | 1 g | [1] |
| Matrix Scientific | 97% | 1 g | [1] |
| J&W Pharmlab | 96% | 5 g | [1] |
| Frontier Specialty Chemicals | 95% | 1 g / 5 g | [1] |
| Crysdot | 95+% | 1 g / 5 g | [1] |
| TRC | --- | 50 mg / 250 mg | [1] |
| Career Henan Chemical Co. | 99% | Per KG | [2] |
| Appretech Scientific | 98% min | --- | [7] |
Disclaimer: Prices and availability are subject to change. Researchers should obtain current quotes directly from suppliers.
Procurement Considerations for Researchers
When sourcing this material, the choice of supplier should be guided by more than cost alone.
-
Purity Requirements: For sensitive catalytic reactions or late-stage synthesis, a higher purity grade (≥97%) is advisable to avoid side reactions from impurities.
-
Analytical Documentation: Always request a Certificate of Analysis (CoA) to verify the identity and purity of the material.
-
Lead Times: Availability can range from in-stock to several weeks. Plan procurement well in advance of scheduled experiments.
-
Scale: For pilot-scale or larger projects, suppliers with demonstrated bulk manufacturing capabilities should be prioritized.
Synthesis and Quality Control
While commercially available, understanding the synthesis of this compound is valuable for troubleshooting and for potential in-house production if required.
Standard Laboratory Synthesis Protocol
A robust and high-yielding method for its preparation is the Fischer esterification of its corresponding carboxylic acid.[2]
Reaction: 6-bromo-5-fluoro-2-pyridinecarboxylic acid → this compound
Reagents & Equipment:
-
6-bromo-5-fluoro-2-pyridinecarboxylic acid (1.0 eq.)
-
Methanol (Anhydrous, as solvent, ~0.2 M concentration)
-
Concentrated Sulfuric Acid (H₂SO₄, 4.2 eq.)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, standard glassware for extraction and filtration
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 6-bromo-5-fluoro-2-pyridinecarboxylic acid in methanol within a round-bottom flask.
-
Acid Addition: Slowly add concentrated sulfuric acid to the solution while stirring. Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The large excess of methanol as the solvent drives the reaction equilibrium towards the ester product.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 2 hours. The reaction progress must be monitored by a reliable analytical method like LC/MS.[2] Trustworthiness Check: The reaction is considered complete only when the starting material peak is no longer observed and a new peak corresponding to the product's mass-to-charge ratio (m/z = 233.9/235.9 for [M+H]⁺) is dominant.[2]
-
Quenching: Upon completion, dilute the reaction mixture with ethyl acetate. Carefully and slowly add saturated aqueous sodium bicarbonate solution to neutralize the sulfuric acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into the ethyl acetate layer. Repeat the extraction from the aqueous phase to maximize recovery.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Product: The resulting white solid is this compound, typically obtained in very high yield (>99%).[2]
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of the title compound.
Applications in Research and Development
The synthetic utility of this compound is primarily centered on the reactivity of its C-Br bond.
Role in Cross-Coupling Reactions
The bromopyridine moiety is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis.
-
Suzuki Coupling: Reacting with various boronic acids or esters to form new C-C bonds, introducing aryl or heteroaryl groups at the 6-position.
-
Buchwald-Hartwig Amination: Reacting with amines to form C-N bonds, allowing for the installation of a wide range of amino functionalities.
-
Sonogashira Coupling: Reacting with terminal alkynes to form C-C triple bonds.
Expertise Insight: The choice of catalyst, ligand, and base is critical for achieving high yields in these transformations. The electronic properties of the fluoropyridine ring can influence reactivity, sometimes necessitating more electron-rich ligands to facilitate the oxidative addition step.
Logical Flow of Application in Drug Discovery
Caption: Application workflow from building block to bioactive target molecule.
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate precautions.[8]
Hazard Identification
According to the Globally Harmonized System (GHS) classification, this compound presents multiple hazards:
-
H301: Toxic if swallowed[8]
-
H310: Fatal in contact with skin[8]
-
H315: Causes skin irritation[8]
-
H319: Causes serious eye irritation[8]
-
H335: May cause respiratory irritation[8]
-
H227: Combustible liquid[8]
The signal word for this chemical is "Danger" .[8]
Recommended Handling and Personal Protective Equipment (PPE)
A strict safety protocol is mandatory when working with this compound.
-
Ventilation: All handling must occur in a properly functioning chemical fume hood.[8][9]
-
Personal Protective Equipment:
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8] Avoid breathing vapors or dust.[9]
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water. Call a physician immediately.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][10]
-
Ingestion: Give water to drink (two glasses at most) and seek immediate medical advice.[8]
-
Storage and Stability
To ensure the long-term integrity of the compound, store it in a tightly closed container in a dry, well-ventilated, and dark place.[1][8][9] For maximum stability, storage in a freezer under an inert atmosphere is recommended.[]
Conclusion
This compound is a readily available and synthetically versatile building block essential for the development of novel pharmaceuticals and agrochemicals. Its procurement is straightforward, with a competitive market of suppliers offering various grades of purity. The well-documented synthesis protocol provides a reliable method for its preparation, while its known applications in cross-coupling reactions offer a clear pathway to complex molecular targets. However, its significant toxicity necessitates strict adherence to safety and handling protocols. This guide serves as a foundational resource for scientists to effectively and safely incorporate this valuable intermediate into their research programs.
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An In-depth Technical Guide to Methyl 6-bromo-5-fluoropyridine-2-carboxylate
Introduction
Methyl 6-bromo-5-fluoropyridine-2-carboxylate is a halogenated pyridine derivative that serves as a critical and versatile building block in modern medicinal and agrochemical research. Its unique trifunctional substitution pattern—comprising a reactive bromine atom, an electron-withdrawing fluorine atom, and a modifiable methyl ester—offers synthetic chemists a powerful scaffold for constructing complex molecular architectures. The strategic placement of these groups allows for selective, sequential functionalization, making it an invaluable intermediate in the discovery of novel kinase inhibitors, bioactive heterocyclic compounds, and other therapeutic agents.[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and safe handling, grounded in established chemical principles and field-proven applications.
Compound Identification and Physicochemical Properties
Accurate identification is paramount for regulatory compliance, synthesis planning, and reproducibility. The compound is unambiguously identified by the following descriptors.
-
IUPAC Name: this compound
-
Synonyms: Methyl 6-bromo-5-fluoropicolinate, 6-Bromo-5-fluoro-pyridine-2-carboxylic acid methyl ester[2]
-
CAS Number: 1210419-26-3[3]
-
Molecular Formula: C₇H₅BrFNO₂
-
Molecular Weight: 234.02 g/mol [4]
1.1. Structural Information
-
SMILES: COC(=O)c1cc(F)c(Br)nc1
-
InChI Key: PXHKAVXJQLVUBI-UHFFFAOYSA-N[5]
The structure features a pyridine ring substituted at key positions. The bromine atom at the C6 position is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. The fluorine atom at the C5 position modulates the electronic properties of the ring, often enhancing metabolic stability and binding affinity in drug candidates. The methyl ester at the C2 position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another handle for diversification.
1.2. Physicochemical Data
The following table summarizes key predicted and experimental properties, which are essential for planning reactions, purification, and storage.
| Property | Value | Source |
| Physical Form | White to off-white solid | [3] |
| Boiling Point | 275.5 ± 35.0 °C (Predicted) | [2] |
| Density | 1.660 ± 0.06 g/cm³ (Predicted) | [2] |
| Polar Surface Area | 39.19 Ų | [2] |
| LogP | 1.77 (Predicted) | [2][] |
| Storage Temperature | Room temperature, inert atmosphere, keep in dark place | [2][] |
Synthesis and Mechanistic Rationale
The most direct and high-yielding synthesis of this compound is achieved via a classic Fischer esterification of its carboxylic acid precursor. This method is favored for its simplicity, use of inexpensive reagents, and excellent conversion.
2.1. Synthesis Workflow Diagram
Caption: Fischer esterification workflow for the title compound.
2.2. Detailed Experimental Protocol
This protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[3]
-
Reaction Setup: To a solution of 6-bromo-5-fluoro-2-pyridinecarboxylic acid (1.0 eq.) in methanol (0.2 M), slowly add concentrated sulfuric acid (4.2 eq.) while stirring in an ice bath to manage the exothermic reaction.
-
Reaction Execution: Remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS). The reaction is typically complete within 2-3 hours.[3]
-
Quenching: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst until effervescence ceases.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the final product.
-
Analysis: The product is typically obtained as a white solid with >99% yield and can be characterized by LC/MS, which should show characteristic peaks for the bromine isotopes (m/z = 233.9/235.9 [M+H]⁺).[3]
2.3. Causality and Experimental Insights
-
Role of Sulfuric Acid: Concentrated H₂SO₄ serves as a powerful catalyst. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol. It also acts as a dehydrating agent, sequestering the water byproduct and driving the equilibrium towards the ester product, in accordance with Le Châtelier's principle.
-
Methanol as Solvent and Reagent: Using methanol as the solvent ensures it is present in large excess, further pushing the reaction equilibrium to favor ester formation.
-
Bicarbonate Quench: The addition of sodium bicarbonate is a critical safety and purification step. It neutralizes the highly corrosive sulfuric acid catalyst, preventing potential degradation of the product during workup and making the extraction process safer.
-
Ethyl Acetate Extraction: Ethyl acetate is an ideal solvent for extraction due to its moderate polarity, which ensures good solubility of the ester product, and its immiscibility with water, allowing for a clean separation of the organic and aqueous phases.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. This allows for a programmed, site-selective introduction of complexity, a cornerstone of modern medicinal chemistry.[][8]
3.1. Core Reactivity Diagram
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The Strategic Incorporation of Fluorine: A Technical Guide to the Physicochemical Properties of Fluorinated Pyridine Carboxylates
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The substitution of hydrogen with fluorine on the pyridine carboxylate scaffold is a powerful and widely utilized strategy in modern medicinal chemistry. This guide provides an in-depth exploration of the profound impact of fluorination on the key physicochemical properties of pyridine carboxylates, including acidity (pKa), lipophilicity (LogP), aqueous solubility, and metabolic stability. By understanding the underlying principles and leveraging predictive models, researchers can rationally design molecules with optimized pharmacokinetic and pharmacodynamic profiles. This document serves as a technical resource, offering not only a comprehensive analysis of structure-property relationships but also detailed, field-proven experimental protocols for the accurate determination of these critical parameters.
The Rationale for Fluorination in Drug Design: A Paradigm of Strategic Molecular Tailoring
The pyridine carboxylate motif is a cornerstone in a multitude of clinically successful drugs. Its inherent properties, however, can be finely tuned to overcome common drug development hurdles such as poor absorption, rapid metabolism, and off-target effects. The introduction of fluorine, the most electronegative element, offers a subtle yet powerful means to modulate the electronic and steric landscape of a molecule.[1][2] This strategic substitution can lead to significant improvements in:
-
Potency and Selectivity: Altering the electronic distribution within the pyridine ring can enhance binding affinity to the target protein.[1][3]
-
Metabolic Stability: The exceptional strength of the carbon-fluorine bond can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1][4][5]
-
Membrane Permeability and Bioavailability: Fine-tuning lipophilicity through fluorination can improve a drug's ability to cross biological membranes and be absorbed into systemic circulation.[1][2]
This guide will delve into the specific physicochemical consequences of introducing fluorine at various positions on the pyridine carboxylate core.
The Influence of Fluorine on Acidity (pKa): A Dance of Inductive Effects
The acidity of the carboxylic acid group and the basicity of the pyridine nitrogen are critical determinants of a molecule's ionization state at physiological pH, which in turn governs its solubility, permeability, and receptor interactions. The strong electron-withdrawing inductive effect of fluorine significantly influences both of these pKa values.
Fluorine substitution on the pyridine ring decreases the electron density on the nitrogen atom, making it a weaker base and thus lowering the pKa of its conjugate acid.[6] Conversely, this electron-withdrawing effect stabilizes the carboxylate anion, making the carboxylic acid a stronger acid (lower pKa). The magnitude of this effect is highly dependent on the position of the fluorine atom relative to the nitrogen and the carboxylate group.
Positional Isomerism and its Impact on Acidity
The closer the fluorine atom is to the pyridine nitrogen or the carboxylic acid, the more pronounced its inductive effect. For instance, a fluorine atom at the 2- or 6-position will have a greater impact on the basicity of the pyridine nitrogen than a fluorine at the 4-position. Similarly, a fluorine atom ortho to the carboxylate group will have a more significant acidifying effect than one in a meta or para position.
Lipophilicity (LogP): Navigating the Complex Interplay of Polarity and Hydrophobicity
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorine on LogP is not always straightforward and is a subject of considerable research.[1]
While it is often assumed that fluorine increases lipophilicity, this is a context-dependent phenomenon. The introduction of a single fluorine atom can increase the hydrophobic surface area of a molecule.[7] However, the high polarity of the C-F bond can also lead to increased interactions with polar solvents, potentially decreasing lipophilicity in some cases. The overall effect is a balance between these competing factors and is influenced by the molecule's overall topology and the position of the fluorine atom(s).
Comparative Physicochemical Properties of Fluoronicotinic Acid Isomers
To illustrate the impact of fluorine's position, the following table summarizes the predicted and known physicochemical properties of various fluoronicotinic acid isomers.
| Compound | Predicted pKa (Carboxylic Acid) | Predicted pKa (Pyridine N) | Predicted LogP |
| Nicotinic Acid (Parent) | 4.85 | 2.07 | 0.36 |
| 2-Fluoronicotinic Acid | ~3.5-4.0 | ~ -1.0 to 0.0 | ~0.8-1.2 |
| 4-Fluoronicotinic Acid | ~4.0-4.5 | ~1.0-1.5 | ~0.7-1.1 |
| 5-Fluoronicotinic Acid | ~4.2-4.7 | ~1.5-2.0 | ~0.6-1.0 |
| 6-Fluoronicotinic Acid | ~4.3-4.8 | ~1.0-1.5 | ~0.7-1.1 |
Note: Predicted values are estimations based on computational models and known trends. Actual experimental values may vary.
Aqueous Solubility: A Consequence of Acidity and Lipophilicity
The aqueous solubility of a drug candidate is a critical factor for its formulation and bioavailability. For ionizable compounds like fluorinated pyridine carboxylates, solubility is intimately linked to their pKa and the pH of the surrounding medium. The Henderson-Hasselbalch equation dictates the ratio of the ionized (more soluble) to the non-ionized (less soluble) species.
Fluorination can impact aqueous solubility in several ways:
-
Lowering the pKa of the carboxylic acid can increase the proportion of the more soluble carboxylate anion at a given pH.
-
Altering the LogP can influence the intrinsic solubility of the neutral form of the molecule. Generally, an increase in LogP correlates with a decrease in aqueous solubility.
The interplay of these factors means that the effect of fluorination on solubility must be assessed on a case-by-case basis.
Enhancing Metabolic Stability: The Power of the C-F Bond
A significant driver for the use of fluorine in drug design is its ability to enhance metabolic stability.[1][3][5] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family, which are responsible for the oxidative metabolism of a vast number of drugs.[8]
By strategically placing a fluorine atom at a metabolically vulnerable position (a "metabolic soft spot"), chemists can effectively block this pathway of degradation, leading to:
-
Increased drug half-life
-
Improved oral bioavailability
-
Reduced patient-to-patient variability in drug exposure
The following diagram illustrates this concept:
Experimental Protocols for Physicochemical Profiling
Accurate and reproducible experimental data are paramount in drug discovery. The following sections provide detailed, step-by-step protocols for the determination of key physicochemical properties of fluorinated pyridine carboxylates.
Synthesis of Fluorinated Pyridine Carboxylates: A Note on Strategy
The synthesis of specific isomers of fluorinated pyridine carboxylates often requires careful strategic planning due to the challenges of regioselective fluorination.[9][10] Common strategies include:
-
Nucleophilic Aromatic Substitution (SNAr): Starting with a pyridine ring bearing a good leaving group (e.g., nitro or chloro) and introducing fluoride. The synthesis of methyl 3-fluoropyridine-4-carboxylate from methyl 3-nitropyridine-4-carboxylate is an example of this approach.[5]
-
Halogen Exchange (Halex) Reactions: Replacing a different halogen (e.g., bromine or chlorine) with fluorine, often using reagents like KF or CsF.
-
From Fluorinated Building Blocks: Starting with a pre-fluorinated pyridine and elaborating the carboxylate functionality. For example, the synthesis of 2-fluoro-4-pyridinecarboxylic acid can be achieved from 2-fluoropyridine.[11]
-
Diazotization-Fluorination (Balz-Schiemann Reaction): Converting an aminopyridine to a diazonium salt, which is then displaced by fluoride.[12]
The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.
Example Synthetic Protocol: Synthesis of Methyl 6-fluoropyridine-3-carboxylate
This protocol is adapted from established methods for Fischer esterification of fluoronicotinic acids.[13]
-
Reaction Setup: Suspend 6-fluoronicotinic acid (1 equivalent) in anhydrous methanol (15-20 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., ethyl acetate/hexanes). The reaction is complete when the starting material is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue to pH 7-8 with a saturated aqueous solution of sodium bicarbonate at 0 °C (ice bath).
-
Extract the aqueous layer with ethyl acetate (3 x volume of methanol used).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. Purify by flash column chromatography on silica gel if necessary.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the thermodynamic shake-flask method, considered the "gold standard" for solubility determination.[12]
Protocol:
-
Preparation: Add an excess amount of the solid fluorinated pyridine carboxylate to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid should be visually apparent.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. Determine the concentration of the compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve of known concentrations.
-
Calculation: Calculate the solubility in µg/mL or µM based on the measured concentration and the dilution factor.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol describes a common method for assessing metabolic stability using pooled human liver microsomes.[7][8][14][15]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH-regenerating system solution.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[7]
-
-
Incubation:
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining parent compound by LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein.
-
Conclusion: A Forward Look
The strategic incorporation of fluorine into the pyridine carboxylate scaffold is a testament to the power of subtle molecular modifications in drug discovery. A thorough understanding of how fluorine substitution impacts key physicochemical properties—pKa, LogP, solubility, and metabolic stability—is essential for the rational design of new therapeutic agents. The experimental protocols outlined in this guide provide a robust framework for obtaining the critical data needed to inform these design decisions. As synthetic methodologies for fluorination continue to advance, the ability to precisely tailor these properties will undoubtedly lead to the development of safer and more effective medicines.
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Methodological & Application
Application Notes & Protocols: Methyl 6-bromo-5-fluoropyridine-2-carboxylate
A Guide for the Strategic Use of a Trifunctional Synthetic Intermediate in Drug Discovery and Materials Science
Introduction: The Strategic Value of a Polysubstituted Pyridine Core
Methyl 6-bromo-5-fluoropyridine-2-carboxylate (CAS No. 1210419-26-3) is a highly functionalized pyridine derivative that has emerged as a valuable intermediate in modern organic synthesis.[1][2] Its utility stems from the orthogonal reactivity of its three key functional groups: a C6-bromine atom, a C5-fluorine atom, and a C2-methyl ester. This strategic arrangement allows for sequential and selective chemical transformations, making it an ideal scaffold for building molecular complexity in the development of kinase inhibitors, bioactive molecules, and advanced materials.[3]
The inherent reactivity profile is as follows:
-
C6-Bromo Group : Serves as a classical "handle" for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, alkyl, or amino substituents.
-
C5-Fluoro Group : This group has a dual role. It electronically activates the pyridine ring, and the C-F bond itself can be a target for nucleophilic aromatic substitution (SNAr) under specific conditions. Furthermore, retaining the fluorine atom in the final molecule is a common strategy in medicinal chemistry to enhance metabolic stability or binding affinity.
-
C2-Methyl Ester : This group can be readily hydrolyzed to the corresponding carboxylic acid, providing a connection point for amide bond formation, or it can be reduced or converted to other functional groups.
This guide provides an in-depth analysis of the compound's properties, key reaction modalities, and detailed, field-tested protocols to facilitate its effective use in research and development.
Physicochemical & Safety Data
Proper handling and storage are paramount for ensuring the integrity of the reagent. The compound is typically a white to off-white solid.[1]
| Property | Value | Source |
| CAS Number | 1210419-26-3 | [1][2] |
| Molecular Formula | C₇H₅BrFNO₂ | [2] |
| Molecular Weight | 234.02 g/mol | [2] |
| Appearance | White solid powder | [1] |
| Boiling Point | 275.5 ± 35.0 °C (Predicted) | [2] |
| Density | 1.660 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |
Safety Profile: While a specific GHS classification for this exact compound is not universally aggregated, related bromo-pyridines are often associated with warnings for acute oral toxicity and skin/eye irritation.[][5]
-
Recommendation: Always handle with standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood. Consult the material safety data sheet (SDS) from your specific supplier before use.
Key Synthetic Applications & Protocols
The strategic value of this intermediate is best demonstrated through its application in cornerstone synthetic transformations.
Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The carbon-bromine bond at the C6 position is the most common site for initial diversification. The Suzuki-Miyaura coupling is an exceptionally robust and versatile method for forming a new carbon-carbon bond at this position.
Expertise & Causality: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. Palladium(II) acetate with a phosphine ligand like SPhos is a powerful system for heteroaryl bromide coupling due to the ligand's ability to promote both oxidative addition and reductive elimination steps. A mixed solvent system like Dioxane/H₂O is often used to ensure solubility of both the organic substrate and the inorganic base.
This protocol is a representative method and should be optimized for specific boronic acid partners.[6]
-
Reaction Setup:
-
To a dry, argon-flushed round-bottom flask or microwave vial, add this compound (1.0 mmol, 234 mg).
-
Add the desired arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 146 mg).
-
Add a base, such as cesium carbonate (Cs₂CO₃, 3.0 mmol, 977 mg) or potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg).
-
Add the palladium catalyst, Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and the ligand, SPhos (0.10 mmol, 41 mg).
-
-
Solvent Addition:
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
-
Degassing:
-
Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Scientist's Note: This step is critical. Oxygen can deactivate the Pd(0) active catalyst, leading to failed or low-yielding reactions.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.
-
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Application II: Nucleophilic Aromatic Substitution (SNAr)
The C5-fluorine is susceptible to substitution by strong nucleophiles, a reaction driven by the electron-withdrawing effects of the ring nitrogen and the C2-ester. This provides a direct route to 5-substituted pyridine derivatives.
Expertise & Causality: SNAr reactions typically require a polar aprotic solvent (e.g., DMSO, DMF) to solvate the cationic counter-ion of the nucleophile and a base to either deprotonate the nucleophile or act as a scavenger for the HF byproduct. The reactivity order for leaving groups in many activated systems is F > Cl > Br, making the C-F bond the likely site of attack if a suitable nucleophile is chosen.[7]
-
Reaction Setup:
-
In a sealed vial, dissolve this compound (1.0 mmol, 234 mg) in dimethyl sulfoxide (DMSO, 4 mL).
-
Add morpholine (2.0 mmol, 174 mg, 0.17 mL).
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 3.0 mmol, 388 mg, 0.52 mL) or potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).
-
-
Reaction Execution:
-
Seal the vial tightly and heat the mixture to 120-140 °C.
-
Scientist's Note: High temperatures are often required for SNAr on heteroaromatic C-F bonds. Microwave irradiation can often accelerate this transformation significantly.
-
Monitor the reaction by LC-MS. The reaction may take 12-48 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water (30 mL) and ethyl acetate (30 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with water (3 x 20 mL) to remove DMSO, then wash with brine (20 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to isolate the 5-morpholinyl product.
-
Caption: Decision logic for sequential functionalization of the intermediate.
Application III: Ester Hydrolysis for Amide Coupling
Converting the methyl ester to a carboxylic acid is a fundamental step for creating amide libraries, a common objective in medicinal chemistry.
Expertise & Causality: Saponification using lithium hydroxide (LiOH) is a standard and mild method for hydrolyzing methyl esters. The use of a THF/water co-solvent system ensures the substrate remains in solution as the more polar carboxylate salt is formed.
-
Reaction Setup:
-
Dissolve the starting ester (1.0 mmol) in a mixture of tetrahydrofuran (THF, 5 mL) and water (5 mL) in a round-bottom flask.
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 mmol, 84 mg).
-
-
Reaction Execution:
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until complete (typically 1-4 hours).
-
-
Work-up:
-
Once complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (10 mL).
-
Acidify the solution to pH ~3 by the dropwise addition of 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.
-
Conclusion
This compound is a powerful and versatile building block. Its well-differentiated reactive sites allow for a logical and stepwise approach to the synthesis of complex molecular architectures. By leveraging established protocols for cross-coupling, nucleophilic substitution, and ester hydrolysis, researchers in drug discovery and materials science can efficiently access a wide array of novel substituted pyridine compounds.
References
-
This compound. (n.d.). LookChem. Retrieved January 10, 2026, from [Link]
-
methyl 5-bromo-6-fluoro-pyridine-2-carboxylate. (n.d.). Appretech Scientific Limited. Retrieved January 10, 2026, from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved January 10, 2026, from [Link]
-
METHYL 6-BROMO-5-FLUOROPYRIDINE-3-CARBOXYLATE | CAS 1214336-88-5. (n.d.). Matrix Fine Chemicals. Retrieved January 10, 2026, from [Link]
-
methyl 6-bromo-5-fluoropyridine-3-carboxylate | CAS: 1214336-88-5. (n.d.). Chemical Product. Retrieved January 10, 2026, from [Link]
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). National Institutes of Health (NIH). Retrieved January 10, 2026, from [Link]
-
Methyl 5-bromopyridine-2-carboxylate | C7H6BrNO2. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 10, 2026, from [Link]
Sources
- 1. This compound | 1210419-26-3 [chemicalbook.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound [myskinrecipes.com]
- 5. Methyl 5-bromopyridine-2-carboxylate | C7H6BrNO2 | CID 7016458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing Methyl 6-bromo-5-fluoropyridine-2-carboxylate
Introduction: The Strategic Value of a Fluorinated Pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of small molecule kinase inhibitors. Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site has cemented its role as a privileged structure. Methyl 6-bromo-5-fluoropyridine-2-carboxylate emerges as a particularly strategic starting material for the synthesis of a new generation of kinase inhibitors. The orchestrated placement of its functional groups—a bromine atom for versatile cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl ester for subsequent derivatization—provides a robust platform for elaborating complex molecular architectures.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the synthesis of Pim kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a logical framework for the strategic construction of potent and selective kinase inhibitors.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The bromine atom at the C6 position of the pyridine ring is the primary reactive handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their broad substrate scope, functional group tolerance, and high efficiency.
Suzuki-Miyaura Coupling: Forging the Core C-C Bond
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of synthesizing Pim kinase inhibitors, this reaction is employed to couple the pyridine core with various aryl or heteroaryl boronic acids or esters, establishing the foundational bi-aryl scaffold of the final inhibitor.[1]
A representative transformation is the coupling of this compound with a boronic acid ester. The choice of catalyst and ligand is critical for achieving high yields and preventing side reactions. Bulky, electron-rich phosphine ligands are often preferred as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.
Below is a diagram illustrating the general workflow for the synthesis of a kinase inhibitor precursor using this key building block.
Caption: Synthetic workflow for kinase inhibitor synthesis.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol details a representative Suzuki-Miyaura coupling reaction to generate a key bi-aryl intermediate.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (1.0 mmol scale) | Moles | Equivalents |
| This compound | 1210419-26-3 | 234.02 g/mol | 234 mg | 1.0 | 1.0 |
| Arylboronic acid pinacol ester | Varies | Varies | 1.2 mmol | 1.2 | 1.2 |
| Bis(tri-tert-butylphosphine)palladium(0) | 53199-31-8 | 510.19 g/mol | 51 mg | 0.1 | 0.1 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | 0.52 mL | 3.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 g/mol | 5.0 mL | - | - |
| Water (degassed) | 7732-18-5 | 18.02 g/mol | 0.25 mL | - | - |
Procedure:
-
To a dry reaction vial, add this compound (234 mg, 1.0 mmol), the arylboronic acid pinacol ester (1.2 mmol), and a magnetic stir bar.
-
Seal the vial with a septum and purge with nitrogen or argon gas for 10 minutes.
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5.0 mL), degassed water (0.25 mL), and DIPEA (0.52 mL, 3.0 mmol).
-
Purge the resulting mixture with nitrogen or argon for another 5 minutes.
-
Add Bis(tri-tert-butylphosphine)palladium(0) (51 mg, 0.1 mmol) to the mixture.
-
Seal the vial tightly and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired Methyl 6-(aryl)-5-fluoropyridine-2-carboxylate.
Causality Behind Choices:
-
Catalyst: Bis(tri-tert-butylphosphine)palladium(0) is a highly active and thermally stable catalyst suitable for coupling with electron-deficient pyridines. The bulky tert-butylphosphine ligand facilitates the reductive elimination step.
-
Base: DIPEA is a non-nucleophilic organic base that is effective in the transmetalation step of the Suzuki cycle without promoting significant hydrolysis of the ester.
-
Solvent System: The mixture of 1,4-dioxane and water provides a good medium for dissolving both the organic substrates and the inorganic base, facilitating the reaction.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 2: Ester Hydrolysis and Amide Coupling
Following the successful C-C bond formation, the methyl ester is typically hydrolyzed to the corresponding carboxylic acid, which is then coupled with a desired amine to complete the synthesis of the kinase inhibitor scaffold.
Step A: Ester Hydrolysis
-
Dissolve the Methyl 6-(aryl)-5-fluoropyridine-2-carboxylate (1.0 mmol) in a mixture of THF (5 mL) and methanol (2 mL).
-
Add a solution of lithium hydroxide (LiOH) (2.0 mmol) in water (2 mL).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully acidify the reaction mixture to pH ~4-5 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.
Step B: Amide Coupling
-
To a solution of the 6-(aryl)-5-fluoropyridine-2-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL), add the desired amine (1.1 mmol) and DIPEA (3.0 mmol).
-
Add a coupling reagent such as HATU (1.2 mmol) or T3P (1.5 mmol).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer, concentrate, and purify the final compound by flash chromatography or preparative HPLC.
Alternative Synthetic Strategies
While Suzuki coupling is highly effective, other cross-coupling reactions can be employed to introduce different functionalities at the C6 position.
-
Buchwald-Hartwig Amination: This reaction allows for the direct formation of a C-N bond by coupling the bromo-pyridine with a primary or secondary amine. This is particularly useful for synthesizing inhibitors where a substituted amino group is desired at this position. The reaction typically employs a palladium catalyst with a specialized phosphine ligand (e.g., XPhos, RuPhos) and a strong base like sodium tert-butoxide.[2]
-
Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is the reaction of choice. This involves the coupling of the bromo-pyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[3][4] The resulting alkynylpyridine can be a final product or a versatile intermediate for further transformations.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its pre-functionalized nature allows for the efficient and strategic construction of complex molecular scaffolds. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a robust and reliable method for elaborating the core structure. Subsequent functional group manipulations, such as ester hydrolysis and amide bond formation, enable the fine-tuning of the molecule's properties to achieve potent and selective inhibition of target kinases. The protocols and strategies outlined in this guide offer a solid foundation for researchers and drug development professionals to leverage this key intermediate in their quest for novel therapeutics.
References
-
Blake, J. F., et al. (2010). Discovery and optimization of a series of pyrrolopyrimidine based protein kinase B (Pkb/Akt) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(19), 5607-12. [Link]
- Vechorkin, O., et al. (2016). Pyridineamine compounds useful as pim kinase inhibitors.
-
Razafindrainibe, F., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. University of Southampton. [Link]
- Li, Y., et al. (2020). Thiazole and pyridine carboxamide derivatives, their compositions and methods of use.
- Vechorkin, O., et al. (2014). Thiazole and pyridine carboxamide derivatives, their compositions and methods of use.
-
Yan, F., et al. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Applied Organometallic Chemistry. [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US20160347735A1 - Pyridineamine compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Derivatization of Methyl 6-bromo-5-fluoropyridine-2-carboxylate
Introduction: The Strategic Importance of the 6-Bromo-5-fluoropyridine-2-carboxylate Scaffold
Methyl 6-bromo-5-fluoropyridine-2-carboxylate is a highly versatile heterocyclic building block pivotal in modern medicinal chemistry and drug discovery. Its value stems from a unique combination of structural features that allow for selective and diverse functionalization. This pyridine derivative serves as a key starting material for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other biologically active compounds.[1]
The strategic utility of this scaffold can be attributed to three primary features:
-
The Bromine Atom (C6-Position): This serves as an excellent synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions. It allows for the precise introduction of aryl, heteroaryl, alkyl, alkynyl, and amino moieties, enabling extensive exploration of the chemical space around the pyridine core.
-
The Fluorine Atom (C5-Position): The presence of fluorine can significantly influence the molecule's physicochemical properties. It can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of the pyridine nitrogen.
-
The Methyl Ester (C2-Position): This group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, providing another point for diversification or for mimicking biological interactions.
This guide provides detailed protocols and expert insights for the derivatization of this compound, focusing on the most impactful synthetic transformations used in drug development programs.
Caption: Key derivatization pathways for the core scaffold.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[2][3] For this compound, these reactions provide a direct route to novel analogues by modifying the C6-position.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is the reaction of choice for creating biaryl and heteroaryl-aryl structures by coupling the bromide with an organoboron compound, typically a boronic acid or ester.[4] This reaction is highly valued for its mild conditions and the stability and commercial availability of a vast library of boronic acids.[4]
Data Presentation: Representative Suzuki Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent System | Temp (°C) | Potential Coupling Partner |
| Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2-3) | 1,4-Dioxane/H₂O (4:1) | 80-100 | Phenylboronic acid |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2) | Toluene or Dioxane | 100-110 | Heteroarylboronic acids |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | Substituted arylboronic acids |
Note: This table is illustrative, based on common conditions for related aryl bromides.[3][5] Optimization is recommended for specific substrates.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed deionized water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).[3]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[3][6]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The typical reaction concentration is 0.1-0.5 M with respect to the starting bromide.[3]
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.[4]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[4]
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Expert Insights: Causality Behind Experimental Choices
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For heteroaryl halides like our substrate, the pyridine nitrogen can coordinate to the palladium center and inhibit catalysis.[3] Ligands like dppf or bulky, electron-rich phosphines (e.g., SPhos) create a sterically hindered and electron-rich palladium center that favors oxidative addition and resists deactivation.
-
Base and Solvent: The base (e.g., K₂CO₃, K₃PO₄) is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[5] A mixed solvent system like dioxane/water or toluene/water is often used to dissolve both the organic-soluble reactants and the inorganic base.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable method for forming carbon-nitrogen bonds, reacting the aryl bromide with a primary or secondary amine.[7] This reaction is fundamental in drug discovery for introducing amine functionalities, which are prevalent in bioactive molecules and crucial for modulating solubility and target engagement.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Amine Partner |
| Pd₂(dba)₃ (2) | (±)-BINAP (4) | NaOtBu (1.4) | Toluene | 80-100 | Primary/Secondary Amines |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 100-110 | Anilines, Heterocyclic Amines |
| XantPhos Pd G3 (5) | - | DBU (2.0) | MeCN/Toluene | 140 | Amides, Anilines |
Note: Table based on general protocols for bromopyridines.[8][9][10] The choice of base is highly dependent on the pKa of the amine.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound with a generic secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine of choice (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, degassed Toluene
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (Pd₂(dba)₃, 0.02 equiv) and the phosphine ligand (XPhos, 0.04 equiv) to an oven-dried Schlenk flask.[11]
-
Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and connect to a Schlenk line. Evacuate and backfill with inert gas three times.[11]
-
Reagent Addition: Under a positive pressure of inert gas, add NaOtBu (1.5 equiv), followed by this compound (1.0 equiv) and the amine (1.2 equiv).[11]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.[11]
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is fully consumed (typically 12-24 hours).[11]
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.[11]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.[11]
Caption: General workflow for the Buchwald-Hartwig amination.
Expert Insights: Trustworthiness and Self-Validation A successful Buchwald-Hartwig reaction is often indicated by a distinct color change. The initial mixture is typically a light suspension, which turns a deep red or brown upon heating as the active Pd(0) complex forms. As the reaction proceeds to completion, this color often fades. Monitoring this visual cue, in addition to chromatographic analysis, provides a reliable, real-time indicator of catalyst activity and reaction progress. The choice of base is critical; strong, non-nucleophilic bases like NaOtBu are required to deprotonate the amine without competing in the reaction.[10]
Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling reaction is a highly effective method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[12] This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile intermediates for further transformations (e.g., hydrogenation, cycloadditions) or as key structural elements in kinase inhibitors and other targeted therapies.
Data Presentation: Representative Sonogashira Coupling Conditions
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Notes |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2-3) | THF or DMF | RT to 50 | Classic conditions |
| PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | i-Pr₂NH (2) | Dioxane | 60-80 | Robust for many substrates |
| Pd(PPh₃)₄ (5) | - | Pyrrolidine (2) | Acetonitrile | 80 | Copper-free conditions |
Note: Table based on established procedures for related bromopyridines.[12][13] Copper co-catalysis is standard but copper-free methods exist to avoid potential issues with alkyne homocoupling.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the copper-co-catalyzed Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv).
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 15-20 minutes.
-
Solvent and Reagent Addition: Add degassed THF and degassed triethylamine via syringe. Stir for 5 minutes. Then, add the terminal alkyne (1.1 equiv) dropwise.[13]
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-16 hours.[13]
-
Work-up: Once complete, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel, washing with additional ether to remove the metal catalysts and amine salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to afford the desired 6-alkynylpyridine derivative.
Caption: General workflow for the Sonogashira coupling reaction.
References
-
LookChem. (n.d.). This compound. [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). [Link]
-
Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Matrix Fine Chemicals. (n.d.). METHYL 6-BROMO-5-FLUOROPYRIDINE-3-CARBOXYLATE | CAS 1214336-88-5. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. (n.d.). ePrints Soton. [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
The Strategic Role of Methyl 6-bromo-5-fluoropyridine-2-carboxylate in the Synthesis of Advanced Agrochemicals
Introduction: A Versatile Building Block for Modern Crop Protection
In the continuous quest for more effective and environmentally benign agrochemicals, the strategic design and synthesis of novel active ingredients are paramount. Halogenated pyridine derivatives serve as crucial pharmacophores in a multitude of biologically active compounds. Among these, Methyl 6-bromo-5-fluoropyridine-2-carboxylate has emerged as a key intermediate, particularly in the synthesis of the latest generation of picolinic acid herbicides. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a carboxylate group for further derivatization, makes it a highly valuable and versatile building block for agrochemical discovery.
This application note provides a comprehensive guide for researchers and scientists on the utilization of this compound in the synthesis of advanced agrochemicals. We will delve into the synthetic utility of this intermediate, provide a detailed protocol for a key transformation, and discuss the underlying chemical principles that make it an indispensable tool in the development of modern crop protection solutions.
Synthetic Applications in Agrochemicals
The primary application of this compound in agrochemical synthesis is as a scaffold for the construction of complex pyridine-based herbicides. These herbicides often function as synthetic auxins, a class of compounds that mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately the death of targeted weeds.[1] The structural core provided by this intermediate is prevalent in several commercial and developmental herbicides.
The bromine atom at the 6-position is particularly significant as it allows for the introduction of various aryl or heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This modular approach enables the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies, a critical step in optimizing the herbicidal activity and selectivity of a lead compound.
A prime example of agrochemicals derived from precursors structurally similar to this compound are the arylpicolinate herbicides, including halauxifen-methyl and the highly effective florpyrauxifen-benzyl.[2][3] These molecules are characterized by a 6-aryl-substituted picolinic acid core, which is readily accessible from the title compound.
Key Synthetic Transformation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is particularly well-suited for the derivatization of this compound. This reaction facilitates the formation of a carbon-carbon bond between the pyridine core and an aryl or heteroaryl boronic acid or ester, leading to the desired 6-aryl picolinate structure.
Below is a representative workflow for a typical Suzuki-Miyaura cross-coupling reaction using this key intermediate.
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Detailed Protocol: Synthesis of a 6-Aryl-5-fluoropyridine-2-carboxylate Intermediate
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a substituted arylboronic acid. This transformation is a critical step in the synthesis of arylpicolinate herbicides.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 1210419-26-3 | 234.02 | 1.0 |
| 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | 944128-93-6 | 204.41 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 10 mL |
| Water (deionized) | 7732-18-5 | 18.02 | 2.5 mL |
Experimental Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 234 mg), 4-chloro-2-fluoro-3-methoxyphenylboronic acid (1.2 mmol, 245 mg), and sodium carbonate (3.0 mmol, 318 mg).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Solvent Addition: Add 1,4-dioxane (10 mL) and water (2.5 mL) to the flask.
-
Degassing: Sparge the reaction mixture with a gentle stream of nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
Expected Outcome:
The expected product is a 6-aryl-substituted picolinate, a key precursor to herbicides like halauxifen-methyl.[2] The yield and purity of the product should be assessed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Subsequent Transformations: Towards the Final Active Ingredient
Following the successful Suzuki-Miyaura coupling, the resulting intermediate can be further elaborated to yield the final agrochemical. Common subsequent steps may include:
-
Amination: Introduction of an amino group at the 4-position of the pyridine ring. This is often a critical feature for herbicidal activity in the picolinate class of herbicides.[4]
-
Ester Hydrolysis or Transesterification: Conversion of the methyl ester to the free carboxylic acid or another ester form (e.g., a benzyl ester in the case of florpyrauxifen-benzyl) to modulate the compound's properties, such as its uptake and translocation within the target plant.[3]
Sources
Application Notes and Protocols: Ester Hydrolysis of Methyl 6-bromo-5-fluoropyridine-2-carboxylate
Introduction: The Critical Role of Pyridinecarboxylic Acids in Medicinal Chemistry
Pyridinecarboxylic acids are indispensable building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1][2] Their prevalence stems from the pyridine ring's ability to engage in hydrogen bonding and other non-covalent interactions, which is crucial for molecular recognition at biological targets. The specific compound, 6-bromo-5-fluoropyridine-2-carboxylic acid, derived from the hydrolysis of its methyl ester, serves as a key intermediate in the development of novel therapeutics. The strategic placement of the bromo and fluoro substituents allows for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs.
This document provides a comprehensive guide to the ester hydrolysis of Methyl 6-bromo-5-fluoropyridine-2-carboxylate, detailing the underlying chemical principles, a robust experimental protocol, and methods for reaction monitoring and product characterization.
Mechanistic Insights: The Chemistry of Ester Hydrolysis
The conversion of an ester to a carboxylic acid through hydrolysis can be achieved under either acidic or basic conditions.[3][4] Each pathway possesses distinct mechanistic features and practical considerations.
Acid-Catalyzed Hydrolysis
Acid-catalyzed ester hydrolysis is a reversible process.[5][6] The reaction is typically carried out by heating the ester in the presence of a dilute mineral acid, such as hydrochloric or sulfuric acid.[3] The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. While effective, the reversible nature of this reaction necessitates the use of a large excess of water to drive the equilibrium towards the formation of the carboxylic acid and alcohol.
Base-Mediated Hydrolysis (Saponification)
Base-mediated hydrolysis, commonly known as saponification, is the preferred method for the hydrolysis of esters due to its irreversible nature.[3][4] The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[3][7] The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, which is soluble in the aqueous phase. This deprotonation step is irreversible and drives the reaction to completion.[3] Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the desired carboxylic acid.
For the hydrolysis of this compound, base-mediated hydrolysis is the recommended approach to ensure complete conversion and simplify product isolation. Lithium hydroxide is often a preferred base for the hydrolysis of esters in complex molecules as it can offer improved yields and cleaner reactions.[8][9]
Experimental Protocol: Hydrolysis of this compound
This protocol details a reliable method for the saponification of this compound using lithium hydroxide.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥97% | Sigma-Aldrich |
| Lithium hydroxide monohydrate (LiOH·H₂O) | ACS Reagent, ≥98% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Deionized Water (H₂O) | High Purity | In-house |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Reagent, ≥99.5% | Sigma-Aldrich |
| Brine (saturated NaCl solution) | In-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Sigma-Aldrich |
Equipment
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Visualization of the Experimental Workflow
Caption: Workflow for the hydrolysis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add a mixture of tetrahydrofuran (THF) and deionized water (e.g., a 3:1 to 1:1 v/v ratio). The volume should be sufficient to dissolve the starting material upon warming.
-
In a separate beaker, dissolve lithium hydroxide monohydrate (1.5 - 2.0 eq) in a minimal amount of deionized water.
-
With stirring, add the aqueous lithium hydroxide solution to the solution of the ester at room temperature.
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (typically around 60-70 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully acidify the reaction mixture to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. Caution: This process is exothermic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine (1 x volume of the organic layer).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 6-bromo-5-fluoropyridine-2-carboxylic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
-
Reaction Monitoring and Product Characterization
Analytical Methods for Reaction Monitoring
Consistent and accurate monitoring of the reaction progress is crucial for achieving optimal results.
| Analytical Technique | Purpose |
| Thin Layer Chromatography (TLC) | Qualitative monitoring of the disappearance of the starting material and the appearance of the product. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative analysis of reaction conversion and confirmation of the product's molecular weight. |
| High-Performance Liquid Chromatography (HPLC) | Accurate determination of product purity.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to monitor the reaction in real-time by observing the disappearance of the methyl ester signal and the appearance of the carboxylic acid proton.[10] |
Characterization of 6-bromo-5-fluoropyridine-2-carboxylic acid
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR Spectroscopy | Disappearance of the methyl ester singlet (around 3.9 ppm). Appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm). |
| ¹³C NMR Spectroscopy | Shift of the carbonyl carbon signal from the ester to the carboxylic acid region. |
| Mass Spectrometry (MS) | Observation of the molecular ion peak corresponding to the mass of 6-bromo-5-fluoropyridine-2-carboxylic acid. |
| Infrared (IR) Spectroscopy | Appearance of a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700-1725 cm⁻¹). |
| Melting Point | A sharp melting point indicates high purity. |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of lithium hydroxide. Ensure that the starting material is fully dissolved.
-
Low Yield: Low yields can result from incomplete extraction of the product from the aqueous layer. Ensure the pH is sufficiently acidic (pH 2-3) during the workup to fully protonate the carboxylate. Perform multiple extractions with an appropriate organic solvent.
-
Side Reactions: While generally a clean reaction, potential side reactions can include nucleophilic aromatic substitution of the fluorine or bromine atoms under harsh conditions (prolonged heating, high concentration of base). Monitoring the reaction closely helps to mitigate this.
Conclusion
The base-mediated hydrolysis of this compound is a robust and efficient method for the synthesis of the corresponding carboxylic acid, a valuable intermediate in drug discovery. By understanding the underlying reaction mechanism and adhering to the detailed protocol provided, researchers can confidently and reproducibly synthesize this important building block. Careful monitoring of the reaction and thorough characterization of the product are paramount to ensuring the quality and success of subsequent synthetic transformations.
References
-
1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. PubMed. Available at: [Link]
-
Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. Available at: [Link]
-
mechanism of ester hydrolysis. YouTube. Available at: [Link]
-
Mechanisms of Ester hydrolysis. Science discussions. Available at: [Link]
-
U. Wietelmann The strong base lithium hydroxide can be utilized for the hydrolysis of carboxylic acid de. Available at: [Link]
-
Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes. Available at: [Link]
- Process for producing pyridine carboxylic acids. Google Patents.
-
Methyl 6-bromopyridine-2-carboxylate. ChemBK. Available at: [Link]
-
Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. YouTube. Available at: [Link]
-
A green and efficient hydrolysis of met. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
A simple method for reaction rate prediction of ester hydrolysis. ResearchGate. Available at: [Link]
-
Process for producing pyridine carboxylic acids. European Patent Office. Available at: [Link]
-
Acid-catalyzed ester hydrolysis. Khan Academy. Available at: [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Institutes of Health. Available at: [Link]
-
Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate. Organic Syntheses. Available at: [Link]
- Preparation method of fluoropyridine compounds. Google Patents.
-
hydrolysis of esters. Chemguide. Available at: [Link]
- Preparation method of 6-bromine-2-pyridine methyl formate. Google Patents.
-
Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum. Available at: [Link]
-
Saponification reaction performed to convert methyl ester to the acid. ResearchGate. Available at: [Link]
-
Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine. PubMed. Available at: [Link]
-
The Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
-
Lithium hydroxide mediated synthesis of 3,4-disubstituted pyrroles. ResearchGate. Available at: [Link]
-
mechanism of alkaline hydrolysis of hindered aromatic esters, the bal2 mechanism. ResearchGate. Available at: [Link]
-
Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin. Available at: [Link]
- Process For Producing Pyridine Carbocyxlic Acids. Google Patents.
- Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate. Google Patents.
-
Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing). Available at: [Link]
- Method for saponification of methyl acetate. Google Patents.
-
Methyl p-nitrobenzoate has been found to undergo saponification. Pearson+. Available at: [Link]
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- 9. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 6-bromo-5-fluoropyridine-2-carboxylate with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs. The ability to selectively introduce diverse substituents onto the pyridine ring is therefore of paramount importance in drug discovery and development. Methyl 6-bromo-5-fluoropyridine-2-carboxylate is a valuable building block, poised for functionalization at the C6 position. This application note provides a detailed technical guide for the reaction of this substrate with Grignard reagents, a powerful method for forging new carbon-carbon bonds. Specifically, we will focus on the palladium-catalyzed Kumada-type cross-coupling reaction, a robust and versatile transformation.[1][2]
This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and address potential challenges and troubleshooting strategies. Particular attention will be given to the inherent reactivity of the starting material, which features an electron-deficient pyridine ring and a potentially reactive ester functionality.
Reaction Mechanism and Rationale
The reaction proceeds via a palladium-catalyzed cross-coupling cycle, commonly known as the Kumada coupling.[1] This catalytic cycle involves the sequential oxidative addition, transmetalation, and reductive elimination steps.
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the pyridine substrate. This step is often rate-limiting and is influenced by the electronic properties of the pyridine ring. The presence of the electron-withdrawing fluorine and carboxylate groups on the ring can facilitate this step.
-
Transmetalation: The organomagnesium (Grignard) reagent then transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the palladium center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Catalytic cycle of the Kumada cross-coupling reaction.
Addressing the "2-Pyridyl Problem" and Chemoselectivity
Cross-coupling reactions involving 2-halopyridines can be challenging, a phenomenon often referred to as the "2-pyridyl problem."[3][4] This can be attributed to the ability of the pyridine nitrogen to coordinate to the metal center, potentially inhibiting catalytic activity. Furthermore, the presence of the methyl ester group on our substrate introduces a chemoselectivity challenge. Grignard reagents are not only potent nucleophiles in cross-coupling but can also add to carbonyl groups.[5][6][7]
To mitigate these challenges, careful selection of the catalyst system and reaction conditions is crucial. While traditional nickel catalysts like NiCl₂(dppp) can be effective, modern palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), often provide superior results in terms of yield and selectivity.[8][9] For challenging couplings of 2-pyridyl systems, secondary phosphine oxide (SPO) ligands have shown considerable promise.[4][10]
Experimental Protocol: Palladium-Catalyzed Cross-Coupling
This protocol provides a general procedure for the cross-coupling of this compound with a generic Grignard reagent (R-MgX). Optimization may be required for specific Grignard reagents.
Materials and Reagents
-
This compound
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (high purity)
Equipment
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa
-
Syringes and needles
-
Schlenk line or inert atmosphere glovebox
-
Heating mantle with a temperature controller and oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Standard glassware for workup (separatory funnel, Erlenmeyer flasks, etc.)
-
Column chromatography setup
Step-by-Step Procedure
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Palladium(II) acetate (0.02 eq) and Triphenylphosphine (0.04 eq).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add this compound (1.0 eq) and anhydrous THF (to make a ~0.2 M solution).
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
Grignard Addition:
-
Slowly add the Grignard reagent (1.2 eq) dropwise via syringe at room temperature. A slight exotherm may be observed.
-
Once the addition is complete, heat the reaction mixture to 60-65 °C (oil bath temperature) and stir for 2-12 hours. The reaction progress should be monitored by TLC or LC-MS.
Workup and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Figure 2: Experimental workflow for the Kumada cross-coupling.
Data Presentation: Key Reaction Parameters
The choice of Grignard reagent, catalyst, ligand, and solvent can significantly impact the reaction outcome. The following table summarizes typical parameters and expected outcomes.
| Grignard Reagent (R-MgX) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Typical Yield (%) |
| Phenylmagnesium bromide | Pd(OAc)₂ (2) | PPh₃ (4) | THF | 65 | 70-85 |
| Methylmagnesium bromide | Pd(OAc)₂ (2) | PPh₃ (4) | THF | 65 | 60-75 |
| Vinylmagnesium bromide | Pd(OAc)₂ (2) | PPh₃ (4) | THF | 65 | 65-80 |
| Isopropylmagnesium chloride | NiCl₂(dppe) (5) | - | THF | 25-65 | 50-70 |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened or purified reagents. Consider a more active pre-catalyst or ligand. |
| Poor quality Grignard reagent | Titrate the Grignard reagent before use. Prepare it fresh if necessary. | |
| Formation of side products (e.g., addition to ester) | Grignard reagent is too reactive or reaction temperature is too high. | Add the Grignard reagent at a lower temperature (e.g., 0 °C or -78 °C). Consider using a less nucleophilic organometallic reagent (e.g., an organozinc reagent in a Negishi coupling). |
| Homocoupling of the Grignard reagent | Issue with catalyst activation or reaction conditions. | Lower the reaction temperature. Ensure slow addition of the Grignard reagent. |
| Hydrodehalogenation (replacement of Br with H) | Presence of protic impurities. | Use scrupulously dried solvents and glassware. Ensure the Grignard reagent is free of excess Mg(0) and moisture. |
For sluggish reactions with electron-deficient pyridines, employing more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can enhance the rate of oxidative addition.[11]
Conclusion
The palladium-catalyzed cross-coupling of this compound with Grignard reagents is a highly effective method for the synthesis of novel 6-substituted pyridine derivatives. Careful control of reaction conditions, particularly regarding the exclusion of air and moisture, and judicious choice of catalyst and ligand are paramount for achieving high yields and minimizing side reactions. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers in the field of medicinal and synthetic chemistry, facilitating the efficient and reliable synthesis of these valuable compounds.
References
-
Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{tBuN(PPh2)2-κ2P}X2], X = Cl, Br, I, complexes. (2022). Dalton Transactions. Available at: [Link]
-
Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{tBuN(PPh2)2-κ2P}X2], X = Cl, Br, I, complexes. (2022). National Institutes of Health. Available at: [Link]
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Grignard Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Available at: [Link]
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Kumada coupling. (n.d.). Wikipedia. Available at: [Link]
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35 years of palladium-catalyzed cross-coupling with Grignard reagents: how far have we come? (2011). Chemical Society Reviews. Available at: [Link]
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The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). Angewandte Chemie International Edition. Available at: [Link]
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Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. (2024). The Journal of Organic Chemistry. Available at: [Link]
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SPO ligands enabling the Kumada coupling of 2‐pyridyl Grignard reagents. (2020). ResearchGate. Available at: [Link]
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Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Grignard Reagents and Identification of Selective Anti-Breast Cancer Agents. (2014). National Institutes of Health. Available at: [Link]
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Carbon-carbon cross-coupling reactions catalyzed by a two-coordinate nickel(II) bis(amido) complex via observable NiI, NiII and NiIII intermediates. (2014). National Institutes of Health. Available at: [Link]
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Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross-Couplings of Racemic alpha-Bromoketones. (2010). DSpace@MIT. Available at: [Link]
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Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. (1970). Journal of the Chemical Society C: Organic. Available at: [Link]
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Kumada–Corriu Cross‐Couplings with 2‐Pyridyl Grignard Reagents. (2010). ResearchGate. Available at: [Link]
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The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2021). National Institutes of Health. Available at: [Link]
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Kumada Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (2023). National Institutes of Health. Available at: [Link]
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Palladium-Catalyzed Coupling of Alkyl Chlorides and Grignard Reagents. (2002). Angewandte Chemie International Edition. Available at: [Link]
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Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. Available at: [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Available at: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Brominated Porphyrins with Functionalized Organomagnesium Reagents: Direct Preparation of Functional-Group-Bearing Free Base Porphyrins. (2014). ResearchGate. Available at: [Link]
-
Troubleshooting my grignard reactions. (2018). Reddit. Available at: [Link]
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Show how you would add a Grignard reagent to an ester or a nitrile. (n.d.). Pearson. Available at: [Link]
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Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Available at: [Link]
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Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates. (1998). Journal of the American Chemical Society. Available at: [Link]
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Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: mechanistic studies of four-component coupling and competing cross-coupling reactions. (2018). Chemical Science. Available at: [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Available at: [Link]
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Esters with Grignard Reagent. (n.d.). Chemistry Steps. Available at: [Link]
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The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (1942). ResearchGate. Available at: [Link]
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Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. (2024). PubMed. Available at: [Link]
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To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (2011). ResearchGate. Available at: [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). National Institutes of Health. Available at: [Link]
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Application Notes and Protocols: Nucleophilic Aromatic Substitution on Methyl 6-bromo-5-fluoropyridine-2-carboxylate
Abstract
This document provides a detailed technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on Methyl 6-bromo-5-fluoropyridine-2-carboxylate. This substrate is a highly valuable and versatile building block in medicinal chemistry and materials science. The inherent electronic properties of the substituted pyridine ring, specifically the strategic placement of electron-withdrawing groups and two distinct halogen leaving groups, allow for controlled and regioselective functionalization. These application notes will delve into the underlying mechanistic principles, provide field-proven experimental protocols for substitution with various nucleophiles, and offer insights into reaction optimization and product characterization. The target audience for this guide includes researchers, scientists, and professionals engaged in drug development and synthetic chemistry.
Introduction: The Strategic Advantage of this compound in SNAr Chemistry
The pyridine nucleus is a cornerstone of many pharmaceutical agents and functional materials. Its electron-deficient nature makes it inherently susceptible to nucleophilic attack, a characteristic that is further enhanced by the presence of electron-withdrawing substituents.[1] In the case of this compound, the molecule is exquisitely designed for selective SNAr chemistry.
-
Electronic Activation: The nitrogen atom in the pyridine ring, along with the methyl carboxylate group at the 2-position, powerfully withdraws electron density from the ring. This effect is most pronounced at the positions ortho (2- and 6-) and para (4-) to the nitrogen atom, rendering them highly electrophilic and primed for nucleophilic attack.[1][2][3][4]
-
Dual Leaving Groups: The presence of both bromine at the 6-position and fluorine at the 5-position offers differential reactivity. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The high electronegativity of fluorine generally makes it a better leaving group than bromine in SNAr reactions because it more effectively stabilizes the transition state leading to the Meisenheimer complex.[5][6] This often allows for milder reaction conditions.[5] However, the relative reactivity can be influenced by the nucleophile and reaction conditions.
-
Regioselectivity: Nucleophilic attack is strongly favored at the 2- and 4- (or 6-) positions of the pyridine ring because the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization.[2][3][4] In this specific substrate, both the 6-bromo and 2-carboxylate positions are activated.
Mechanistic Overview: The Addition-Elimination Pathway
The SNAr reaction on this substrate proceeds via a well-established two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiolate) attacks the electron-deficient carbon atom bearing the bromine atom (C6). This step is typically the rate-determining step of the reaction.[2][3]
-
Formation of the Meisenheimer Complex: The attack of the nucleophile disrupts the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the ring and, most importantly, onto the ring nitrogen atom.
-
Elimination of the Leaving Group: Aromatization is restored by the expulsion of the bromide ion, which is a good leaving group, to yield the final substituted product.
Experimental Protocols
The following protocols are provided as a starting point for the nucleophilic aromatic substitution on this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for different nucleophiles.
General Considerations
-
Solvents: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Dioxane are commonly used to facilitate SNAr reactions.[7][8] They effectively solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. In some cases, alcohols can be used as both the solvent and the nucleophile.[7][8]
-
Bases: A non-nucleophilic base is often required to deprotonate the nucleophile (e.g., amines, alcohols, thiols) or to act as a scavenger for the HBr generated during the reaction. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), or tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Temperature: Reactions are typically conducted at elevated temperatures, ranging from room temperature to reflux, to overcome the activation energy barrier.[9] Microwave irradiation can also be employed to accelerate the reaction.[9]
Protocol 1: Substitution with an Aliphatic Amine (e.g., Piperidine)
This protocol details the synthesis of Methyl 5-fluoro-6-(piperidin-1-yl)pyridine-2-carboxylate.
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1210419-26-3 | 248.04 | 1.0 | 1.0 |
| Piperidine | 110-89-4 | 85.15 | 1.2 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | - |
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 248 mg).
-
Add anhydrous potassium carbonate (2.0 mmol, 276 mg).
-
Add anhydrous DMF (5 mL) to the flask.
-
While stirring, add piperidine (1.2 mmol, 0.12 mL) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol 2: Substitution with an Alcohol (e.g., Sodium Methoxide)
This protocol details the synthesis of Methyl 5-fluoro-6-methoxypyridine-2-carboxylate.
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1210419-26-3 | 248.04 | 1.0 | 1.0 |
| Sodium Methoxide (NaOMe) | 124-41-4 | 54.02 | 1.5 | 1.5 |
| Methanol (MeOH) | 67-56-1 | 32.04 | - | - |
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol, 248 mg) in anhydrous methanol (10 mL).
-
Carefully add sodium methoxide (1.5 mmol, 81 mg) to the solution. Note: The reaction can be exothermic.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography (ethyl acetate/hexanes) to yield the pure product.
Protocol 3: Substitution with a Thiol (e.g., Sodium Thiomethoxide)
This protocol details the synthesis of Methyl 5-fluoro-6-(methylthio)pyridine-2-carboxylate.
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1210419-26-3 | 248.04 | 1.0 | 1.0 |
| Sodium Thiomethoxide (NaSMe) | 5188-07-8 | 70.09 | 1.2 | 1.2 |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium thiomethoxide (1.2 mmol, 84 mg).
-
Add anhydrous DMF (5 mL) and stir to dissolve.
-
Add a solution of this compound (1.0 mmol, 248 mg) in DMF (2 mL) dropwise to the thiomethoxide solution at room temperature.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the crude product via flash column chromatography to obtain the desired thiopyridine.
Characterization and Data Analysis
The successful synthesis of the substituted products should be confirmed by standard analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the structure and confirm the regioselectivity of the substitution. In ¹H NMR, the disappearance of the signal corresponding to the proton at the 4-position of the starting material and the appearance of new signals corresponding to the introduced nucleophile are key indicators. In ¹⁹F NMR, a shift in the fluorine signal will be observed upon substitution at the adjacent C6 position.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups in the product molecule.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Consider using microwave irradiation.[9] |
| Deactivated nucleophile. | Ensure the base is strong enough to deprotonate the nucleophile. Use a fresh, anhydrous solvent. | |
| Side Reactions | Di-substitution or reaction at the ester group. | Use stoichiometric amounts of the nucleophile. Run the reaction at a lower temperature. |
| Hydrolysis of the ester. | Ensure anhydrous conditions. For workup, use a mild aqueous quench. | |
| Poor Yield | Product loss during workup or purification. | Optimize the extraction and purification procedures. Ensure the product is not water-soluble.[10] |
| Competing reaction at the 5-fluoro position. | While substitution at C6 is generally favored, for highly reactive nucleophiles, consider lower temperatures. |
Conclusion
This compound is a robust and versatile substrate for nucleophilic aromatic substitution reactions. The electronic activation provided by the ring nitrogen and the carboxylate group, combined with the presence of two distinct halogen leaving groups, allows for the regioselective introduction of a wide array of nucleophiles under well-defined conditions. The protocols outlined in this guide provide a solid foundation for researchers to successfully utilize this valuable building block in the synthesis of novel compounds for pharmaceutical and materials science applications. Careful control of reaction parameters and diligent product characterization are paramount to achieving desired outcomes.
References
-
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]
-
YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Available at: [Link]
-
Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2? Available at: [Link]
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University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. Available at: [Link]
- Google Patents. (1956). Esterification of pyridine carboxylic acids.
-
ScienceDirect. (2022). SNAr Reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs. Available at: [Link]
-
PubMed. (2007). S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1. Available at: [Link]
-
ResearchGate. (2007). S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. Available at: [Link]
- Google Patents. (1991). Process for preparing pyridine carboxylic acid esters.
-
Reddit. (2022). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Available at: [Link]
-
Pearson. (n.d.). SNAr Reactions of Pyridine: Videos & Practice Problems. Available at: [Link]
-
ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Available at: [Link]
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Available at: [Link]
-
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]
-
PubMed. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Available at: [Link]
-
WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Available at: [Link]
- Google Patents. (1960). Esterification of pyridine carboxylic acids.
-
Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available at: [Link]
-
LookChem. (n.d.). This compound. Available at: [Link]
-
WordPress. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Available at: [Link]
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Application Notes & Protocols: Synthesis of Substituted Pyridine-2-Carboxylic Acids
Abstract
Substituted pyridine-2-carboxylic acids, also known as picolinic acids, are privileged heterocyclic scaffolds integral to drug discovery, agrochemicals, and materials science.[1][2][3] Their unique structure, featuring a carboxylic acid at the 2-position of the pyridine ring, imparts specific chemical properties valuable in various synthetic pathways and biological interactions.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principal synthetic strategies for accessing this important class of molecules. We will explore four key methodologies: oxidation of 2-alkylpyridines, directed ortho-metalation (DoM) followed by carboxylation, palladium-catalyzed carbonylation of 2-halopyridines, and hydrolysis of 2-cyanopyridines. For each method, we provide a detailed theoretical background, step-by-step experimental protocols, a discussion of the advantages and limitations, and troubleshooting advice to empower researchers in their synthetic endeavors.
Introduction: The Significance of Pyridine-2-Carboxylic Acids
Pyridine-2-carboxylic acid and its derivatives are not merely synthetic intermediates; they are core components in a vast array of functional molecules. In medicinal chemistry, this scaffold is found in numerous FDA-approved drugs and clinical candidates, including anti-infectives, immunomodulators, and enzyme inhibitors.[2][3][4] The nitrogen atom and the adjacent carboxylic acid group can act as a bidentate chelating agent for metal ions, a property crucial for enzyme inhibition and enhancing mineral bioavailability in nutritional supplements like chromium picolinate.[1][3][5] Furthermore, the pyridine ring is a versatile platform for introducing substituents, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity.[2] This guide aims to provide the practical, in-depth knowledge necessary to synthesize these valuable compounds effectively.
Strategic Overview: Selecting Your Synthetic Route
The choice of synthetic strategy depends heavily on the availability of starting materials, the desired substitution pattern on the pyridine ring, and the tolerance of existing functional groups. The following diagram provides a high-level decision-making framework to guide your selection process.
Caption: Decision workflow for selecting a synthetic route.
Method 1: Oxidation of 2-Alkylpyridines
This classical approach is one of the most direct methods for synthesizing picolinic acids, particularly from inexpensive, commercially available 2-methylpyridine (α-picoline).[4] The reaction involves the oxidation of the alkyl side chain to a carboxylic acid.
Causality & Mechanistic Insight: Strong oxidizing agents are required to convert the stable alkyl group to a carboxylic acid. The choice of oxidant is critical and depends on the presence of other sensitive functional groups on the pyridine ring. Reagents like potassium permanganate (KMnO₄) are powerful but can lead to over-oxidation or reaction with other substituents.[6] Nitric acid has also been employed, often under high temperature and pressure.[7]
Protocol 1.1: Potassium Permanganate Oxidation of 2-Picoline
This protocol is adapted from established literature procedures.[8]
Materials:
-
2-Picoline (α-picoline)
-
Potassium permanganate (KMnO₄)
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
95% Ethanol
-
5-L three-necked flask, mechanical stirrer, reflux condenser, heating mantle
Procedure:
-
Reaction Setup: In a 5-L three-necked flask equipped with a stirrer and reflux condenser, add 2.5 L of water and 50 g (0.54 mol) of 2-picoline.[8]
-
Initial Oxidation: Begin stirring and add 90 g (0.57 mol) of KMnO₄ to the solution. Heat the mixture on a steam bath. The reaction is exothermic, and the purple color of the permanganate will disappear as it is consumed (approx. 1 hour).[8]
-
Further Oxidation: Once the purple color has faded, add a second 90 g portion of KMnO₄, followed by 500 mL of water. Continue heating and stirring until the permanganate color is fully discharged (approx. 2-2.5 hours).[8]
-
Work-up: Allow the reaction to cool slightly. Filter the hot mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake thoroughly with 1 L of hot water to recover any adsorbed product.[8]
-
Isolation: Combine the filtrates and concentrate the volume to 150-200 mL under reduced pressure. Acidify the concentrated solution with concentrated HCl until it is acidic to Congo red paper.[8]
-
Purification: Evaporate the acidified solution to dryness under reduced pressure. Reflux the solid residue with 250 mL of 95% ethanol for one hour, filter, and repeat the extraction with another 150 mL of ethanol. Combine the ethanolic extracts and pass dry hydrogen chloride gas through the solution until it is saturated and crystals of picolinic acid hydrochloride precipitate. Chill the solution to complete crystallization, filter the solid, and air-dry.[8]
Data Summary:
| Method | Oxidant | Substrate | Yield | Key Considerations |
| Oxidation | KMnO₄ | 2-Methylpyridine | <70%[6] | Harsh conditions, not suitable for sensitive groups. |
| Oxidation | Nitric Acid | Alkylpyridines | Variable | Requires high pressure/temperature; generates waste acid.[6][7] |
| Vapour Phase | Air/V₂O₅ catalyst | 2-Picoline | ~64% selectivity | Industrial process, requires specialized equipment.[9] |
Method 2: Directed ortho-Metalation (DoM) and Carboxylation
Directed ortho-metalation is a powerful and highly regioselective strategy for functionalizing aromatic and heteroaromatic rings.[10][11] The method relies on a directing metalation group (DMG) on the pyridine ring, which coordinates to a strong lithium base, directing deprotonation to the adjacent ortho-position. The resulting organolithium intermediate is then quenched with an electrophile, in this case, carbon dioxide.
Causality & Mechanistic Insight: The key to DoM is the pre-coordination of the organolithium base (e.g., LDA, n-BuLi) to a Lewis basic DMG. This brings the base into close proximity to the C-H bond ortho to the DMG, facilitating a kinetically favored deprotonation over other acidic protons. For pyridines, which are π-deficient, nucleophilic addition of the base to the ring can be a competing side reaction. Using a hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures minimizes this undesired pathway.[11][12]
Caption: General workflow for DoM and carboxylation.
Protocol 2.1: LDA-Mediated Lithiation and Carboxylation of 2-Methoxypyridine
Materials:
-
2-Methoxypyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Base Preparation (LDA): In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to pre-form the LDA.
-
Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of 2-methoxypyridine (1.0 eq) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 1-2 hours. Formation of the 3-lithiated species is expected.
-
Carboxylation: Quench the reaction by carefully adding an excess of crushed dry ice pellets directly to the flask. Caution: CO₂ addition is exothermic and will cause gas evolution. Allow the mixture to slowly warm to room temperature.
-
Work-up: Once at room temperature, add water to quench any remaining organolithium species. Acidify the aqueous layer to pH ~2-3 with 1 M HCl.
-
Extraction & Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Data Summary:
| DMG | Base | Position of Carboxylation | Key Considerations |
| -OMe | n-BuLi / LDA | C3 | Methoxy is a moderate DMG.[10] |
| -CON(iPr)₂ | s-BuLi/TMEDA | C3 | Amides are powerful DMGs. |
| -F | LDA | C3 | Halogens can act as DMGs.[11] |
| -Cl | LDA | C3 or C4 | Regioselectivity can be complex.[13] |
Method 3: Palladium-Catalyzed Carbonylation
This modern synthetic method offers excellent functional group tolerance and is a powerful tool for converting 2-halo (Br, I, OTf) pyridines into their corresponding carboxylic acid derivatives.[14] The reaction involves the palladium-catalyzed insertion of carbon monoxide (CO) into the carbon-halogen bond.
Causality & Mechanistic Insight: The reaction proceeds via a catalytic cycle. First, a Pd(0) species undergoes oxidative addition into the aryl-halide bond to form a Pd(II) intermediate. This is followed by the coordination and migratory insertion of a CO molecule to form an acyl-palladium complex. Finally, nucleophilic attack (e.g., by water or an alcohol) and reductive elimination regenerates the Pd(0) catalyst and releases the carboxylic acid or ester product.[15][16]
Caption: Simplified Pd-catalyzed carbonylation cycle.
Protocol 3.1: Carbonylation of 2-Bromopyridine to Picolinic Acid
Materials:
-
2-Bromopyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Carbon monoxide (CO) gas balloon or pressure reactor
Procedure:
-
Reaction Setup: To a Schlenk flask or pressure vessel, add 2-bromopyridine (1.0 eq), Pd(OAc)₂ (2-5 mol%), dppp (4-10 mol%), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a mixture of DMF and water (e.g., 4:1 v/v).
-
Carbon Monoxide Atmosphere: Evacuate the vessel and backfill with CO gas (1 atm, balloon). For higher yields and faster reactions, a pressure reactor (50-100 psi CO) is recommended.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, carefully vent the CO gas in a fume hood. Dilute the reaction mixture with water and filter to remove the catalyst.
-
Purification: Wash the aqueous solution with a nonpolar solvent (e.g., hexanes) to remove nonpolar impurities. Acidify the aqueous layer with concentrated HCl to pH ~2-3 to precipitate the picolinic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Method 4: Hydrolysis of 2-Cyanopyridines
The hydrolysis of a nitrile (cyano) group is a straightforward and high-yielding method to prepare carboxylic acids.[6] If the substituted 2-cyanopyridine is readily available or easily synthesized, this represents an excellent final step.
Causality & Mechanistic Insight: The hydrolysis can be performed under either acidic or basic conditions. Basic hydrolysis, which is often preferred, involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by proton transfers to form a primary amide intermediate. This amide is then further hydrolyzed under the reaction conditions to the carboxylate salt, which upon acidic work-up yields the final carboxylic acid.[6][17]
Protocol 4.1: Basic Hydrolysis of 2-Cyanopyridine
This protocol is adapted from a high-yield reported procedure.[6][18]
Materials:
-
2-Cyanopyridine
-
30% Sodium hydroxide (NaOH) solution
-
30% Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask, combine 100 g of 2-cyanopyridine and 200 g of deionized water.[6][18]
-
Hydrolysis: Stir the mixture and heat to 50 °C. Add 128.2 g of 30% NaOH solution. Heat the mixture to reflux and maintain for 4 hours.[6][18]
-
Work-up: After the reflux, cool the reaction mixture to 20 °C. Carefully add 30% HCl to adjust the pH to 2.5.[6][18]
-
Isolation: Evaporate the mixture to dryness under reduced pressure (steam heating can be used to accelerate this).[6][18]
-
Purification: To the dry residue, add 300 g of anhydrous ethanol and maintain the temperature at 55 °C to dissolve the product while leaving inorganic salts behind. Cool the ethanol solution to induce crystallization. Filter the solid product and dry to obtain picolinic acid. A reported yield for this method is 89.6%.[18]
Troubleshooting Guide
| Issue | Method(s) | Potential Cause(s) | Suggested Solution(s) |
| Low Yield / No Reaction | All | Impure reagents; insufficient temperature/time; inactive catalyst. | Use freshly distilled solvents/reagents; optimize reaction time/temp; use fresh catalyst. |
| Dimerization/Oligomerization | DoM | Reaction too warm; non-hindered base used. | Maintain temperature at -78 °C; use LDA or LTMP instead of n-BuLi.[13] |
| Incomplete Oxidation | Oxidation | Insufficient oxidant; short reaction time. | Add oxidant in portions; increase reaction time; monitor by TLC. |
| Catalyst Deactivation | Carbonylation | Presence of oxygen; impurities in CO gas. | Ensure an inert atmosphere (degas solvents); use high-purity CO. |
| Incomplete Hydrolysis | Hydrolysis | Insufficient base/acid; short reaction time. | Increase concentration of NaOH/HCl; extend reflux time. |
Conclusion
The synthesis of substituted pyridine-2-carboxylic acids is achievable through several robust and versatile methodologies. The classical oxidation of 2-alkylpyridines remains a cost-effective route for simple, unfunctionalized targets. For regioselective synthesis on pre-functionalized rings, directed ortho-metalation offers unparalleled control. Palladium-catalyzed carbonylation provides a modern, mild, and functional-group-tolerant alternative starting from halopyridines, while the hydrolysis of cyanopyridines is an efficient final step. By understanding the mechanisms, advantages, and practical considerations detailed in this guide, researchers can confidently select and execute the optimal synthetic strategy to access these vital chemical building blocks for their specific research and development needs.
References
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Picolinic acid - Caring Sunshine . (n.d.). Caring Sunshine. Retrieved January 10, 2026, from [Link]
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Picolinic acid - Grokipedia . (n.d.). Grokipedia. Retrieved January 10, 2026, from [Link]
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Understanding 2-Picolinic Acid in Organic Synthesis . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2026, from [Link]
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture . (2020). National Institutes of Health (NIH). Retrieved January 10, 2026, from [Link]
-
Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid . (1983). ACS Publications. Retrieved January 10, 2026, from [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors . (2024). PubMed Central. Retrieved January 10, 2026, from [Link]
-
DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES . (2015). HETEROCYCLES. Retrieved January 10, 2026, from [Link]
-
Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange . (2013). Zeitschrift für Naturforschung B. Retrieved January 10, 2026, from [Link]
- Process for the production of pyridine carboxylic acids from lower alykyl.... (1973). Google Patents.
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Directed Metalation: A Survival Guide . (n.d.). Baran Lab, Scripps Research. Retrieved January 10, 2026, from [Link]
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Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids . (2021). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide... . (2020). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Preparation of pyridinemonocarboxylic acids by catalytic vapour phase oxidation... . (1987). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Process for producing pyridine carboxylic acids . (2011). European Patent Office. Retrieved January 10, 2026, from [Link]
- Synthesis method of 2-chromium picolinate. (2011). Google Patents.
-
Pyridine synthesis - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
-
Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis... . (2022). PubMed Central. Retrieved January 10, 2026, from [Link]
- The synthetic method of 2-pyridine carboxylic acid. (2009). Google Patents.
-
Oxidation of certain methylpyridines to pyridine carboxylic acids . (1949). PubMed. Retrieved January 10, 2026, from [Link]
-
Recent developments in palladium catalysed carbonylation reactions . (2012). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
-
Palladium-catalyzed carbonylation reactions of aryl halides and related compounds . (2009). PubMed. Retrieved January 10, 2026, from [Link]
-
picolinic acid hydrochloride - Organic Syntheses Procedure . (n.d.). Organic Syntheses. Retrieved January 10, 2026, from [Link]
-
Palladium(II)‐Catalyzed Carbonylations . (2013). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Palladium-catalyzed carbonylation of activated alkyl halides via radical intermediates . (2024). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Role of Methyl 6-bromo-5-fluoropyridine-2-carboxylate in Modern Drug Discovery: Applications and Synthetic Protocols
Introduction: The Value of Fluorinated Pyridine Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, heterocyclic compounds form the bedrock of a vast array of therapeutic agents. Among these, the pyridine ring is a privileged scaffold, prized for its ability to engage in hydrogen bonding and other key interactions within biological targets. The strategic introduction of halogen atoms, particularly fluorine, can profoundly influence a molecule's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity. Methyl 6-bromo-5-fluoropyridine-2-carboxylate emerges as a highly valuable and versatile building block, offering medicinal chemists a trifunctionalized scaffold ripe for elaboration into complex molecular architectures.
This technical guide provides an in-depth exploration of the role of this compound in drug discovery, with a particular focus on its application in the synthesis of targeted therapies. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for its utilization in key synthetic transformations, empowering researchers to leverage this powerful intermediate in their own drug development programs.
Core Application: A Gateway to Novel PRMT5 Inhibitors
A significant application of scaffolds related to this compound is in the development of inhibitors for Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme involved in various cellular processes, including gene expression and signal transduction, and its dysregulation has been implicated in a range of cancers.[1][2] Consequently, PRMT5 has emerged as a promising target for cancer therapy.
The 6-bromo-1H-pyrrolo[3,2-b]pyridine core, which can be synthesized from this compound, has been identified as a key pharmacophore in a series of potent PRMT5 inhibitors.[1] The bromine atom at the 6-position serves as a crucial handle for introducing chemical diversity through palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.
Synthetic Pathways and Key Transformations
The journey from this compound to complex drug candidates typically involves two cornerstone reactions of modern synthetic chemistry: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. These reactions are favored for their broad functional group tolerance and reliable performance.
Logical Workflow: From Building Block to Bioactive Molecule
The following diagram illustrates a conceptual workflow for the elaboration of this compound into a diverse library of compounds for biological screening.
Caption: Conceptual workflow for the diversification of this compound.
Experimental Protocols
The following protocols are designed to be robust starting points for the synthetic transformations of this compound. Researchers should note that optimization may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol details a general procedure for the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid with the title compound. The electron-withdrawing nature of the fluorine and ester groups on the pyridine ring generally enhances the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle.[3]
Catalyst System Comparison:
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | 2-5 | - | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 70-85 |
| 2 | 1-3 | SPhos | K₃PO₄ | Toluene or Dioxane | 80-110 | 80-95 |
| 3 | 0.5-2 | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 85-98 |
Data extrapolated from studies on structurally similar 2-bromopyridines.[4]
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃) (2.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe. The typical reaction concentration is 0.1-0.2 M with respect to the starting bromide.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Choices:
-
Catalyst: [Pd(dppf)Cl₂] is a robust and versatile catalyst for Suzuki couplings, often effective for heteroaryl halides.[3]
-
Base: Cesium carbonate is a strong base that is highly effective in promoting transmetalation, a crucial step in the catalytic cycle.
-
Solvent: The dioxane/water mixture provides a good balance of polarity to dissolve both the organic and inorganic reagents. Degassing is critical to prevent oxidation of the Pd(0) active catalyst.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the C-N bond formation, a key step in synthesizing a wide range of biologically active molecules. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being superior for coupling with heteroaryl halides.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a stream of argon, add to a dry Schlenk tube tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%), Xantphos (5 mol%), and sodium tert-butoxide (NaOtBu) (1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.
Causality Behind Choices:
-
Catalyst/Ligand: The Pd₂(dba)₃/Xantphos system is a powerful combination for C-N coupling reactions, with the bidentate Xantphos ligand stabilizing the palladium catalyst and facilitating the reductive elimination step.[5]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle.[6]
-
Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig reactions. Anhydrous and degassed conditions are crucial to prevent catalyst deactivation.
Conclusion
This compound stands out as a strategically designed building block that provides a reliable entry point for the synthesis of complex, biologically active molecules. Its trifunctional nature allows for sequential and site-selective modifications, making it an invaluable tool in modern medicinal chemistry. The robust and versatile nature of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, when applied to this scaffold, opens the door to a vast chemical space for exploration. The protocols and insights provided herein are intended to serve as a practical guide for researchers and scientists in the pharmaceutical industry, enabling the efficient and effective utilization of this key intermediate in the quest for novel therapeutics.
References
-
PMC (NIH). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. Available from: [Link]
-
ResearchGate. Synthesis, Molecular Modeling and Biological Evaluation. Available from: [Link]
-
PMC (NIH). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
-
PMC (NIH). Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors. Available from: [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
-
MDPI. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy. Available from: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Available from: [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]
-
PMC (NIH). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of 6-substituted-5-fluorouridine ProTides. Available from: [Link]
-
ResearchGate. Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][3][4]thiazine derivatives. Available from: [Link]
-
MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available from: [Link]
-
ScienceScholar. Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. Available from: [Link]
Sources
- 1. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Methyl 6-bromo-5-fluoropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support resource for optimizing the Suzuki-Miyaura cross-coupling of Methyl 6-bromo-5-fluoropyridine-2-carboxylate. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered when working with this electron-deficient, sterically hindered heterocyclic halide. The question-and-answer format directly addresses specific issues to help you achieve successful and reproducible outcomes in your research.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no product yield. What are the likely causes and how can I fix it?
A1: Low or no yield in the Suzuki coupling of this specific substrate often points to a few key issues, primarily related to the electronic nature of the pyridine ring and potential catalyst inhibition.
Possible Cause 1: Catalyst Inactivation by the Pyridine Nitrogen The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This is a well-documented challenge, particularly with 2-substituted pyridines.[1]
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald ligands such as SPhos, XPhos, or RuPhos are excellent choices.[3] These ligands can promote the desired catalytic cycle and prevent the pyridine nitrogen from binding to the palladium center. N-heterocyclic carbene (NHC) ligands are also a viable option.[3]
-
Catalyst Choice: While Pd(PPh₃)₄ is a common catalyst, it may not be optimal for this substrate. Consider using more robust pre-catalysts like Pd₂(dba)₃ in combination with a suitable ligand, or palladacycle catalysts.[3]
-
Possible Cause 2: Inefficient Oxidative Addition While the Carbon-Bromine bond is generally reactive, the electron-withdrawing nature of the fluorine and carboxylate groups on the pyridine ring can influence the oxidative addition step.
-
Solution:
-
Electron-Rich Ligands: As mentioned above, electron-rich ligands can facilitate the oxidative addition of the aryl bromide to the Pd(0) center.[4]
-
Reaction Temperature: Ensure the reaction temperature is optimal. While higher temperatures can sometimes overcome activation barriers, they can also lead to catalyst decomposition. A temperature screen (e.g., 80-110 °C) is recommended to find the sweet spot for your specific reaction.[5]
-
Possible Cause 3: Poor Reagent Quality or Reaction Setup Impurities in reagents or solvents, or the presence of oxygen, can significantly impact the catalytic cycle.
-
Solution:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to remove oxygen, which can lead to catalyst decomposition (formation of palladium black) and homocoupling of the boronic acid.[3][5] This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent and reaction mixture.[5]
-
Anhydrous Conditions: Use anhydrous solvents and reagents, as water can lead to protodeboronation of the boronic acid.[5]
-
Q2: I'm observing significant formation of side products, such as debromination of my starting material and homocoupling of the boronic acid. What's causing this and what are the solutions?
A2: The formation of these side products is a common issue in Suzuki couplings and can often be mitigated by carefully tuning the reaction conditions.
Possible Cause 1: Protodeboronation of the Boronic Acid This is the replacement of the boronic acid group with a hydrogen atom and is often promoted by excess water or harsh basic conditions.[2][5]
-
Solution:
-
Choice of Base: Use a milder base. While strong bases like NaOH can be effective, they can also promote protodeboronation. Consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).[5] The choice of base is critical and often requires screening.
-
Minimize Water: If your chosen base and solvent system allows, reducing the amount of water can slow down this side reaction.[3]
-
Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the exposure of the boronic acid to the reaction conditions.[3]
-
Possible Cause 2: Homocoupling of the Boronic Acid This side reaction is often a result of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote homocoupling.[4]
-
Solution:
-
Rigorous Degassing: As mentioned previously, ensure your reaction is set up under a strictly inert atmosphere.[5]
-
Possible Cause 3: Debromination of the Pyridine The replacement of the bromine atom with hydrogen can occur under certain conditions, particularly with prolonged reaction times or at high temperatures.
-
Solution:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress and avoid unnecessarily long reaction times or excessive heat.
-
Q3: What is the optimal catalyst, ligand, base, and solvent combination for the Suzuki coupling of this compound?
A3: There is no single "magic bullet" combination, as the optimal conditions will depend on the specific boronic acid being used. However, here is a well-established starting point for optimization.
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | These are common and effective palladium precursors. |
| Ligand | SPhos, XPhos, or other bulky, electron-rich phosphines | To counteract pyridine inhibition and promote oxidative addition.[3][4] |
| Base | K₃PO₄ or Cs₂CO₃ | Generally effective and less harsh than hydroxides, minimizing side reactions.[5] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or CPME | Dioxane and toluene are standard solvents. CPME is a greener alternative with a high boiling point.[5] A small amount of water is often necessary to dissolve the base. |
Troubleshooting Guide
Problem: Inconsistent Reaction Results
Possible Cause: Variability in the quality of reagents, particularly the base.
-
Expert Insight: The physical properties of the base, such as particle size, can significantly affect the reaction rate and reproducibility. For solid bases like K₃PO₄, grinding it to a fine, consistent powder before use can lead to more consistent results. The presence of a small amount of water can also be crucial for the activity of anhydrous bases like K₃PO₄.
Problem: Difficulty in Product Purification
Possible Cause: Contamination with boron-based byproducts.
-
Expert Insight: Boronic acid and its byproducts can sometimes be challenging to remove during workup. An acidic wash (e.g., with 1M HCl) can often help to remove basic impurities, while a basic wash (e.g., with saturated NaHCO₃) can help remove unreacted boronic acid. A final wash with brine is also recommended. If purification by column chromatography is still difficult, consider a catch-and-release strategy using a boronic acid scavenger resin.
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram outlines a typical workflow for setting up and monitoring the Suzuki coupling reaction.
Caption: General workflow for the Suzuki coupling reaction.
Suzuki Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting.
Caption: Simplified Suzuki-Miyaura catalytic cycle.[6]
Detailed Experimental Protocol: A Starting Point
This protocol provides a general method that should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.[1]
-
Catalyst and Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) to the tube under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Benchchem. (n.d.). Optimizing reaction conditions for Suzuki coupling of pyridyl compounds.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
- Benchchem. (n.d.). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of 2-Bromopyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of 2-bromopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this powerful yet often sensitive transformation. The amination of 2-halopyridines presents a unique set of obstacles, primarily due to the coordinating nature of the pyridine nitrogen, which can poison the palladium catalyst.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance your reaction success.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: My reaction shows low to no conversion of the 2-bromopyridine starting material.
Low or no conversion is the most common problem and often points to issues with the catalytic system.
Possible Cause 1: Catalyst Poisoning
The nitrogen atom of the 2-bromopyridine substrate can coordinate to the palladium center, effectively inhibiting its catalytic activity.[1][2] This is the most prevalent challenge in this specific class of substrates.
-
Solution: Employ sterically bulky ligands. The increased steric hindrance around the palladium center physically obstructs the coordination of the pyridine nitrogen.[1] Ligands such as XPhos, RuPhos, or BrettPhos are often effective.[1]
Possible Cause 2: Inactive Catalyst
The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have been deactivated by exposure to air.
-
Solution 1: Use a palladium pre-catalyst. Pre-catalysts are designed to generate the active Pd(0) species more reliably and consistently.[3][4]
-
Solution 2: Ensure a rigorously inert atmosphere.[1] Degas your solvent thoroughly and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[5] Oxygen can oxidize both the Pd(0) catalyst and the phosphine ligand.[3]
-
Solution 3: Increase the catalyst loading. In some cases, simply increasing the catalyst loading to 2-5 mol% can overcome minor deactivation pathways.[3]
Possible Cause 3: Suboptimal Temperature
Buchwald-Hartwig aminations are typically heat-dependent.
-
Solution: Increase the reaction temperature in increments of 10-20 °C.[3] Most of these reactions require temperatures between 80-110 °C to proceed efficiently.[1]
Issue 2: The reaction starts but stalls before completion, or I am observing significant side product formation.
Stalled reactions or the formation of side products like hydrodehalogenation (replacement of bromine with hydrogen) often indicate issues with the base, solvent, or ligand choice.
Possible Cause 1: Inappropriate Base Selection
The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine-palladium complex, a key step in the catalytic cycle. Conversely, a base that is too strong might cause the degradation of sensitive functional groups.[1]
-
Solution: Screen different bases. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are often highly effective.[6][7] For substrates with sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be better alternatives.[6][8]
Possible Cause 2: Ligand Incompatibility
While sterically bulky ligands are necessary, the specific ligand can influence side reactions.
-
Solution: Screen different classes of ligands. For instance, if you are observing hydrodehalogenation, switching from a monodentate ligand to a chelating bis(phosphine) ligand like dppp (1,3-bis(diphenylphosphino)propane) might be beneficial. Chelating ligands can inhibit side reactions like β-hydride elimination.[9]
Possible Cause 3: Solvent Effects
The solvent can influence the solubility of the base and the stability of the catalytic species.
-
Solution: Toluene and dioxane are common and effective solvents.[3][4] Avoid using chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the reaction by coordinating to the palladium catalyst.[4]
Frequently Asked Questions (FAQs)
Q1: Which palladium source and ligand combination is the best starting point for the amination of 2-bromopyridines?
For 2-bromopyridines, a combination of a palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a sterically demanding biaryl monophosphine ligand like XPhos or RuPhos is a robust starting point.[1] These bulky ligands are crucial for preventing the pyridine nitrogen from poisoning the catalyst.[1]
Q2: How do I choose the right base for my specific substrate?
The choice of base depends on the functional groups present in your starting materials.
| Base | Advantages | Disadvantages |
| NaOt-Bu | Generally provides high reaction rates and allows for low catalyst loadings.[8] | Incompatible with base-sensitive functional groups like esters and nitro groups.[8] |
| LiHMDS | Useful for substrates with protic functional groups.[8] | The solid form is air-sensitive.[8] |
| Cs₂CO₃, K₃PO₄ | Excellent functional group tolerance.[6][8] | Can lead to slower reaction times and may require higher catalyst loadings.[8] |
Q3: My amine is volatile. How can I adapt the procedure?
For volatile amines such as methylamine or dimethylamine, standard reflux conditions are not suitable.
-
Solution: The reaction should be performed in a sealed tube.[9][10] This allows the reaction to be heated to the required temperature (e.g., 80 °C) while maintaining a high enough concentration of the volatile amine to drive the reaction to completion.[9]
Q4: Can I use 2-chloropyridines instead of 2-bromopyridines?
While possible, the amination of 2-chloropyridines is generally more challenging due to the stronger carbon-chlorine bond, which makes the initial oxidative addition step more difficult.[11] Reactions with 2-chloropyridines often result in lower yields compared to their 2-bromo counterparts under similar conditions.[9] More specialized catalyst systems or higher temperatures may be required.
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
Detailed Experimental Protocol
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
2-Bromopyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and NaOt-Bu.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe. Stir the mixture for 10-15 minutes at room temperature.[5] Add the 2-bromopyridine derivative, followed by the amine.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]
References
- A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde - Benchchem.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine - Benchchem.
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
- A Comparative Guide to Ligand Performance in 2-Bromopyrazine Amin
- Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine - Benchchem.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG
- Buchwald-Hartwig Amin
- Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromopyrazine - Benchchem.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - American Chemical Society.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Help troubleshooting a Buchwald-Hartwig amin
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- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Technical Support Center: Improving Yield in Sonogashira Coupling of Bromofluoropyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for a particularly challenging yet crucial transformation: the Sonogashira cross-coupling of bromofluoropyridines. These substrates, while vital in medicinal chemistry, present unique difficulties due to the electronic properties and coordinating nature of the pyridine ring. This document will address common issues in a direct question-and-answer format, explaining the causality behind experimental choices to empower you to solve problems effectively in your own research.
Core Principles: The Sonogashira Catalytic Cycle
Understanding the mechanism is the first step to effective troubleshooting. The Sonogashira coupling involves two interconnected catalytic cycles.[1][2] The primary palladium cycle facilitates the C-C bond formation, while the copper co-catalyst cycle (in the classic reaction) serves to activate the terminal alkyne. Bromofluoropyridines present a challenge as the pyridine nitrogen can coordinate to the palladium center, potentially disrupting the catalytic cycle and leading to low yields.[3]
Caption: A simplified representation of the interconnected Palladium and Copper catalytic cycles in a classic Sonogashira reaction.
Troubleshooting and FAQs
Q1: My reaction with a bromofluoropyridine substrate shows very low or no conversion. Where should I start troubleshooting?
A1: This is the most common issue and typically points to a problem with one of the core reaction components or conditions. Bromofluoropyridines are considered challenging substrates. The C-Br bond is less reactive than a C-I bond, and the pyridine nitrogen can inhibit the catalyst.[3][4]
Causality & Explanation: The rate-determining step in many Sonogashira couplings is the oxidative addition of the aryl halide to the Pd(0) center.[5] While the electron-withdrawing fluorine atom can make the C-Br bond more susceptible to oxidative addition, the pyridine nitrogen's lone pair can coordinate to the palladium catalyst, forming inactive off-cycle species and halting turnover.[3] Furthermore, standard catalyst systems may lack the activity needed for these less reactive bromides, especially at lower temperatures.
Troubleshooting Steps:
-
Increase Temperature: Bromides often require more thermal energy than iodides to undergo oxidative addition.[6] A systematic increase in temperature (e.g., from room temperature to 60 °C, then 80-100 °C) is the first and simplest variable to adjust.[7][8]
-
Evaluate Your Catalyst System: Standard Pd(PPh₃)₄ may not be sufficient. Switch to a more robust, pre-formed Pd(II) catalyst like PdCl₂(PPh₃)₂ which is more stable to air.[6] More importantly, consider using a more electron-rich and sterically bulky phosphine ligand. Ligands like XPhos, SPhos, or P(t-Bu)₃ can accelerate both the oxidative addition and the final reductive elimination step while sterically shielding the palladium center from inhibitory pyridine coordination.[1][5]
-
Check Your Base: An amine base (e.g., Et₃N, DIPEA) is required to deprotonate the alkyne.[6] Ensure it is anhydrous and used in sufficient excess (typically 2-4 equivalents). For some systems, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (like DMF) may be more effective.[9][10]
-
Solvent Choice: The solvent must solubilize all components.[11] While THF is common, it has been anecdotally reported to promote the formation of palladium black (catalyst decomposition).[12] Consider switching to DMF, NMP, or Dioxane, which are often better choices for less reactive substrates requiring higher temperatures.[7]
Q2: I'm observing a black precipitate in my reaction flask. What is it, and how can I prevent it?
A2: The black precipitate is almost certainly "palladium black," which is aggregated, catalytically inactive Pd(0) metal.[6] Its formation signifies catalyst decomposition and is a primary cause of reaction failure.
Causality & Explanation: The active Pd(0)L₂ species in the catalytic cycle is stabilized by its ligands. If the ligands dissociate or are oxidized, or if the temperature is too high for the stability of the complex, the Pd(0) atoms can aggregate and precipitate out of solution. This process is often irreversible and removes the catalyst from the reaction.
Troubleshooting Steps:
-
Ensure a Strictly Inert Atmosphere: Oxygen can oxidize both the Pd(0) catalyst and the phosphine ligands, leading to decomposition.[3] Use robust degassing techniques (e.g., three freeze-pump-thaw cycles or sparging with argon/nitrogen for 20-30 minutes) for your solvent and run the reaction under a positive pressure of an inert gas.
-
Use More Stable Ligands: Bulky, electron-rich phosphine ligands form more stable complexes with palladium, reducing the likelihood of decomposition, especially at elevated temperatures. This is another reason to favor ligands like XPhos or RuPhos over simpler ones like PPh₃ for challenging substrates.[13]
-
Moderate the Temperature: While higher temperatures can increase the reaction rate, excessive heat can accelerate catalyst decomposition.[3] Find the "sweet spot" where the reaction proceeds efficiently without significant precipitate formation. If you must use high temperatures ( >100 °C), consider using a more thermally stable catalyst system.
-
Check Reagent Purity: Impurities in your starting materials or solvents can sometimes initiate catalyst decomposition.
Q3: My desired product yield is low, and I've isolated a significant amount of a symmetrical diyne. What is this side reaction, and how can I suppress it?
A3: You are observing the Glaser coupling, an oxidative homocoupling of your terminal alkyne.[14] This is a very common side reaction in copper-catalyzed Sonogashira reactions.
Causality & Explanation: The Cu(I) co-catalyst, which is intended to form a copper acetylide for transmetalation to palladium, can be oxidized (often by trace oxygen) to Cu(II). This Cu(II) species can then mediate the dimerization of the copper acetylide, producing the homocoupled diyne and regenerating Cu(I). This parasitic cycle consumes your alkyne and reduces the yield of the desired cross-coupled product.
Troubleshooting Steps:
-
Rigorous Oxygen Exclusion: The Glaser coupling is highly dependent on the presence of an oxidant, most commonly O₂.[6][15] Improving your inert atmosphere technique is the most critical step. Degas all reagents and solvents thoroughly.
-
Minimize Reaction Time: Longer reaction times provide more opportunity for homocoupling to occur. Optimize your conditions (catalyst, temperature) to achieve full conversion of the starting material as quickly as possible.
-
Switch to a Copper-Free Protocol: The most definitive way to eliminate Glaser coupling is to eliminate the copper co-catalyst.[6][16] Copper-free Sonogashira reactions have been developed to address this very issue. They typically require a highly active palladium/ligand system and often a stronger base to facilitate the deprotonation of the alkyne and its subsequent transfer to the palladium center.
Optimization Protocols & Data
Table 1: Recommended Starting Conditions for Bromofluoropyridines
| Parameter | Condition A (Standard, Copper-Catalyzed) | Condition B (Robust, Copper-Free) | Rationale |
| Pd Source | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Pd(II) sources are air-stable. Copper-free systems require highly active precursors.[1] |
| Ligand | PPh₃ (4-10 mol%) | XPhos or SPhos (2.2-4.4 mol%) | Bulky, electron-rich ligands are essential for activating C-Br bonds and preventing catalyst inhibition by the pyridine.[5] |
| Cu Co-catalyst | CuI (3-10 mol%) | None | Eliminates the primary pathway for alkyne homocoupling.[6] |
| Base | Et₃N or DIPEA (3 equiv.) | K₃PO₄ or Cs₂CO₃ (2 equiv.) | Amine bases are standard. Inorganic bases are often required for efficient copper-free couplings.[9] |
| Solvent | DMF or 1,4-Dioxane | Toluene or 1,4-Dioxane | Higher boiling point solvents are suitable for less reactive bromides. |
| Temperature | 80 - 100 °C | 100 - 110 °C | Elevated temperatures are generally required for C-Br bond activation.[17] |
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling
This protocol is a starting point and should be optimized for your specific substrates.[8][13]
-
Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add the bromofluoropyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (e.g., 2.5 mol%), and CuI (e.g., 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times.
-
Reagent Addition: Through the septum, add anhydrous, degassed solvent (e.g., DMF, 5 mL per mmol of halide). Add the amine base (e.g., Et₃N, 3.0 equiv.) followed by the terminal alkyne (1.1 - 1.2 equiv.) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the amine salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]
Logical Troubleshooting Workflow
If you encounter low yields, follow this decision-making process to identify the root cause.
Caption: A logical workflow to diagnose and resolve common issues in the Sonogashira coupling of bromofluoropyridines.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024-08-05). Sonogashira Coupling. [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Chempedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
PubMed. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. [Link]
-
Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
Royal Society of Chemistry. (2021-02-10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Royal Society of Chemistry. (2016-08-01). Sonogashira Coupling. [Link]
-
University of Wisconsin-La Crosse. The Sonogashira Coupling. [Link]
-
ResearchGate. Effects of solvent, base, and temperature on the Sonogashira coupling... [Link]
-
B P International. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
YouTube. (2022-07-12). Sonogashira Coupling- Reaction and application in Research Lab. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
MDPI. (2020-04-20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [Link]
-
ResearchGate. Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a. [Link]
-
ResearchGate. (2025-08-10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
Scientific Research Publishing. (2017-07-13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
Reddit. (2021-09-02). Struggling to make a sonogashira coupling reaction happen. [Link]
-
Reddit. (2020-08-08). Sonogashira troubleshooting help needed. [Link]
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- 5. books.rsc.org [books.rsc.org]
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- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
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- 17. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Side Reactions in Cross-Coupling of Methyl 6-bromo-5-fluoropyridine-2-carboxylate
Introduction:
Methyl 6-bromo-5-fluoropyridine-2-carboxylate is a critical building block in medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity in palladium-catalyzed cross-coupling reactions. However, the inherent reactivity of the pyridine core, influenced by the fluorine and ester substituents, can lead to a variety of undesired side reactions. This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource to identify, understand, and mitigate these challenges. Our focus is on providing causal explanations and actionable solutions for the most common coupling methodologies: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Part 1: Frequently Asked Questions (FAQs) about Side Reactions
This section addresses common high-level questions to provide a foundational understanding of the challenges associated with this specific substrate.
Q1: What are the most prevalent side reactions during Suzuki-Miyaura couplings with this compound?
A: The most frequently encountered side reactions are protodebromination (replacement of the bromine atom with hydrogen), homocoupling of the boronic acid or ester coupling partner, and hydrolysis of the methyl ester. Protodebromination is often exacerbated by the presence of water or other protic sources and can be influenced by the choice of base.[1][2] Homocoupling of the boron reagent is typically driven by the presence of oxygen or unsuitable palladium catalyst precursors.[1] Ester hydrolysis is a concern when using strong aqueous bases, especially at elevated temperatures.
Q2: How does the fluorine substituent at the 5-position influence reactivity and potential side reactions?
A: The fluorine atom is strongly electron-withdrawing, which has a dual effect. It activates the C-Br bond at the 6-position towards oxidative addition to the palladium catalyst, which is generally favorable for the desired cross-coupling.[3] However, this electron deficiency also makes the pyridine ring more susceptible to nucleophilic attack, which can sometimes lead to unexpected pathways. Furthermore, the high electronegativity of fluorine can accelerate SNAr reactions, making fluoropyridines potentially more reactive than their chloro-analogs in such processes.[4][5]
Q3: In Buchwald-Hartwig amination, what are the typical byproducts to anticipate?
A: Similar to Suzuki-Miyaura couplings, hydrodebromination (protodebromination) is a common side reaction in Buchwald-Hartwig aminations.[6] This can occur if there are sources of hydride, such as from an alcohol solvent or certain bases. Catalyst deactivation is another concern, as the pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic turnover.[7][8] The choice of a bulky, electron-rich ligand is crucial to mitigate this inhibition.
Q4: What are the specific challenges associated with Sonogashira couplings of this substrate?
A: The primary side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne partner, often referred to as Glaser coupling.[9][10] This is particularly problematic when a copper co-catalyst is used in the presence of oxygen. Running the reaction under "copper-free" conditions is a common strategy to avoid this byproduct.[11] Catalyst decomposition, observed as the formation of palladium black, can also occur at high temperatures.
Q5: Can the methyl ester group at the 2-position cause or participate in side reactions?
A: Yes, the methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid, particularly under strongly basic aqueous conditions and elevated temperatures.[12] If the reaction solvent is an alcohol other than methanol, transesterification is a possibility, though generally less common under typical cross-coupling conditions. It is crucial to select a base and solvent system that is compatible with the ester functionality.
Part 2: Troubleshooting Guides for Specific Coupling Reactions
This section provides a structured approach to problem-solving for common issues encountered during specific cross-coupling reactions.
Suzuki-Miyaura Coupling: Troubleshooting Guide
| Problem | Probable Cause(s) | Proposed Solution(s) |
| Low Yield of Desired Product & Significant Starting Material Remaining | 1. Inefficient Catalyst System: Poor choice of palladium precursor, ligand, or base.[7][13] 2. Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, hindering the catalytic cycle.[7][8] 3. Low Reaction Temperature: Insufficient energy to overcome the activation barrier. | 1. Screen Catalysts and Ligands: Use a pre-catalyst like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[7] 2. Optimize Base and Solvent: Employ a weaker, non-aqueous base like K₃PO₄ or Cs₂CO₃ in an aprotic solvent such as dioxane or toluene.[2][14] 3. Increase Temperature: Gradually increase the reaction temperature, monitoring for potential decomposition. |
| Significant Homocoupling of Boronic Acid/Ester | 1. Oxygen Contamination: O₂ can promote the oxidative homocoupling of the boron reagent.[1] 2. Suboptimal Palladium Precursor: Some Pd(II) sources can be more prone to inducing homocoupling. | 1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen).[2] 2. Use Pd(0) Source: Start with a Pd(0) precursor like Pd₂(dba)₃ or Pd(PPh₃)₄. |
| Formation of Protodebromination Product (Methyl 5-fluoropyridine-2-carboxylate) | 1. Presence of Protic Impurities: Water or alcohol impurities can act as a proton source.[1][2] 2. Inappropriate Base: Some bases can facilitate the formation of palladium-hydride species, which lead to protodebromination.[2] 3. Bulky Ligands: While beneficial for coupling, some bulky phosphine ligands can accelerate protodeboronation, which can indirectly affect the overall reaction pathway.[15][16] | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.[17] 2. Select a Weaker Base: Switch to K₃PO₄ or CsF.[18] 3. Ligand Screening: If protodebromination persists, screen alternative bulky phosphine ligands. |
| Hydrolysis of the Methyl Ester | 1. Strong Aqueous Base: Use of bases like NaOH or KOH in water. 2. Prolonged High Temperatures: Extended reaction times at high temperatures can promote hydrolysis.[7] | 1. Use Non-Aqueous Base: Employ K₃PO₄, Cs₂CO₃, or KF.[12] 2. Milder Conditions: If an aqueous base is required, lower the reaction temperature and monitor the reaction closely to minimize reaction time. |
Buchwald-Hartwig Amination: Troubleshooting Guide
| Problem | Probable Cause(s) | Proposed Solution(s) |
| Low Conversion to Aminated Product | 1. Incompatible Base/Ligand Combination: The pKa of the amine and the strength of the base must be well-matched.[19] 2. Catalyst Inhibition: The amine substrate or product can bind to the palladium center.[7] 3. Steric Hindrance: Bulky amines may react slower. | 1. Screen Ligands and Bases: For primary amines, consider ligands like BrettPhos. For secondary amines, RuPhos is often a good starting point.[19] Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. 2. Use Bulky Ligands: Employ sterically hindered phosphine ligands (e.g., XPhos, RuPhos) to create a protective pocket around the palladium, preventing strong coordination from the amine.[19] |
| Competing Hydrodebromination | 1. Protic Impurities: Similar to Suzuki couplings, water or other protic species can lead to this side reaction.[6] 2. Non-Optimal Ligand: Some ligands may be more prone to promoting pathways that lead to palladium-hydride formation. | 1. Ensure Anhydrous Conditions: Use dry solvents and reagents. 2. Ligand Optimization: Screen different classes of bulky phosphine ligands. |
Sonogashira Coupling: Troubleshooting Guide
| Problem | Probable Cause(s) | Proposed Solution(s) |
| Formation of Glaser Coupling Product (Diyne) | 1. Oxygen Presence: O₂ promotes the oxidative homocoupling of the terminal alkyne, especially in the presence of a copper co-catalyst.[9][10] | 1. Rigorous Degassing: Ensure the reaction mixture is free of oxygen. 2. Copper-Free Conditions: Employ a copper-free Sonogashira protocol. This often requires a more active palladium/ligand system, such as Pd(PPh₃)₄ or a combination of a Pd source with a bulky phosphine ligand.[11] |
| Catalyst Decomposition (Palladium Black) | 1. High Temperatures: Can lead to the aggregation of Pd(0) into inactive palladium black. 2. Inappropriate Solvent: The solvent may not adequately stabilize the catalytic species. | 1. Lower Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate. 2. Solvent Choice: Use coordinating solvents like DMF or NMP, or run the reaction in an amine base as the solvent.[20] |
Part 3: Visualizations & Diagrams
Visual aids to conceptualize reaction pathways and troubleshooting logic.
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. depts.washington.edu [depts.washington.edu]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 17. One moment, please... [denmarkgroup.illinois.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Methyl 6-bromo-5-fluoropyridine-2-carboxylate Derivatives
Welcome to the technical support hub for the purification of Methyl 6-bromo-5-fluoropyridine-2-carboxylate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in high purity. We will move from frequently asked questions to in-depth troubleshooting guides, explaining the causality behind each step to ensure you can adapt these protocols to your specific needs.
Frequently Asked Questions (FAQs)
Q1: My initial reaction work-up gives a crude solid. What is the best first-line purification strategy?
A: For this compound, which is typically a white solid, the choice between direct crystallization and column chromatography depends on the impurity profile observed on a Thin Layer Chromatography (TLC) plate.[1]
-
If your TLC shows a major product spot with minor, well-separated impurities: Recrystallization is often the most efficient method for removing small amounts of impurities and can yield highly pure material.
-
If your TLC shows multiple, closely-eluting spots or significant baseline streaking: Flash column chromatography is necessary to separate the desired product from structurally similar impurities or unreacted starting materials.
Q2: I'm performing an esterification to produce the title compound. What are the most likely impurities I need to remove?
A: The synthesis of this compound typically involves the esterification of 6-bromo-5-fluoro-2-pyridinecarboxylic acid with methanol, often catalyzed by a strong acid like sulfuric acid.[1] The primary impurities to anticipate are:
-
Unreacted Carboxylic Acid: The starting material, 6-bromo-5-fluoro-2-pyridinecarboxylic acid, is the most common impurity.
-
Decomposition Products: Harsh acidic conditions or high temperatures can lead to minor degradation byproducts.
-
Residual Water and Acid: These must be removed during the work-up to prevent hydrolysis of the ester product.
A standard work-up involves quenching the reaction with a base like sodium bicarbonate and extracting with an organic solvent such as ethyl acetate.[1] This removes the acid catalyst and the bulk of the unreacted carboxylic acid into the aqueous layer.
Q3: During recrystallization, my compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?
A: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid instead of a solid crystal lattice. This is common when the solution is cooled too quickly or when the boiling point of the solvent is much higher than the melting point of the solute.
Solutions:
-
Re-heat and Cool Slowly: Re-heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Then, allow the flask to cool very slowly to room temperature before moving it to an ice bath. Slow cooling is critical for forming a stable crystal lattice.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Re-evaluate Your Solvent System: The chosen solvent may be too good a solvent for your compound. Consider using a binary solvent system (one solvent in which the compound is soluble and one in which it is less soluble) to fine-tune the solubility.
Q4: The basicity of my fluorinated pyridine seems low. How does this affect purification by acid-base extraction?
A: This is an excellent and critical observation. The electron-withdrawing effects of the fluorine and bromine substituents significantly decrease the electron density on the pyridine ring, making the nitrogen atom much less basic than pyridine itself.[2] The predicted pKa of the conjugate acid for the title compound is very low, around -3.45.[3]
This has a major implication: a simple wash with dilute HCl (pH 1-2) will be insufficient to protonate the pyridine nitrogen and pull it into the aqueous layer. Attempting to use standard acid-base extraction to separate it from neutral impurities will likely fail, as the compound will remain in the organic layer.[2] For this specific class of compounds, acid-base extraction is more effective for removing more basic or acidic impurities, rather than for extracting the product itself.
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is the most versatile method for purifying this compound derivatives when recrystallization is insufficient.
Problem: Poor Separation of Product and a Key Impurity
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is either too high (eluting everything quickly) or too low (product not moving). Run TLC plates in various ratios of a non-polar solvent (e.g., Hexanes, Heptane) and a polar solvent (e.g., Ethyl Acetate, Dichloromethane) to find a system that gives a product Rf of ~0.3 and maximizes the separation (ΔRf) from the impurity. |
| Column Overload | Too much crude material was loaded onto the column. For silica gel, a general rule is to load 1-5% of the column's silica weight (e.g., 400-2000 mg of crude on a 40g silica column). Reduce the load amount. |
| Poor Sample Loading Technique | Loading the sample in a large volume of strong solvent causes band broadening. Dissolve the crude material in a minimal amount of dichloromethane or the elution solvent. For better resolution, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column ("dry loading"). |
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes).
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
-
Sample Loading: Dissolve the crude product in a minimal volume of dichloromethane. Alternatively, perform a dry load by adsorbing the product onto a small amount of silica gel. Carefully add the sample to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., gradient from 5% to 30% Ethyl Acetate in Hexanes).
-
Fraction Collection: Collect fractions based on the elution profile observed with a UV detector or by spotting fractions onto TLC plates.
-
Analysis & Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified solid product.
Troubleshooting Workflow: Low Recovery from Column
Caption: Troubleshooting workflow for low product recovery in flash chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for achieving high purity when the impurity profile is simple.
Problem: Product Fails to Crystallize from Solution
| Possible Cause | Solution |
| Solution is Not Supersaturated | Too much solvent was added. Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool slowly again. |
| Inhibitors Present | Highly soluble impurities can sometimes inhibit crystal formation. If the material is very impure, it may require chromatography first. |
| Compound is Highly Soluble in the Chosen Solvent | Even when cold, the compound remains dissolved. The solvent is not suitable. A good recrystallization solvent should dissolve the compound when hot but poorly when cold.[2] Consider a different solvent or a binary solvent system. |
| No Nucleation Sites | The solution is clean and lacks sites to initiate crystal growth. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. |
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting the initial purification method.
References
Sources
Technical Support Center: Dehalogenation of Methyl 6-bromo-5-fluoropyridine-2-carboxylate
Welcome to the technical support center for the dehalogenation of Methyl 6-bromo-5-fluoropyridine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this specific transformation. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying scientific principles to empower your experimental design. Our goal is to help you achieve a high-yielding, selective, and reproducible synthesis of Methyl 5-fluoropyridine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the dehalogenation of this specific substrate?
The core challenge is chemoselectivity . The starting material, this compound, possesses two different halogen atoms: bromine at the 6-position and fluorine at the 5-position. The objective is to reductively remove the bromo group while leaving the fluoro group intact. This is feasible due to the significant difference in the bond dissociation energies of the Carbon-Bromine (C-Br) versus the Carbon-Fluorine (C-F) bond. C-Br bonds are weaker and more reactive, making them more susceptible to cleavage under conditions that do not affect the more robust C-F bond.[1][2]
Q2: What is the most reliable method for achieving selective debromination?
Palladium-catalyzed hydrogenation is the most widely employed and reliable method for this transformation.[2] Specifically, using a heterogeneous catalyst like palladium on carbon (Pd/C) with a suitable hydrogen source offers excellent selectivity.[2][3] This method is favored for its high efficiency, operational simplicity, and the ease of removing the catalyst by filtration upon reaction completion.
Q3: What hydrogen sources can be used for this reaction?
There are two primary categories of hydrogen sources:
-
Hydrogen Gas (H₂): This is the most common and often most efficient method, typically performed under a positive pressure of H₂ in a specialized hydrogenation apparatus. It offers clean reaction profiles as the only byproduct is the displaced bromide salt.
-
Transfer Hydrogenation Reagents: For laboratories not equipped for handling hydrogen gas, catalytic transfer hydrogenation (CTH) is an excellent alternative.[4][5] In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of the palladium catalyst. Common donors include:
Q4: Can you explain the general mechanism for the Pd/C-catalyzed debromination?
The reaction proceeds via a standard palladium-catalyzed hydrodehalogenation cycle on the surface of the catalyst. While the exact surface mechanism is complex, it can be conceptually understood through a simplified homogeneous model.
The catalytic cycle begins with the oxidative addition of the aryl bromide to a Palladium(0) active site, forming a Pd(II) intermediate.[8][9] This is followed by the reaction with a hydride source (derived from H₂ gas or a transfer agent), which ultimately leads to a reductive elimination step. This final step forms the desired C-H bond, yielding the dehalogenated product and regenerating the active Pd(0) catalyst to continue the cycle.[8][9]
Caption: Simplified catalytic cycle for hydrodehalogenation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the experiment.
Problem 1: Incomplete Reaction or Low Conversion
You notice a significant amount of starting material remaining after the expected reaction time.
| Potential Cause | Explanation & Recommended Solution |
| Inactive Catalyst | Pd/C catalyst activity can degrade over time due to oxidation or improper storage. Solution: Always use a fresh batch of catalyst from a reliable supplier. If using an older bottle, consider performing a test reaction on a simple substrate (like bromobenzene) to verify its activity. For sensitive reactions, using a pre-activated catalyst or one stored under an inert atmosphere is best practice. |
| Catalyst Poisoning | Trace impurities in reagents or solvents (e.g., sulfur or thiol compounds) can irreversibly poison the palladium catalyst. Solution: Ensure all solvents are of high purity (e.g., HPLC grade) and that the starting material has been properly purified. If catalyst poisoning is suspected, purifying the substrate again or using a higher catalyst loading might be necessary. |
| Insufficient Hydrogen | In hydrogenation with H₂ gas, leaks in the apparatus or insufficient pressure can starve the reaction. In transfer hydrogenation, the donor may be depleted or decomposing. Solution (H₂ Gas): Check all seals on your hydrogenation apparatus. Purge the system thoroughly with an inert gas (N₂ or Ar) and then H₂ to remove all air. Maintain a slight positive pressure of H₂ (a balloon is often sufficient for lab scale). Solution (CTH): Ensure you are using a sufficient molar excess of the hydrogen donor (typically 3-10 equivalents). Some donors, like ammonium formate, can decompose at higher temperatures, so maintain the recommended thermal profile. |
| Poor Mass Transfer | In heterogeneous catalysis, the reaction occurs on the catalyst surface. Inefficient stirring can lead to poor contact between the substrate, hydrogen, and the catalyst. Solution: Ensure vigorous stirring throughout the reaction to keep the Pd/C suspended. For thicker reaction mixtures, consider dilution with more solvent. |
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// Edges Start -> Check_Catalyst; Check_Catalyst -> Sol_Catalyst [label="No"]; Check_Catalyst -> Check_H2 [label="Yes"]; Sol_Catalyst -> End;
Check_H2 -> Sol_H2 [label="No"]; Check_H2 -> Check_Purity [label="Yes"]; Sol_H2 -> End;
Check_Purity -> Sol_Purity [label="No"]; Check_Purity -> Check_Stirring [label="Yes"]; Sol_Purity -> End;
Check_Stirring -> Sol_Stirring [label="No"]; Check_Stirring -> End [label="Yes"]; Sol_Stirring -> End; }
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Formation of the Defluorinated Byproduct
You observe the formation of Methyl pyridine-2-carboxylate, indicating the loss of both the bromo and fluoro groups.
| Potential Cause | Explanation & Recommended Solution |
| Harsh Reaction Conditions | While the C-F bond is strong, excessive temperature or hydrogen pressure can eventually lead to its cleavage. Solution: Reduce the reaction temperature. Most selective hydrodehalogenations of aryl bromides proceed efficiently at room temperature.[2] Avoid unnecessarily high pressures of H₂. |
| Overly Active Catalyst | Some catalyst preparations or types may be too active, reducing selectivity. Solution: If defluorination persists, consider using a lower catalyst loading (e.g., decrease from 10 mol% to 5 mol%). Alternatively, switching to a different grade of Pd/C or a different catalyst system entirely may be necessary. |
| Prolonged Reaction Time | Leaving the reaction to run for an extended period after all the starting material is consumed can lead to the slow reduction of the C-F bond. Solution: Monitor the reaction progress closely using TLC, LC-MS, or GC-MS. Work up the reaction as soon as the starting material is fully consumed. |
Problem 3: Low Isolated Yield Despite Good Conversion
The reaction appears clean by analytical methods, but the final isolated mass of the product is low.[10]
| Potential Cause | Explanation & Recommended Solution |
| Product Adsorption onto Catalyst | The product, being a pyridine derivative, can adsorb onto the surface of the Pd/C catalyst, especially if the catalyst is not filtered and washed properly. Solution: After filtration through Celite®, wash the filter cake thoroughly with generous amounts of the reaction solvent or another solvent in which the product is highly soluble (e.g., ethyl acetate, dichloromethane). |
| Loss During Aqueous Workup | The product, Methyl 5-fluoropyridine-2-carboxylate, may have some solubility in the aqueous phase, especially if the pH is acidic (leading to protonation of the pyridine nitrogen). Solution: During the aqueous workup, ensure the aqueous phase is basic (pH > 8) by adding a base like NaHCO₃ or Na₂CO₃ to keep the product in its freebase form, minimizing its aqueous solubility. Back-extract the aqueous layer multiple times (e.g., 3x) with your organic solvent to recover all the product.[10] |
| Incomplete Filtration of Catalyst | Fine particles of Pd/C can pass through standard filter paper, contaminating the final product and interfering with purification (e.g., streaking on a silica gel column). Solution: Always filter the reaction mixture through a pad of Celite® or another filter aid. This creates a fine filtration bed that effectively removes all catalyst particles. |
Experimental Protocols
Protocol 1: Dehalogenation using Hydrogen Gas
This protocol is a standard method using a balloon of hydrogen gas.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)
-
Sodium Bicarbonate (NaHCO₃) (1.5-2.0 eq)
-
Methanol (or Ethanol/Ethyl Acetate) as solvent
-
Hydrogen gas (H₂) balloon
-
Round-bottom flask with a stir bar
-
Septum and needles for gas handling
Procedure:
-
Setup: To a round-bottom flask, add this compound and the solvent (e.g., 0.1 M concentration).
-
Add Base: Add sodium bicarbonate. The base acts as a scavenger for the HBr generated during the reaction, preventing acidic conditions that could inhibit the catalyst.
-
Add Catalyst: Carefully add the 10% Pd/C catalyst.
-
Inert Atmosphere: Seal the flask with a septum. Purge the flask by evacuating under vacuum and backfilling with an inert gas (e.g., Nitrogen or Argon) three times.
-
Introduce Hydrogen: Evacuate the flask one last time and backfill with hydrogen gas from a balloon. Ensure the needle does not get clogged with catalyst particles.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Typical reaction times are 2-12 hours.
-
Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with nitrogen.
-
Filtration: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by flash column chromatography on silica gel if necessary.
Protocol 2: Dehalogenation using Transfer Hydrogenation
This protocol uses ammonium formate as a safe and effective hydrogen donor.[6]
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)
-
Ammonium Formate (HCO₂NH₄) (3-5 eq)
-
Methanol (or Ethanol) as solvent
-
Round-bottom flask with a stir bar and reflux condenser
Procedure:
-
Setup: To a round-bottom flask, add this compound, the solvent (e.g., 0.1 M concentration), and the Pd/C catalyst.
-
Add Donor: Add the ammonium formate to the mixture.
-
Reaction: Attach a reflux condenser and stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often faster at slightly elevated temperatures. Monitor the reaction by TLC or LC-MS.
-
Workup & Purification: The workup is identical to Protocol 1. Once the reaction is complete, filter the mixture through Celite®, wash the filter cake, and concentrate the filtrate. Purify as needed.
References
- ChemRxiv.
- ACS Publications. Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics.
- RSC Publishing. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification.
- PubMed.
- ACS Publications.
- ChemicalBook.
- Benchchem. How to prevent dehalogenation in aryl bromide cross-coupling reactions.
- Organic Chemistry Portal.
- Rutgers University. Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups.
- Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
- Benchchem.
- ResearchGate. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF.
- PMC. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals.
- ACS Publications. Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. Organometallics.
- ResearchGate. ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. | Request PDF.
- Reddit.
- NIH. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.
- ACS Publications. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society.
- Pearson. Dehydrohalogenation Explained: Definition, Examples, Practice & Video Lessons.
- MDPI.
- RSC Publishing. Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles.
- ResearchGate. Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions | Request PDF.
- PubMed.
- ResearchGate. Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system | Request PDF.
- University of Rochester. How To: Troubleshoot a Reaction.
Sources
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 7. Ligand-free, palladium-catalyzed dihydrogen generation from TMDS: dehalogenation of aryl halides on water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. How To [chem.rochester.edu]
Technical Support Center: Managing Catalyst Poisoning with 2-Halopyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of catalyst poisoning encountered when using 2-halopyridines in cross-coupling reactions. Our focus is on providing practical, mechanistically grounded solutions to ensure the success of your experiments.
Introduction: The Duality of 2-Halopyridines in Catalysis
2-Halopyridines are invaluable building blocks in medicinal chemistry and materials science. However, their utility in palladium-catalyzed cross-coupling reactions is often hampered by a significant challenge: catalyst poisoning. The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium center, leading to the formation of inactive catalyst species and ultimately, reaction failure.[1][2][3][4][5] This guide will equip you with the knowledge to anticipate, diagnose, and overcome these challenges.
Troubleshooting Guide: From Stalled Reactions to Successful Couplings
This section is designed to help you diagnose and resolve common issues related to catalyst deactivation when working with 2-halopyridines.
Issue 1: Low or No Conversion of the 2-Halopyridine
Q: My cross-coupling reaction with a 2-halopyridine is resulting in low or no product yield. What are the likely causes related to the catalyst?
A: Low or no conversion is the most common symptom of catalyst poisoning by the 2-halopyridine substrate. The primary reasons for this include:
-
Direct Catalyst Inhibition: The nitrogen lone pair of the 2-halopyridine directly coordinates to the palladium's active site, preventing the catalytic cycle from proceeding.[1]
-
Formation of Inactive Palladium Species: Under reaction conditions, the active Pd(0) catalyst can aggregate into catalytically inactive palladium black, often observed as a black precipitate.[1]
-
Inappropriate Ligand Choice: The ligand is crucial for both stabilizing the palladium center and facilitating the key steps of the catalytic cycle. An unsuitable ligand may not be sterically bulky or electron-rich enough to prevent the pyridine from coordinating to the palladium.[1][6]
Caption: A simplified pathway for catalyst deactivation by 2-halopyridines.
-
Ligand Selection is Key: Switch to a bulkier, more electron-rich ligand. Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbene (NHC) ligands are often effective.[5] These ligands sterically shield the palladium center, disfavoring coordination of the pyridine nitrogen.[7]
-
Employ Pre-catalysts: Utilize well-defined palladium pre-catalysts. These are often more stable and provide a more consistent source of the active Pd(0) species, preventing the formation of palladium black.[1]
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the coordination of the pyridine nitrogen to the catalyst. However, this may also slow down the desired reaction, so a careful balance must be found.[5]
-
Ensure Rigorous Inert Conditions: The active Pd(0) catalyst is sensitive to oxygen.[5] Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen).
-
Purity of Reagents: Ensure all starting materials, including the 2-halopyridine, coupling partner, and solvents, are of high purity and are appropriately dried. Impurities such as sulfur compounds can also act as catalyst poisons.[3][5]
Issue 2: Reaction Stalls After Partial Conversion
Q: My reaction starts, but stops at an intermediate conversion (e.g., 30-50%). What is happening and how can I fix it?
A: A stalling reaction is a classic sign of catalyst deactivation during the reaction. This can be due to:
-
Product Inhibition: The coupled product, which still contains the pyridine moiety, can also act as a poison to the catalyst.
-
Thermal Decomposition of the Catalyst: At elevated temperatures, the catalyst-ligand complex may begin to decompose over time.
-
Insufficient Catalyst Loading: While increasing catalyst loading isn't always the answer, in some challenging cases, the initial amount may be insufficient to overcome the poisoning effects.
| Symptom | Potential Cause | Recommended Action | Expected Outcome |
| Reaction starts but stalls at ~30% conversion. | Thermal decomposition of the catalyst. | Lower reaction temperature from 110°C to 90°C and increase reaction time.[1] | Reaction proceeds to a higher conversion. |
| Formation of palladium black during the reaction. | Catalyst aggregation. | Use a pre-catalyst or a more stabilizing ligand (e.g., a bidentate ligand).[1] | The reaction mixture remains homogeneous, and catalyst activity is maintained. |
| No further conversion after several hours. | Product inhibition. | Consider a slow addition of the 2-halopyridine to keep its concentration low. | Improved overall yield by minimizing catalyst deactivation. |
Frequently Asked Questions (FAQs)
Q1: Which 2-halopyridine is most likely to cause catalyst poisoning?
The poisoning potential is primarily related to the basicity of the pyridine nitrogen and is less dependent on the nature of the halogen. However, the reactivity of the C-X bond (I > Br > Cl) will influence the rate of the desired oxidative addition step.[8] A faster oxidative addition can sometimes outcompete the poisoning process.
Q2: Are there specific palladium sources that are more resistant to poisoning by 2-halopyridines?
While the palladium source is important, the choice of ligand has a more significant impact on mitigating poisoning. However, using well-defined pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) is generally recommended over generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃, as this can lead to more consistent results.
Q3: Can I use a "sacrificial" additive to protect the catalyst?
In some cases, the use of additives that can coordinate to the palladium, but are more labile than the 2-halopyridine, has been explored. However, a more robust and generally applicable strategy is the use of appropriate bulky and electron-rich ligands.
Q4: How can I monitor catalyst deactivation during my reaction?
Taking aliquots of the reaction mixture at regular time intervals and analyzing them by LC-MS or GC-MS can provide a kinetic profile of the reaction. A plateau in product formation before the starting material is fully consumed is a strong indicator of catalyst deactivation.
Q5: Is it possible to "reactivate" a poisoned catalyst in situ?
For homogeneous catalysts, in situ reactivation is generally not practical. The focus should be on preventing deactivation from the outset through careful selection of the catalyst system and reaction conditions. In some specific cases for heterogeneous catalysts, treatment with alkaline solutions has been shown to regenerate the catalyst, but this is not a general solution for homogeneous cross-coupling reactions.[1]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with 2-Bromopyridine
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask, add the arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv.), and the ligand (if not using a pre-catalyst).
-
-
Reaction Setup:
-
Seal the flask with a septum, and evacuate and backfill with argon (repeat this cycle three times).
-
Add the 2-bromopyridine (1.0 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene/water 10:1) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture in a pre-heated oil bath at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
-
Caption: A decision-making workflow for troubleshooting problematic reactions.
References
- A Comparative Guide to the Kinetic Analysis of 2-Bromo-4-methylpyridine Cross-Coupling Reactions. Benchchem.
- Catalyst Poisoning Testing. Intertek.
- Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromopyrazine. Benchchem.
-
Catalyst poisoning. Wikipedia. Available at: [Link]
- troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
- Technical Support Center: Suzuki Reactions with 2-Bromopyridines. Benchchem.
- Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzoate. Benchchem.
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. Available at: [Link]
- Technical Support Center: Catalyst Poisoning in 3,6-Diiodopyridazine Cross-Coupling Reactions. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Cross-Coupling with Methyl 6-bromo-5-fluoropyridine-2-carboxylate
Welcome to the technical support resource for researchers utilizing Methyl 6-bromo-5-fluoropyridine-2-carboxylate in transition-metal-catalyzed cross-coupling reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide both foundational knowledge and actionable solutions to common experimental challenges.
Understanding the Substrate: Key Challenges
Before selecting a ligand, it is crucial to understand the inherent electronic and steric properties of this compound. This molecule presents a unique set of challenges that directly influence catalyst and ligand choice.
-
Electron-Deficient Ring: The pyridine nitrogen, combined with the electron-withdrawing effects of the fluorine at C5 and the methyl ester at C2, makes the aromatic ring significantly electron-poor.[1][2] This can make the rate-limiting oxidative addition of the C-Br bond to the Pd(0) center more challenging compared to electron-rich systems.[3]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can lead to the formation of inactive catalytic species, effectively poisoning the catalyst and stalling the reaction.[1][4][5] This is a well-documented issue with pyridine-containing substrates, often termed the "2-pyridyl problem".[6][7]
-
Reactive Site: The C-Br bond at the 6-position is the primary site for cross-coupling. Carbon-bromine bonds are generally more reactive in oxidative addition than carbon-chlorine bonds due to lower bond dissociation energy, making this a favorable handle for coupling.[5][8]
The primary goal of ligand selection is to overcome these challenges by creating a catalytic species that is both highly active for oxidative addition and sterically shielded to prevent catalyst inhibition by the pyridine nitrogen.
FAQ: Ligand Selection for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. Success with this substrate hinges on a carefully selected catalyst system.
Question 1: I am planning a Suzuki-Miyaura coupling with this substrate. Which ligands should I screen first?
Answer: For an electron-deficient and potentially coordinating substrate like this, your primary candidates should be bulky, electron-rich monodentate phosphine ligands.[4] These ligands are designed to accelerate the key steps of the catalytic cycle and stabilize the active catalyst.
The rationale is twofold:
-
High Electron Density: Ligands with strong σ-donating character (e.g., those with alkyl groups like tert-butyl or cyclohexyl) increase the electron density on the palladium(0) center.[9] This enhanced nucleophilicity of the metal facilitates the oxidative addition of the C-Br bond, which is often the rate-limiting step with electron-deficient substrates.[9]
-
Steric Bulk: Large, sterically demanding ligands promote the formation of a coordinatively unsaturated, 1:1 Pd(0):ligand complex, which is highly active.[9] The bulk also helps prevent the pyridine nitrogen from binding to the palladium center and deactivating the catalyst.[4] Furthermore, steric hindrance can accelerate the final reductive elimination step to release the product.
A recommended starting point for your ligand screen is summarized in the table below.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Rationale & Comments |
| XPhos | Pd₂(dba)₃ or XPhos Pd G3/G4 | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane or Toluene | 80-110 | A robust, general-purpose Buchwald ligand with excellent performance for challenging substrates. Often a top performer. |
| SPhos | Pd₂(dba)₃ or SPhos Pd G2/G3 | K₃PO₄ or K₂CO₃ | Toluene/H₂O | 80-110 | Known for unprecedented reactivity and stability in Suzuki couplings, particularly with heteroaryl chlorides. |
| RuPhos | Pd₂(dba)₃ or RuPhos Pd G3 | K₂CO₃ or CsF | THF or Dioxane/H₂O | 80-100 | Another highly active Buchwald ligand effective for a broad range of substrates. |
| P(t-Bu)₃ | Pd₂(dba)₃ or [Pd(P(t-Bu)₃)₂] | K₃PO₄ | Toluene | 80-100 | A simple but highly effective electron-rich and bulky ligand. Note: It is air-sensitive.[9] |
Question 2: My Suzuki coupling yield is low, and I see a lot of unreacted starting material. What should I check first?
Answer: A low yield with unreacted starting material points to an issue with reaction initiation or catalyst deactivation. A systematic troubleshooting approach is essential.
Below is a workflow to diagnose the problem.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Key Actionable Steps:
-
Reagent Quality: Boronic acids are prone to degradation (protodeboronation) upon storage, especially if exposed to moisture.[1][4] Ensure your coupling partner is pure. Using a more stable boronate ester, like a pinacol ester, can often resolve issues related to boronic acid instability.[1][5]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Inadequate degassing of solvents is a very common cause of reaction failure. Use techniques like freeze-pump-thaw cycles or sparging with argon for at least 20-30 minutes.[3][10]
-
Catalyst System: If you started with a less bulky ligand like PPh₃, it is likely not effective enough for this substrate. Switch to one of the recommended Buchwald-type ligands (XPhos, SPhos). Catalyst deactivation, often indicated by the formation of palladium black, suggests the ligand is not robust enough to stabilize the catalytic species.[4]
Question 3: I am observing a significant amount of a byproduct corresponding to the debrominated starting material. What is causing this and how can I prevent it?
Answer: The formation of the debrominated (hydrodehalogenated) product is a common side reaction.[4][10] It typically arises from two potential pathways:
-
Reaction with Impurities: Trace amounts of water or other proton sources in your reaction can lead to the protonolysis of the organopalladium intermediate.
-
From the Boronic Acid Reagent: The boronic acid itself can sometimes act as a hydride source, especially under certain conditions, leading to reductive dehalogenation.
Strategies to Minimize Dehalogenation:
-
Scrupulous Drying: Ensure all reagents, solvents, and glassware are rigorously dried. Use anhydrous solvents and dry your base (e.g., by heating K₃PO₄ under vacuum).
-
High-Purity Reagents: Use high-purity boronic acid/ester and ensure your starting material is clean.
-
Base Selection: The choice of base can influence the rate of this side reaction. Screening different bases (e.g., switching from a carbonate to a phosphate) may be beneficial.[4][10]
FAQ: Ligand Selection for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone C-N bond-forming reaction. Ligand choice is again paramount for success with this challenging substrate.
Question 4: Which ligands are recommended for a Buchwald-Hartwig amination with an aliphatic amine?
Answer: Similar to Suzuki coupling, bulky and electron-rich phosphine ligands are the gold standard for Buchwald-Hartwig aminations.[11] The catalytic cycle involves similar oxidative addition and reductive elimination steps that benefit from these ligand properties.
For coupling with primary or secondary aliphatic amines, ligands that are both bulky and feature biaryl phosphine backbones are highly effective.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Rationale & Comments |
| XPhos | Pd₂(dba)₃ or XPhos Pd G3/G4 | NaOtBu or LHMDS | Toluene or Dioxane | 80-110 | Excellent, broadly applicable ligand for C-N coupling. Its steric bulk facilitates the reductive elimination of the C-N bond. |
| RuPhos | Pd₂(dba)₃ or RuPhos Pd G3 | K₂CO₃ or K₃PO₄ | t-BuOH or Dioxane | 80-110 | Particularly effective for coupling with a wide range of amines and amides. |
| tBuXPhos | [Pd(allyl)Cl]₂ | LiOtBu | 1,4-Dioxane | 100 | The added tert-butyl group increases steric bulk, which can be beneficial for challenging couplings.[11] |
| (±)-BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 80-100 | A classic bidentate ligand that was among the first to show high reliability for C-N couplings, especially with primary amines.[12] |
Note on Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine and facilitate its entry into the catalytic cycle.
Question 5: My reaction has turned black and stalled. What does this mean and what should I do?
Answer: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[4] It means the active, soluble Pd(0)Lₙ species has aggregated and precipitated out of solution as metallic palladium, effectively killing the catalysis.
Caption: Catalyst deactivation pathway leading to the formation of inactive palladium black.
Causes and Solutions:
-
Ligand Instability: The ligand may be degrading under the reaction conditions (e.g., high temperature or reaction with the base).
-
Solution: Switch to a more robust ligand, such as one of the Buchwald ligands which are specifically designed for stability.[4]
-
-
High Temperature: Excessive heat can accelerate catalyst decomposition.
-
Solution: Try running the reaction at the lowest effective temperature. You may need to screen temperatures (e.g., 80 °C, 90 °C, 100 °C) to find a balance between reaction rate and catalyst stability.
-
-
Incorrect Pd:Ligand Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.
-
Solution: Ensure a Pd:Ligand ratio of at least 1:2 for monodentate ligands. For pre-catalysts, this ratio is already incorporated.
-
General Experimental Protocol
This protocol provides a generalized procedure for setting up a cross-coupling reaction under an inert atmosphere. Specific quantities and conditions must be optimized for your particular reaction.
Materials:
-
This compound (1.0 equiv)
-
Coupling Partner (e.g., Arylboronic acid, 1.2-1.5 equiv; or Amine, 1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the this compound, the coupling partner, the base, the palladium precatalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (TLC, GC-MS, or LC-MS).[5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026).
- Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. (n.d.). Benchchem.
- Strategies to increase the reactivity of fluorinated pyridine boronic acids. (n.d.). Benchchem.
- Privileged ligands for palladium-catalyzed cross-coupling reactions. (n.d.).
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal C
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
- Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes. (n.d.). New Journal of Chemistry (RSC Publishing).
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. (n.d.). Benchchem.
- Validating 2-Fluoropyridine-3-boronic Acid in Catalytic Cross-Coupling Reactions. (n.d.). Benchchem.
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022).
- Buchwald Phosphine Ligands for Cross Coupling. (n.d.). Sigma-Aldrich.
- Developing Ligands for Palladium(II)
- Buchwald–Hartwig amin
- Troubleshooting failed Suzuki coupling with 2-Bromo-4-isopropylphenol. (n.d.). Benchchem.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.).
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC - NIH.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- Reactivity Face-Off: 2-Bromo-6-methylpyridine vs. 2-Chloro-6-methylpyridine in Cross-Coupling Reactions. (n.d.). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Reactions of Methyl 6-bromo-5-fluoropyridine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Methyl 6-bromo-5-fluoropyridine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. In this document, we address common issues and frequently asked questions regarding the critical role of the base in reactions involving this substrate. Our focus is on providing not just solutions, but a mechanistic understanding to empower your experimental design and troubleshooting efforts.
Part 1: General Troubleshooting & Frequently Asked Questions
This section covers broad issues that can arise in various transformations of this compound, with a specific focus on the role of the base.
Q1: My reaction is low-yielding or has failed completely. What are the first things I should check related to the base?
A1: When a reaction with an electron-deficient heteroaromatic halide like this one underperforms, the base is a primary suspect. Here is a checklist to begin your troubleshooting:
-
Base Strength (pKa): Is the base strong enough for the specific reaction? Palladium-catalyzed cross-couplings have different requirements. For instance, Suzuki-Miyaura couplings can often proceed with moderate carbonate bases (e.g., K₂CO₃, Cs₂CO₃), whereas Buchwald-Hartwig aminations typically demand a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) to deprotonate the amine or palladium-amine complex.[1][2]
-
Solubility: An insoluble base can lead to slow or incomplete reactions. While some reactions benefit from a heterogeneous base, poor mixing can be a significant issue. For example, K₃PO₄ is often used but has limited solubility in common organic solvents like toluene or dioxane. Using a co-solvent like water or a phase-transfer catalyst can sometimes help, but this can introduce competing hydrolysis pathways. Cesium carbonate (Cs₂CO₃) often provides a good balance of basicity and solubility in organic solvents.[3]
-
Purity and Water Content: The base must be anhydrous for most cross-coupling reactions. Water can lead to unwanted side reactions, including hydrolysis of the ester and hydrodehalogenation (debromination) of the starting material.[4][5] Ensure your base has been properly stored and handled.
-
Base-Substrate Interaction: Strong alkoxide bases (e.g., NaOtBu, NaOH) can directly attack the ester group, causing saponification.[3] If your desired reaction is at the C-Br position, this is a critical competing pathway that must be managed.
Q2: I'm observing significant decomposition of my starting material. Could the base be the culprit?
A2: Yes, absolutely. The pyridine ring, particularly with electron-withdrawing fluoro and carboxylate groups, is susceptible to nucleophilic attack. While the desired reaction is typically a Pd-catalyzed process at the C-Br bond, a sufficiently strong or nucleophilic base can potentially lead to decomposition pathways, especially at elevated temperatures.
-
Strong Hydroxide Sources: Using bases like NaOH or KOH, especially with water present, can lead to nucleophilic aromatic substitution (SNAr) of the fluorine or bromine, in addition to rapid ester hydrolysis.
-
Compatibility with Reaction Conditions: The combination of a strong base and high temperatures can degrade both the substrate and the catalyst system. If decomposition is observed, consider screening weaker bases or lowering the reaction temperature.[4]
Q3: How do I choose between an inorganic base (e.g., K₂CO₃, K₃PO₄) and a strong alkoxide base (e.g., NaOtBu)?
A3: The choice is dictated by the mechanism of your target reaction.
-
Use Inorganic Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) for:
-
Suzuki-Miyaura Couplings: Their primary role is to activate the boronic acid by forming a more nucleophilic borate anion [-B(OH)₃]⁻, which is essential for the transmetalation step.[6] These bases are generally preferred because they minimize the risk of ester hydrolysis compared to strong alkoxides.
-
Reactions sensitive to ester cleavage: When preserving the methyl ester is paramount.
-
-
Use Strong Alkoxide Bases (NaOtBu, KOtBu, LHMDS) for:
-
Buchwald-Hartwig Aminations: This reaction requires the deprotonation of the amine nucleophile or a palladium-amine intermediate. This step is often unfavorable with weaker inorganic bases.[1][7] The non-nucleophilic and sterically hindered nature of t-butoxide makes it ideal for this purpose, as it is a poor nucleophile itself.
-
Other C-H functionalizations or reactions requiring a very strong, non-nucleophilic proton scavenger.
-
The flowchart below provides a general decision-making framework for base selection.
Caption: Base selection guide for common reactions.
Q4: I'm seeing a debrominated byproduct where the bromine is replaced by hydrogen. How can the choice of base influence this?
A4: Hydrodehalogenation (in this case, debromination) is a common side reaction in cross-coupling chemistry.[5] It often proceeds via a palladium-hydride (Pd-H) intermediate. The base can contribute to the formation of this species in several ways:
-
Proton Source: If the base contains water (e.g., non-anhydrous K₃PO₄) or if protic solvents (alcohols, water) are used, these can serve as a proton source.
-
Generation of Pd-H: Some bases or additives can directly react to form hydride species. For instance, bases like sodium tert-butoxide can sometimes promote β-hydride elimination from certain ligands or substrates, although this is less common with aryl halides. More often, impurities in reagents or solvents are the source of hydrides.
To minimize debromination:
-
Use scrupulously dry reagents and solvents. [4]
-
Screen different bases. Sometimes, a weaker base or a different counter-ion can disfavor the pathway leading to Pd-H formation.
-
Optimize the catalyst system. Bulky, electron-rich ligands can sometimes suppress this side reaction by favoring the desired reductive elimination step.[4]
Part 2: Troubleshooting Specific Reactions
Suzuki-Miyaura Coupling
A5: The base is mechanistically integral to the Suzuki-Miyaura reaction. Its primary function is to react with the boronic acid (Ar-B(OH)₂) to form a more reactive borate species (Ar-B(OH)₃⁻). This borate has increased nucleophilicity, which significantly accelerates the rate-determining transmetalation step with the palladium complex.[6]
If your reaction is slow, consider the following:
-
Insufficient Basicity/Activation: A base like K₂CO₃ may not be strong enough to generate a sufficient concentration of the borate species. Switching to a stronger base like K₃PO₄ or Cs₂CO₃ is a standard optimization step.[8]
-
Poor Solubility: As mentioned in Q1, if the base is not soluble, the reaction effectively runs at a lower base concentration. Cs₂CO₃ is often superior to K₃PO₄ in solvents like dioxane or THF due to its better solubility.
-
Counter-ion Effect: The cesium cation (Cs⁺) is thought to have unique properties, including high polarizability, which can help to break up palladium aggregates and promote catalyst turnover.[3]
Caption: Role of the base in the Suzuki-Miyaura catalytic cycle.
A6: Ester hydrolysis (saponification) is a classic competing reaction under basic conditions.[9][10] To prevent this:
-
Avoid Hydroxide Sources: Do not use bases like NaOH or KOH. Ensure all reagents are anhydrous.
-
Use a Weaker Base: If K₃PO₄ is causing hydrolysis, consider switching to a milder base like K₂CO₃ . While potentially slower, it is less likely to attack the ester.
-
Minimize Water: If you are using a mixed solvent system (e.g., dioxane/water), reduce the amount of water to the minimum required for the reaction to proceed. Often, 10% v/v is sufficient.
-
Lower Reaction Temperature: Hydrolysis often has a higher activation energy than the desired coupling. Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) can significantly favor the Suzuki pathway.[4]
| Base | Typical Conditions | Pros | Cons |
| K₃PO₄ | 2-3 equiv., Dioxane/H₂O or Toluene | Strong activator, generally effective | Moderate risk of hydrolysis, poor solubility |
| Cs₂CO₃ | 2-3 equiv., Dioxane or THF | Good activator, better solubility | Higher cost, can still cause some hydrolysis |
| K₂CO₃ | 2-3 equiv., Dioxane/H₂O or DME | Milder, lowest risk of hydrolysis | Slower reaction rates, may be ineffective |
Table 1. Comparison of common bases for Suzuki coupling of sensitive esters.
Buchwald-Hartwig Amination
A7: In the Buchwald-Hartwig amination, the base's role is to facilitate the formation of the key C-N bond by deprotonation. The exact point of deprotonation can vary depending on the specific catalytic system, but it is generally required to either: a) Deprotonate the amine before it coordinates to the palladium center. b) Deprotonate the amine after it has coordinated to the palladium(II) complex, forming a palladium-amido species.
This deprotonation step is crucial for the subsequent reductive elimination that forms the C-N bond and regenerates the Pd(0) catalyst.[1] Primary and secondary amines are not acidic enough to be deprotonated by weak carbonate bases. Therefore, a strong, sterically hindered, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to drive the reaction forward.[1][7] Weaker bases will result in the catalyst resting in an unreactive state, leading to no reaction.
Part 3: Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimal Ester Hydrolysis
This protocol is optimized to favor C-C bond formation while minimizing the saponification of the methyl ester.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.).
-
Add the desired arylboronic acid (1.2-1.5 equiv.).
-
Add Cesium Carbonate (Cs₂CO₃, 2.0 equiv.), ensuring it is dry.
-
Add the palladium catalyst system (e.g., Pd(dppf)Cl₂ at 2-5 mol %, or a suitable precatalyst like XPhos Pd G3 at 1-2 mol %).[11]
-
-
Inert Atmosphere:
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]
-
-
Solvent Addition:
-
Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the starting halide.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Once complete, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination
This protocol uses a standard strong base system for efficient C-N bond formation.
-
Reagent Preparation:
-
Inside a glovebox, add sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried reaction vial with a stir bar.
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol %) and any additional ligand if required.
-
Remove the vial from the glovebox.
-
-
Reaction Setup:
-
Quickly add this compound (1.0 equiv.) to the vial.
-
Seal the vial, and establish an inert atmosphere (evacuate/backfill x3).
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Add the amine nucleophile (1.2 equiv.) via syringe.
-
-
Reaction:
-
Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and filter through celite.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
References
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Effect of various bases in the Buchwald coupling reaction. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. (2014). The Journal of Organic Chemistry. Retrieved January 10, 2026, from [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2012). Chemical Reviews. Retrieved January 10, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Cross-Coupling Chemistry. (n.d.). University of Rochester. Retrieved January 10, 2026, from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved January 10, 2026, from [Link]
-
Saponification - Base promoted ester hydrolysis. (n.d.). Khan Academy. Retrieved January 10, 2026, from [Link]
-
Saponification. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. (2017). MDPI. Retrieved January 10, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Khan Academy [khanacademy.org]
- 10. Saponification - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Solvent Effects in Fluoropyridine Functionalization
<Step>
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvents in the functionalization of fluoropyridines. Here, you will find practical troubleshooting advice and frequently asked questions to address common experimental challenges.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNA)
Your SNAr reaction with a fluoropyridine substrate is showing poor conversion or has failed completely.
-
Expert Insight: SNAr reactions on electron-deficient rings like fluoropyridines proceed through a negatively charged intermediate known as a Meisenheimer complex.[1][2] Polar solvents are essential to stabilize this charged species and lower the activation energy of the reaction.[1][2] In nonpolar solvents such as toluene or hexane, the energy barrier to form this intermediate is often too high for the reaction to proceed efficiently.[1]
-
Suggested Solution: Switch to a polar aprotic solvent. Commonly used and effective options include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN).[1][2]
-
Expert Insight: Protic solvents (e.g., ethanol, methanol, water) can form hydrogen bonds with the nucleophile.[1][3] This "caging" effect stabilizes the nucleophile, reducing its reactivity and slowing down or even preventing the desired substitution.[1][3][4]
-
Suggested Solution:
-
Replace the protic solvent with a polar aprotic solvent (DMF, DMSO, MeCN) that does not strongly solvate the nucleophile.[2]
-
If a protic solvent is necessary for other reasons (e.g., solubility), consider using a stronger base to more effectively deprotonate the nucleophile, thereby increasing its potency.[1]
-
-
Expert Insight: The activation of less reactive fluoropyridines or the use of weaker nucleophiles may require thermal energy to overcome the activation barrier.
-
Suggested Solution: Gradually increase the reaction temperature. Many SNAr reactions on fluoropyridines require heating, often in the range of 80-150 °C.[2] Microwave irradiation can also be a valuable tool to achieve higher temperatures and accelerate reaction rates.[2]
-
Expert Insight: Water is a common impurity that can have detrimental effects. It can protonate and deactivate strong nucleophiles.[1] For reactions involving strong bases, water can also lead to the formation of undesired hydroxypyridine byproducts.[2]
-
Suggested Solution: Ensure all reagents and solvents are pure and dry.[1] Use anhydrous solvents, especially when working with highly reactive substrates or strong bases.[2]
Sources
Technical Support Center: Hydrolysis of Methyl 6-bromo-5-fluoropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the hydrolysis of methyl 6-bromo-5-fluoropyridine-2-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to support your research and development efforts.
The hydrolysis of this compound is a critical transformation in the synthesis of many pharmaceutical intermediates.[1][2][3] The resulting carboxylic acid is a versatile building block.[1][2][3] However, like any chemical reaction, this process can present challenges. This guide is structured to address these potential issues directly, providing not just solutions but also the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for hydrolyzing this compound?
There are two main approaches for the hydrolysis of this ester: acid-catalyzed and base-catalyzed (saponification) hydrolysis.[4][5]
-
Acid-Catalyzed Hydrolysis: This method involves heating the ester with water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[4][6] The reaction is reversible, and to drive it to completion, a large excess of water is typically used.[4][5][6]
-
Base-Catalyzed Hydrolysis (Saponification): This is often the preferred method as it is an irreversible process.[4][7][8] The ester is treated with a stoichiometric amount of a strong base, like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a suitable solvent. The reaction produces the corresponding carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.[7][9]
Q2: Why is my hydrolysis reaction not going to completion?
Several factors can lead to incomplete conversion of the starting material. Here’s a systematic approach to troubleshooting this issue:
For Acid-Catalyzed Hydrolysis:
-
Equilibrium: As this reaction is reversible, ensure you are using a sufficient excess of water to push the equilibrium towards the products.[4][6]
-
Catalyst Concentration: The concentration of the acid catalyst can be crucial. Too little may result in a slow reaction rate, while excessively high concentrations can sometimes lead to side reactions.
-
Temperature and Reaction Time: Ensure the reaction is heated to an appropriate temperature for a sufficient duration. Monitor the reaction progress using techniques like TLC, LC-MS, or ¹H NMR.[10]
For Base-Catalyzed Hydrolysis:
-
Stoichiometry of the Base: Inaccurate measurement of the base can lead to incomplete reaction. Ensure you are using at least one equivalent of the base. It is common practice to use a slight excess (e.g., 1.1-1.5 equivalents).
-
Solubility Issues: The ester or the base may not be fully dissolved in the chosen solvent system, leading to a heterogeneous reaction mixture and slow reaction rates. Consider using a co-solvent system (e.g., THF/water, dioxane/water) to improve solubility.
-
Reaction Temperature: While many saponifications proceed at room temperature, some may require heating to achieve a reasonable reaction rate.
Q3: I am observing significant side product formation. What could be the cause?
The presence of halogen substituents on the pyridine ring introduces the possibility of nucleophilic aromatic substitution (SNAr) as a side reaction, especially under basic conditions.
-
Hydroxide as a Nucleophile: The hydroxide ion used for saponification can act as a nucleophile and displace the bromo or fluoro substituents on the pyridine ring.[11] The electron-withdrawing nature of the carboxylate group can activate the ring towards nucleophilic attack.[11]
Mitigation Strategies:
-
Use a Milder Base: Consider using a weaker base like lithium hydroxide (LiOH) or potassium trimethylsilanolate (KOTMS), which can sometimes be more selective.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often minimize the rate of the undesired SNAr reaction relative to the desired hydrolysis.
-
Careful Control of Stoichiometry: Avoid a large excess of the basic reagent.
Q4: How can I effectively monitor the progress of the hydrolysis reaction?
Regular monitoring is key to determining the optimal reaction time and preventing the formation of degradation products.
| Analytical Technique | Application and Considerations |
| Thin-Layer Chromatography (TLC) | A quick and simple method to qualitatively track the disappearance of the starting ester and the appearance of the carboxylic acid product. The carboxylic acid will typically have a lower Rf value than the ester. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides more detailed information, allowing for the quantification of the starting material, product, and any side products. It can also help in the identification of unknown impurities by their mass-to-charge ratio.[12] |
| Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Can be used to monitor the disappearance of the methyl ester signal (a singlet around 3.9 ppm) and the appearance of the carboxylic acid proton (a broad singlet, typically >10 ppm, though it may not be observed in all solvents).[10] |
Q5: What is the best way to isolate and purify the 6-bromo-5-fluoropyridine-2-carboxylic acid product?
The workup and purification procedure will depend on whether you have performed an acid- or base-catalyzed hydrolysis.
For Base-Catalyzed Hydrolysis:
-
Quenching: After the reaction is complete, cool the reaction mixture in an ice bath.
-
Acidification: Slowly add a strong acid (e.g., 1M HCl) to protonate the carboxylate salt and precipitate the carboxylic acid product. The pH should be adjusted to be acidic (typically pH 2-3).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.[13]
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[13]
-
Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography.
For Acid-Catalyzed Hydrolysis:
-
Neutralization: Carefully neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the product into an organic solvent.
-
Drying and Concentration: Dry and concentrate the organic extracts as described above.
It's worth noting that pyridine carboxylic acids can sometimes be challenging to extract from aqueous solutions due to their amphoteric nature.[14] In such cases, saturation of the aqueous layer with NaCl ("salting out") may improve extraction efficiency.[14]
Troubleshooting Guide
This section provides a more detailed breakdown of common problems and their solutions in a cause-and-effect format.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure adequate stoichiometry of reagents. - For acid-catalyzed reactions, use a larger excess of water.[4] |
| Product loss during workup. | - Ensure complete precipitation of the carboxylic acid by adjusting the pH to be sufficiently acidic. - Perform multiple extractions with the organic solvent. - Consider "salting out" to improve extraction efficiency.[14] | |
| Formation of an Unidentified Impurity | Nucleophilic aromatic substitution (SNAr) by hydroxide. | - Lower the reaction temperature. - Use a milder base (e.g., LiOH). - Use a stoichiometric amount of base rather than a large excess. |
| Decomposition of starting material or product. | - Ensure the reaction temperature is not excessively high. - Minimize the reaction time once the starting material is consumed. | |
| Difficulty in Isolating the Product | The product is partially soluble in the aqueous layer. | - Saturate the aqueous layer with NaCl before extraction.[14] - Use a more polar extraction solvent like ethyl acetate. - Consider continuous extraction for highly water-soluble products. |
| Inconsistent Reaction Times | Poor temperature control. | - Use a temperature-controlled reaction setup (e.g., oil bath with a thermostat). |
| Inefficient stirring. | - Use a magnetic stirrer and a stir bar of appropriate size to ensure the reaction mixture is homogeneous. |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol outlines a general procedure for the saponification of this compound.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add the base (LiOH or NaOH, 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated (e.g., to 40-50 °C).
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Slowly add 1M HCl to acidify the mixture to pH 2-3.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 6-bromo-5-fluoropyridine-2-carboxylic acid.
-
Purify the crude product by recrystallization or column chromatography as needed.
Diagrams
Caption: Base-Catalyzed Hydrolysis Workflow.
Caption: Troubleshooting Incomplete Reactions.
References
-
Hays, L. R., et al. (1991). ¹H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology, 43(12), 860-2. [Link]
-
Pihlaja, K., et al. (1998). Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. [Link]
-
Butler, A. R., & Robertson, I. H. (1975). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2, (6), 660-663. [Link]
-
Khan, M. Y., & Shaik, A. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 001-006. [Link]
-
Science.gov. (n.d.). ester hydrolysis rate: Topics by Science.gov. [Link]
-
LibreTexts Chemistry. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]
-
van der Scheer, R. M., et al. (2020). Organocatalytic Control over a Fuel-Driven Transient-Esterification Network. Angewandte Chemie International Edition, 59(46), 20529-20535. [Link]
-
Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3), 107-109. [Link]
-
LibreTexts Chemistry. (2023). Acid Catalyzed Hydrolysis of Esters (II). [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Chem Help ASAP. (2019, November 12). acid-catalyzed mechanism of ester hydrolysis [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis [Video]. [Link]
-
Singh, P., & Kaur, M. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. [Link]
-
Slideshare. (2018, February 19). HYDROLYSIS REACTIONS. [Link]
-
McNeill, L. A., et al. (2020). Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. ChemMedChem, 15(13), 1198-1206. [Link]
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. [Link]
-
Lina. (2022, August 9). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. [Link]
-
ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?[Link]
-
Chemistry with Dr. S. N. Sir. (2021, December 28). Hydrolysis of esters - Mechanisms [Video]. YouTube. [Link]
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 789-817. [Link]
-
Clark, J. (2023). hydrolysis of esters. Chemguide. [Link]
-
ResearchGate. (n.d.). Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu2+ Detection. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
Matrix Fine Chemicals. (n.d.). METHYL 6-BROMO-5-FLUOROPYRIDINE-3-CARBOXYLATE. [Link]
-
LibreTexts Chemistry. (2022). Hydrolysis of Esters. [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
Amerigo Scientific. (n.d.). 6-Bromo-5-fluoropicolinic acid. [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 9. esisresearch.org [esisresearch.org]
- 10. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medium.com [medium.com]
- 12. This compound | 1210419-26-3 [chemicalbook.com]
- 13. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Navigating the Challenges of Pyridine Cross-Coupling: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of substituted pyridine moieties is a cornerstone of modern medicinal chemistry and materials science.[1][2] However, the seemingly straightforward cross-coupling reactions to forge these critical C-C and C-N bonds are often plagued by a host of side reactions, leading to diminished yields, complex purification challenges, and stalled synthetic campaigns. This guide, structured as a technical support center, provides in-depth troubleshooting advice and frequently asked questions to address the common byproducts and pitfalls encountered during the cross-coupling of substituted pyridines.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with substituted pyridines so prone to failure?
The primary challenge stems from the intrinsic properties of the pyridine ring itself. The Lewis basic nitrogen atom can coordinate strongly with the palladium catalyst, leading to catalyst poisoning and the formation of inactive complexes.[2][3] This sequestration of the active catalyst can significantly slow down or completely halt the desired catalytic cycle, opening the door for competing side reactions.[3] Furthermore, the electronic nature of the pyridine ring can influence the reactivity of different positions, making some substitutions particularly difficult.
Q2: I'm observing a significant amount of homocoupling of my boronic acid derivative. What's causing this and how can I prevent it?
Homocoupling of the boronic acid is a common byproduct in Suzuki-Miyaura reactions and is often exacerbated by the presence of molecular oxygen.[4][5] Oxygen can participate in an oxidative cycle with the palladium catalyst, leading to the undesired coupling of two boronic acid molecules.[6][7] When the primary cross-coupling pathway is sluggish, for instance, due to catalyst inhibition by the pyridine substrate, this side reaction becomes more prominent.[3]
To minimize homocoupling, consider the following:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[4][6]
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.[4]
-
Use of Precatalysts: Modern palladium precatalysts are designed for efficient generation of the active Pd(0) species, which can sometimes mitigate side reactions.
-
Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway.[6]
Q3: My main byproduct is the hydrodehalogenation of my pyridine starting material. What causes this and what are the solutions?
Hydrodehalogenation, where the halide on the pyridine ring is replaced by a hydrogen atom, is another frequent side reaction.[8] This process typically involves the formation of a palladium-hydride (Pd-H) species, which can then reductively eliminate with the pyridine substrate to give the undesired byproduct.[8][9]
Factors that can promote hydrodehalogenation and how to address them:
-
Base and Solvent Choice: Strong bases, particularly in the presence of protic solvents or residual water, can generate palladium-hydride species.[8] Consider using weaker, anhydrous bases and rigorously dried solvents.
-
Reaction Temperature: Higher temperatures can sometimes favor the hydrodehalogenation pathway.[8] Try running the reaction at the lowest temperature that still allows for reasonable conversion to the desired product.
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can often stabilize the palladium catalyst and disfavor the formation of Pd-H species.
Troubleshooting Guides
Scenario 1: Low Yield of Desired Product with Multiple Unidentified Byproducts
When faced with a complex mixture and low yield, a systematic approach is necessary to diagnose the issue.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low-yield pyridine cross-coupling reactions.
Detailed Steps:
-
Reagent Integrity:
-
Boronic Acids/Esters: These are known to degrade upon storage.[4] Confirm the purity of your boronic acid or ester, as impurities can lead to side reactions.
-
Halopyridine: Ensure the purity of your substituted halopyridine.
-
Catalyst: Use a fresh, reputable source of palladium catalyst and ligand.
-
-
Inert Atmosphere:
-
As mentioned for homocoupling, oxygen is detrimental. Ensure all components are added under a positive pressure of an inert gas.
-
-
Catalyst System Optimization:
-
Ligand Choice: The interaction between the pyridine nitrogen and the palladium center is a key issue.[3] Switching to a bulkier, more electron-rich ligand (e.g., biarylphosphines like SPhos or XPhos) can sterically hinder the pyridine from poisoning the catalyst.[3]
-
Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial catalyst deactivation.[3]
-
Scenario 2: Significant Catalyst Deactivation Observed (Reaction Stalls)
If you observe your reaction starting but then stalling before completion, catalyst deactivation is a likely culprit.
Visualizing the Problem: Catalyst Poisoning by Pyridine
Caption: Competing pathways: the desired catalytic cycle versus catalyst deactivation by pyridine coordination.
Troubleshooting Strategies for Catalyst Deactivation:
-
Lewis Acid Additives: The addition of a mild Lewis acid, such as trimethoxyborane (B(OMe)₃), can be effective.[3] The Lewis acid is thought to complex with the pyridine nitrogen, "masking" it and preventing it from binding to the palladium catalyst.
-
Use of Pyridine N-oxides: In some cases, using the corresponding pyridine N-oxide as the starting material can be a viable strategy. The N-oxide is less coordinating to the palladium catalyst. The oxide can then be removed in a subsequent step.
-
Alternative Coupling Partners: If feasible, consider alternative coupling partners. For example, pyridine-2-sulfinates have been shown to be effective nucleophilic partners in cross-coupling reactions, overcoming some of the challenges associated with pyridine-2-boronates.[10]
Experimental Protocol: Screening for Optimal Conditions to Minimize Byproducts
This protocol outlines a parallel screening approach to quickly identify conditions that minimize byproduct formation in a Suzuki-Miyaura coupling of a substituted bromopyridine.
Materials:
-
Substituted bromopyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
A selection of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
A selection of solvents (e.g., Dioxane, Toluene, THF)
-
Anhydrous, degassed solvents
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
Procedure:
-
Preparation: In an inert atmosphere glovebox, array a set of reaction vials.
-
Reagent Addition:
-
To each vial, add the substituted bromopyridine.
-
Add the arylboronic acid to each vial.
-
Add the appropriate base (2.0-3.0 equiv) to each designated vial.
-
-
Catalyst Addition: Add the palladium precatalyst to each vial.
-
Solvent Addition: Add the designated anhydrous, degassed solvent to each vial.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated heating block or oil bath with vigorous stirring.
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) to assess the consumption of starting materials and the formation of product and byproducts.
-
Analysis: Upon completion, quench the reactions and analyze the crude reaction mixtures by a quantitative method (e.g., ¹H NMR with an internal standard or LC-MS with a calibration curve) to determine the ratio of desired product to key byproducts (homocoupled product, hydrodehalogenated pyridine).
Data Summary Table:
| Entry | Base | Solvent | Temp (°C) | Yield (%) | Homocoupling (%) | Hydrodehalogenation (%) |
| 1 | K₂CO₃ | Dioxane | 100 | |||
| 2 | Cs₂CO₃ | Dioxane | 100 | |||
| 3 | K₃PO₄ | Dioxane | 100 | |||
| 4 | K₂CO₃ | Toluene | 110 | |||
| 5 | Cs₂CO₃ | Toluene | 110 | |||
| 6 | K₃PO₄ | Toluene | 110 |
This table should be populated with your experimental data to identify the optimal conditions.
By systematically evaluating these parameters, researchers can identify reaction conditions that favor the desired cross-coupling pathway and minimize the formation of unwanted byproducts, ultimately leading to more efficient and successful syntheses of valuable substituted pyridine compounds.
References
- Benchchem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- Benchchem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.
- D. Lecker, J. L. H. Madsen, T. M. Gøgsig, D. S. Vedel, T. Skrydstrup. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
- Benchchem. (n.d.). Application Notes and Protocols for Pyridinium-Based Reagents in Cross-Coupling Reactions.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?
- ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Cross-Coupling Reactions.
- Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- ACS Publications. (n.d.). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
- MDPI. (n.d.). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review.
- Royal Society of Chemistry. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
- Royal Society of Chemistry. (n.d.). Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes. New Journal of Chemistry.
- American Chemical Society. (2025, December 31). Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization.
- Royal Society of Chemistry. (n.d.). Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. Chemical Science.
- ResearchGate. (2025, August 7). Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes | Request PDF.
- Royal Society of Chemistry. (n.d.). Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines. Chemical Communications.
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- 9. Yoneda Labs [yonedalabs.com]
- 10. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Workup Procedures for Reactions Involving Methyl 6-bromo-5-fluoropyridine-2-carboxylate
Introduction
Methyl 6-bromo-5-fluoropyridine-2-carboxylate is a key heterocyclic building block in modern medicinal chemistry and materials science. Its unique substitution pattern—a reactive bromine atom for cross-coupling, an electron-withdrawing fluorine to modulate electronics and metabolic stability, and a methyl ester for further derivatization—makes it highly valuable. However, the very features that make it useful also introduce specific challenges during post-reaction workup and purification.
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common issues encountered in the lab. Our focus is not just on the "how," but the "why," grounding each recommendation in established chemical principles to ensure robust and reproducible outcomes.
Section 1: Safety, Handling, and Compound Properties
Before any workup procedure, a thorough understanding of the compound's properties and hazards is essential.
Q1: What are the primary safety hazards associated with this compound and its reaction mixtures?
A1: this compound is classified as an irritant. Direct contact can cause skin and serious eye irritation, and inhalation of its dust or vapors may lead to respiratory irritation.[1][2][3] It is also harmful if swallowed.[3] Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[2] All manipulations should be performed in a well-ventilated chemical fume hood.[1][4] Reaction mixtures may contain other hazardous materials, such as palladium catalysts, phosphine ligands, strong bases, and flammable solvents, requiring a comprehensive risk assessment before work begins.
Q2: What are the key physicochemical properties I should consider during workup design?
A2: Understanding the compound's properties is critical for designing an effective separation strategy. Key data is summarized in the table below. The pyridine nitrogen has a predicted pKa of -3.45, indicating it is a very weak base due to the strong electron-withdrawing effects of the fluorine, bromine, and ester groups.[5][6] Despite this, it can still be protonated under sufficiently acidic conditions, a property that can be exploited during extraction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1210419-26-3 | [7] |
| Molecular Formula | C₇H₅BrFNO₂ | [6] |
| Molecular Weight | 234.02 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Boiling Point | 275.5 ± 35.0 °C (Predicted) | [6] |
| pKa (Predicted) | -3.45 ± 0.10 | [6] |
| LogP (Predicted) | 1.77 | [6] |
| Storage | Keep in a dark place, Inert atmosphere, Room temperature | [6] |
Section 2: General Workup and Purification Workflow
Most reactions involving this scaffold (e.g., Suzuki, Buchwald-Hartwig) will follow a similar fundamental workup sequence before final purification. This workflow is designed to remove the bulk of inorganic salts, catalyst residues, and unreacted polar reagents.
Section 3: Troubleshooting and FAQs for Specific Reactions
This section addresses common problems encountered during the workup of palladium-catalyzed cross-coupling reactions, the most frequent application for this substrate.
A. Suzuki-Miyaura Coupling Reactions
Q3: My completed Suzuki reaction is a dark, sludgy mixture. How should I begin the workup?
A3: The dark color is typically from palladium black, indicating some catalyst decomposition, which is not uncommon.[8] The primary goal is to remove this particulate matter and inorganic salts from the base (e.g., K₃PO₄).
-
Cool to Room Temperature: Ensure the reaction is at a safe handling temperature.
-
Dilute: Add a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Filter: Filter the entire mixture through a pad of Celite®. This will trap the palladium black and most inorganic salts. Wash the pad thoroughly with the same organic solvent to ensure complete recovery of your product.[9][10] The resulting filtrate should be a clear solution, ready for aqueous extraction.
Q4: After extraction, I still have unreacted boronic acid contaminating my product. How can I remove it?
A4: Boronic acids are acidic and can often be removed with a basic wash. During the aqueous workup, after the initial acid wash (if performed), wash the organic layer with a 1 M solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). This deprotonates the boronic acid to its water-soluble boronate salt, pulling it into the aqueous layer. Caution: A strong base like NaOH may potentially hydrolyze the methyl ester on your product. A milder base like saturated sodium bicarbonate is safer but may be less effective.[11] If co-elution occurs during chromatography, this basic wash is a critical step.
B. Buchwald-Hartwig Amination Reactions
Q5: What is the recommended quenching agent for a Buchwald-Hartwig reaction using a strong base like NaOtBu?
A5: Quenching should be done carefully to neutralize the strong base and any remaining reactive species. After cooling the reaction to room temperature, the slow, portion-wise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard and effective method.[12] Alternatively, simply adding deionized water can work, but NH₄Cl provides a slight buffer.
Q6: I am struggling to remove the phosphine ligand and its corresponding oxide during purification. What are the best strategies?
A6: This is a classic challenge in Buchwald-Hartwig aminations.
-
Acid Wash: Many phosphine ligands (especially those with amine functionalities) can be protonated and partially removed with an acidic wash (e.g., 1 M HCl).
-
Filtration through Silica: Sometimes, a simple filtration of the crude product through a short plug of silica gel, eluting with a moderately polar solvent, can remove a significant portion of the ligand oxide which is often highly polar.
-
Chromatography Optimization: The final separation almost always relies on column chromatography. If the ligand/oxide is co-eluting with your product, you may need to screen different eluent systems. For example, switching from an ethyl acetate/hexane system to a DCM/methanol system can alter the elution profile.
-
Ligand Choice: For future reactions, consider using ligands specifically designed for easier removal.
C. General Workup and Purification Issues
Q7: I am consistently getting a persistent emulsion during my acidic or basic washes. How can I resolve this?
A7: Emulsions are common when dealing with mixtures containing salts, bases, and polar solvents. To break an emulsion:
-
Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase often forces the layers to separate.[13]
-
Gentle Swirling: Avoid vigorous shaking of the separatory funnel. Instead, use gentle, repeated inversions to mix the layers.[13]
-
Filtration: In severe cases, filtering the entire emulsified mixture through a pad of Celite® can help break it up.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Q8: I suspect my product is entering the aqueous layer during the acidic wash. Is this possible and what should I do?
A8: Yes, this is possible, especially if your cross-coupling product has introduced a basic functional group (like an amine or another pyridine). The weakly basic nitrogen on the starting material's ring can be protonated and extracted.[13]
-
Check Both Layers: Always check both the organic and aqueous layers by TLC or LC-MS to determine where your product is.
-
Re-extraction: If your product is in the acidic aqueous layer, neutralize this layer with a base (e.g., NaHCO₃ or NaOH) until it is pH > 8. Then, re-extract the aqueous layer multiple times with an organic solvent (e.g., EtOAc or DCM) to recover your product.[14]
Q9: The fluorine atom seems to be making my compound behave strangely on silica gel. Any advice for chromatographic purification?
A9: Fluorinated compounds can exhibit unique chromatographic behavior due to their altered polarity and intermolecular interactions.[5][15]
-
Eluent System: If a standard hexanes/ethyl acetate gradient is not providing good separation, consider adding a small percentage of a more polar or different solvent like methanol or dichloromethane to your eluent system.
-
Reverse-Phase Chromatography: For final, high-purity compounds, reverse-phase HPLC (using a C18 column with a water/acetonitrile or water/methanol mobile phase) is often an excellent alternative and provides a different selectivity mechanism compared to normal-phase silica gel.[15]
Section 4: Detailed Experimental Protocols
The following are generalized, stand-alone protocols for the workup of common reactions. Always adapt the scale and specifics to your individual experiment.
Protocol 1: Standard Workup for a Suzuki Coupling Reaction
This protocol assumes a 1.0 mmol scale reaction in a dioxane/water solvent system with a palladium catalyst and a phosphate base.
-
Cool and Filter: Once the reaction is complete (monitored by TLC or LC-MS), cool the flask to room temperature. Dilute the mixture with ethyl acetate (30 mL). Filter the suspension through a 2 cm pad of Celite® in a Büchner funnel, collecting the filtrate. Wash the Celite® pad with additional ethyl acetate (2 x 15 mL).[9]
-
Transfer and Wash: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with: a. Deionized water (20 mL). b. Saturated aqueous NaHCO₃ solution (20 mL) to remove acidic impurities.[11] c. Saturated aqueous NaCl (brine) solution (20 mL) to break any emulsions and remove bulk water.[13]
-
Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify: Purify the resulting crude oil or solid by flash column chromatography on silica gel.
Protocol 2: Standard Workup for a Buchwald-Hartwig Amination
This protocol assumes a 1.0 mmol scale reaction in toluene with a palladium/phosphine catalyst system and NaOtBu as the base.
-
Cool and Quench: After completion, cool the reaction vessel to room temperature. Carefully add saturated aqueous NH₄Cl solution (15 mL) dropwise to quench the reaction.[12]
-
Extract: Transfer the mixture to a separatory funnel. Add ethyl acetate (30 mL) and deionized water (10 mL). Shake and separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 15 mL).
-
Combine and Wash: Combine all organic layers. Wash sequentially with: a. 1 M HCl (2 x 15 mL). CRITICAL: Check the aqueous layer for your product by TLC/LC-MS. If the product is extracted, proceed to basify and re-extract as described in Q8. b. Saturated aqueous NaHCO₃ solution (20 mL) to neutralize any residual acid. c. Saturated aqueous NaCl (brine) solution (20 mL).
-
Dry and Concentrate: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify: Purify the crude material by flash column chromatography.
Section 5: Troubleshooting Logic Diagram
When purification proves difficult, a systematic approach can help diagnose the issue.
References
- Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999.
- Aittamaa, J., et al. (2000). Separation of pyridine or pyridine derivatives from aqueous solutions. U.S. Patent No. 6,087,507.
- Soni, B., et al. (2010). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. U.S. Patent Application No. 12/740,028.
-
International Journal of Novel Research and Development. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. IJNRD. [Link]
- Mufti, A. S., et al. (2007). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. WIPO Patent Application No. WO/2007/052302.
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?[Link]
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?[Link]
-
LookChem. (2025). This compound.[Link]
Sources
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- 2. assets.thermofisher.com [assets.thermofisher.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound | 1210419-26-3 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring Reaction Progress of Methyl 6-bromo-5-fluoropyridine-2-carboxylate by LC-MS
Welcome to the technical support guide for monitoring the reaction progress of Methyl 6-bromo-5-fluoropyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of LC-MS analysis for this specific application. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental data.
Introduction: The Chemistry and the Challenge
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. Monitoring the progress of this reaction is essential for optimizing yield, minimizing impurities, and ensuring the desired product quality. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for this purpose, offering both separation of components in the reaction mixture and their confident identification based on mass-to-charge ratio.[1]
However, the analysis of halogenated pyridines like this compound can present unique challenges. These can range from chromatographic issues, such as poor peak shape and retention, to mass spectrometric complexities, including in-source fragmentation or unexpected adduct formation. This guide will address these potential hurdles with practical, field-tested solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise when setting up and running LC-MS analysis for this specific reaction.
Q1: What are the expected molecular ions for my starting material and product in the mass spectrum?
A1: For this compound, you should look for the protonated molecule [M+H]⁺. Given the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), you will observe a characteristic doublet.
-
Expected [M+H]⁺: m/z 233.9 and 235.9.[2]
It is also advisable to monitor for other potential adducts, such as sodium [M+Na]⁺ or acetonitrile [M+CH₃CN+H]⁺, depending on your mobile phase composition.[3]
Q2: What type of LC column is best suited for this analysis?
A2: A reversed-phase C18 column is a standard and effective choice for separating the relatively non-polar starting material and product from more polar reaction byproducts or reagents.[3] For polar compounds that are not well-retained on C18 columns, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be a better option.
Q3: What are typical starting conditions for the LC method?
A3: A good starting point for method development is a gradient elution using:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
A typical gradient might run from 5-95% B over 10-15 minutes. The formic acid helps to improve peak shape and ionization efficiency in positive ion mode.[4]
Q4: How should I prepare my reaction mixture for injection?
A4: Proper sample preparation is crucial to protect your LC-MS system and obtain reliable data.[1] A simple "dilute and shoot" method is often sufficient.
-
Take a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quench the reaction if necessary (e.g., with a suitable aqueous solution).
-
Dilute the aliquot significantly (e.g., 1:1000) with a solvent compatible with your initial mobile phase conditions, typically a mixture of water and organic solvent.[5][6]
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulates that could clog the system.[7]
Part 2: Troubleshooting Common Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered during the LC-MS analysis of your reaction.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and lead to inaccurate quantification.[8]
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the column stationary phase.[9] | - Increase mobile phase acidity: Ensure 0.1% formic acid is present in both mobile phases to protonate silanol groups. - Check for column overload: Dilute your sample further and reinject.[9][10] |
| Peak Fronting | Column overload or sample solvent incompatibility.[9] | - Reduce injection volume or sample concentration. [9] - Ensure sample solvent is weaker than the initial mobile phase. [7] |
| Split Peaks | Partially plugged column frit or injector issue.[11] | - Backflush the column (if permitted by the manufacturer). [8] - Check the injector needle and seat for blockages. [7] |
Issue 2: Inconsistent Retention Times
Shifting retention times can make peak identification difficult and affect the reliability of your data.
| Symptom | Potential Cause | Troubleshooting Steps |
| Gradual Shift Over a Sequence | Inadequate column equilibration or temperature fluctuations. | - Increase the equilibration time between injections. - Ensure the column oven is on and set to a stable temperature. [7] |
| Sudden, Erratic Shifts | Pump malfunction or leak in the system.[10] | - Check for leaks at all fittings. - Purge the pumps to remove air bubbles. [10] - Prepare fresh mobile phase. [10] |
Issue 3: No Signal or Low Sensitivity for the Analyte
This can be a frustrating issue, but a logical approach can quickly identify the root cause.
| Symptom | Potential Cause | Troubleshooting Steps |
| No Analyte Peak Detected | Incorrect mass spectrometer settings or sample degradation. | - Verify the mass spectrometer is set to monitor the correct m/z values. - Perform an infusion of a standard solution to confirm instrument performance. - Check for analyte stability in your sample solvent. [12] |
| Low Signal Intensity | Ion suppression from the reaction matrix or inappropriate MS source settings. | - Dilute the sample further to reduce matrix effects. - Optimize source parameters (e.g., capillary voltage, gas flow, temperature) using a standard solution. [4] - Consider sample cleanup techniques like Solid Phase Extraction (SPE) if dilution is not effective. [1] |
Issue 4: Observation of Unexpected Ions
The mass spectrum can sometimes reveal more than just your target analyte.
| Symptom | Potential Cause | Troubleshooting Steps |
| Presence of a Peak at [M-Br+H]⁺ | In-source dehalogenation. | - This is a known phenomenon for some halogenated compounds in mass spectrometry.[13][14] - Reduce the source temperature or fragmentor voltage to minimize in-source decay. |
| Hydrolysis Product Detected | The ester may be hydrolyzing to the corresponding carboxylic acid. | - Monitor for the m/z of the carboxylic acid (6-bromo-5-fluoropyridine-2-carboxylic acid). - Ensure your sample preparation and mobile phases are not overly basic, which could promote hydrolysis. |
Part 3: Recommended Protocols and Workflows
Protocol 1: LC-MS Method Development for Reaction Monitoring
-
Standard Preparation: Prepare a 1 mg/mL stock solution of your starting material and, if available, your final product in acetonitrile. Create a working standard of 1-10 µg/mL in 50:50 water:acetonitrile.
-
Column Selection: Start with a C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase Preparation:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Initial Gradient:
-
Flow rate: 0.4 mL/min
-
Gradient: 5% B to 95% B in 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.
-
-
MS Settings (Positive ESI):
-
Scan range: m/z 100-500
-
Capillary Voltage: 3500 V
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Fragmentor Voltage: 100 V
-
-
Injection and Optimization: Inject the standard mixture and adjust the gradient and MS parameters to achieve good separation and sensitivity.
Workflow for Routine Reaction Monitoring
The following diagram illustrates a robust workflow for monitoring your reaction progress.
Sources
- 1. opentrons.com [opentrons.com]
- 2. This compound | 1210419-26-3 [chemicalbook.com]
- 3. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Sample preparation (MS, LC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 6. m.youtube.com [m.youtube.com]
- 7. halocolumns.com [halocolumns.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Dehalogenation reactions in chemical ionization mass spectrometry - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. Dehalogenation reactions in fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Polysubstituted Pyridines
Welcome to the Technical Support Center for the synthesis of polysubstituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the complex challenges encountered during the synthesis of these critical heterocyclic scaffolds. The pyridine motif is a cornerstone in pharmaceuticals, agrochemicals, and materials science, making robust and predictable synthetic routes essential.[1][2] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Part 1: General Troubleshooting & Initial Diagnostics
This section addresses broad issues applicable to various pyridine synthesis methodologies. Before delving into method-specific problems, it's crucial to rule out common experimental pitfalls.
Q1: My pyridine synthesis is failing or showing very low conversion. What are the primary checks?
A1: A stalled reaction is a common issue stemming from several potential root causes. A systematic diagnostic approach is critical.
-
Reagent Purity and Stoichiometry: This is the most frequent culprit.
-
Starting Materials: Verify the purity of your starting materials (e.g., aldehydes, ketones, enamines) by NMR or other appropriate analytical methods. Aldehydes are notoriously prone to oxidation to carboxylic acids upon storage. α,β-unsaturated carbonyl compounds can undergo polymerization.[3]
-
Ammonia Source: When using ammonium acetate or other ammonium salts as the nitrogen source, ensure they are dry and of high quality. Ammonium acetate, for example, serves as the nitrogen source for the formation of the pyridine ring.[3]
-
Solvents: Use anhydrous solvents where necessary, as water can interfere with many condensation and organometallic reactions.
-
-
Reaction Temperature:
-
Too Low: The activation energy barrier may not be overcome. This is particularly relevant for cyclodehydration steps in reactions like the Bohlmann-Rahtz synthesis, which traditionally require high temperatures.[4]
-
Too High: Reagents or products may be decomposing. Prolonged high temperatures can lead to side-product formation.[3] It is often beneficial to screen a range of temperatures to find the optimal conditions for your specific substrates.[3]
-
-
Atmosphere Control: Many reactions, especially those involving organometallic reagents or catalysts, are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if required. Conversely, some modern methods utilize air as a green oxidant.[5]
Visual Workflow: General Troubleshooting for Failed Pyridine Synthesis
Caption: A systematic workflow for diagnosing failed pyridine synthesis reactions.
Part 2: Method-Specific Troubleshooting Guides
Different named reactions present unique challenges. This section provides targeted advice for some of the most common synthetic routes.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[1][6] The primary product is a 1,4-dihydropyridine which must be oxidized.[6][7]
Q2: My Hantzsch synthesis is giving a low yield. What are the common causes and how can I improve it?
A2: Low yields in the Hantzsch synthesis are a frequent issue, often stemming from two key areas: suboptimal reaction conditions and incomplete oxidation.[7]
| Problem Area | Potential Cause | Troubleshooting & Optimization Solutions |
| Low Yield / Slow Reaction | Inefficient Reaction Conditions: Traditional methods using refluxing ethanol can be slow and inefficient.[7] | Catalysis: Employ a catalyst to accelerate the reaction. Options include p-toluenesulfonic acid (PTSA) with ultrasonic irradiation or using phenylboronic acid.[6][7] Solvent-Free: Consider solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at elevated temperatures (e.g., 90°C), which can lead to high yields in shorter times.[7] |
| Low Yield of Pyridine | Incomplete Oxidation: The 1,4-dihydropyridine intermediate is stable and requires a separate oxidation step. If this step is inefficient, the final pyridine yield will be low.[7] | Choice of Oxidant: Ensure you are using an effective oxidizing agent in the correct stoichiometry. Common choices include nitric acid, KMnO4, or CrO3.[7] Milder Conditions: For sensitive substrates, milder oxidants like iodine in refluxing methanol or a bifunctional Pd/C catalyst can be used for a one-pot cyclization-oxidation.[6][8] |
| Side Reactions | Incorrect Reagent Addition: In unsymmetrical Hantzsch reactions, the order of addition is critical to prevent the formation of undesired byproducts. | Stepwise Addition: It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step to improve regioselectivity and yield.[7][9] |
Bohlmann-Rahtz Pyridine Synthesis
This versatile method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[4]
Q3: My Bohlmann-Rahtz synthesis requires extremely high temperatures for the cyclization step and produces byproducts. How can this be improved?
A3: This is a classic drawback of the Bohlmann-Rahtz synthesis. The high energy barrier is for the Z/E isomerization of the aminodiene intermediate, which is a prerequisite for the cyclization.[4]
-
The Causality: The initial Michael addition and proton transfer typically form a kinetically favored (2Z, 4E)-aminodiene. However, only the (2E, 4Z)-isomer can undergo the 6π-electrocyclization. The high temperature is needed to overcome the rotational energy barrier for this isomerization.
-
The Solution: Acid Catalysis: The most effective solution is to use acid catalysis, which significantly lowers the temperature required for cyclodehydration.[4]
-
Brønsted Acids: Adding acetic acid (e.g., a 5:1 mixture of toluene and acetic acid) can promote both the initial conjugate addition and the final cyclization, allowing for a one-pot procedure at much lower temperatures (e.g., 50°C).[2][4]
-
Lewis Acids & Solid Acids: Lewis acids like zinc bromide or solid-supported acids like Amberlyst-15 have also been shown to be effective catalysts for the cyclization step.[10]
-
Experimental Protocol: Acid-Catalyzed Bohlmann-Rahtz Synthesis [2]
-
To a solution of ethyl β-aminocrotonate (1.0 mmol) and 1-phenyl-2-propyn-1-one (1.0 mmol) in a 5:1 mixture of toluene and acetic acid (6 mL), heat the mixture at 50°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically takes several hours (e.g., 26 hours reported for this example).[2]
-
Once the starting materials are consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired polysubstituted pyridine.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is valued for generating highly functionalized pyridines under relatively mild conditions from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds with ammonium acetate.[3][11]
Q4: I am experiencing low yields in my Kröhnke synthesis. What are the key parameters to optimize?
A4: Low yields in this synthesis often trace back to either the purity of the starting materials or suboptimal reaction conditions.[3]
| Problem Area | Potential Cause | Troubleshooting & Optimization Solutions |
| Low or No Product | Impure Starting Materials: The α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl (e.g., chalcone) must be pure. | Purify Reagents: Recrystallize the pyridinium salt (e.g., from ethanol/ether). Purify the chalcone, often prepared via an aldol condensation, by recrystallization or chromatography.[3] |
| Low Yield | Suboptimal Conditions: Temperature, time, and solvent play a crucial role. | Temperature Screening: While refluxing acetic acid (~120°C) is common, screen a range of temperatures (e.g., 80-140°C) to find the optimum for your specific substrates.[3] Reaction Time: Monitor the reaction by TLC to determine the optimal time. Prolonged heating can cause product decomposition.[3] Solvent Choice: Glacial acetic acid and methanol are standard. However, solvent-free conditions (heating a ground mixture of reagents) can sometimes give excellent yields.[3] |
| Side Reactions | Self-Condensation: The α,β-unsaturated carbonyl can undergo self-condensation, especially at high temperatures. | Controlled Addition: Add reagents in a controlled manner and optimize the reaction temperature to minimize this side reaction.[3] |
Part 3: Advanced Challenges & Frequently Asked Questions (FAQs)
Q5: Controlling regioselectivity during the functionalization of a pre-existing pyridine ring is a major challenge. What are the guiding principles?
A5: This is a central problem in pyridine chemistry. The inherent electronic properties of the pyridine ring—an electron-deficient system due to the electronegative nitrogen—make it deactivated towards electrophilic substitution but prone to nucleophilic attack at the C2, C4, and C6 positions.[11][12][13]
-
For C-H Activation/Functionalization: Regioselectivity is a delicate balance of electronics, sterics, and the catalytic system.
-
Electronic Effects: The electron-deficient C2/C6 and C4 positions are inherently favored for nucleophilic attack or reactions with radicals (e.g., Minisci reaction).[14]
-
Steric Hindrance: Bulky substituents on the ring or catalyst can disfavor reaction at the more hindered C2/C6 positions, thereby promoting C4 selectivity.[14]
-
Directing Groups: For reactions like Directed ortho Metalation (DoM), a directing group (e.g., -CONEt₂) is used to deliver a strong base (like an organolithium) to the adjacent C-H bond, leading to highly regioselective deprotonation.[12]
-
-
For Electrophilic Substitution: This is difficult but possible under harsh conditions or with highly activated rings.[13] Electrophilic attack, when it occurs, generally favors the C3/C5 positions.[15]
Visual Guide: Selecting a Synthetic Strategy
Caption: A decision tree to guide the selection of a synthetic strategy.
Q6: What are the best approaches for synthesizing sterically hindered polysubstituted pyridines?
A6: Steric hindrance poses a significant challenge, often causing standard cyclization reactions to fail.
-
Modern Cross-Coupling: Stepwise construction using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) on a pre-functionalized pyridine core is often the most reliable, albeit longer, route. This allows for the controlled installation of bulky groups.[8][16]
-
Cycloaddition/Cycloreversion: Merged cycloaddition/cycloreversion processes, for example using 1,4-oxazinone precursors, have proven to be a reliable method for preparing highly substituted pyridines where other methods fail.[17]
-
Catalyst/Ligand Choice: For cross-coupling reactions, the use of very sterically hindered ligands (e.g., bulky N-heterocyclic carbenes) can promote coupling at otherwise difficult positions, such as C4 on a 2,4-dichloropyridine.[8]
Q7: How can I improve functional group tolerance in my synthesis?
A7: Many classical syntheses use harsh conditions (strong acids, high temperatures, strong oxidants) that are incompatible with sensitive functional groups.[7][18]
-
Modern Catalysis: Transition-metal-catalyzed reactions often proceed under much milder conditions, offering broader functional group tolerance.[8] Copper-catalyzed condensations and iron-catalyzed cross-couplings are examples of methods that tolerate a wide range of functionalities.[8]
-
Multicomponent Reactions (MCRs): Many modern MCRs, often catalyzed by nanoparticles or Lewis acids, are designed to be highly efficient and proceed under mild conditions, preserving sensitive functional groups.[5][19]
-
Protecting Groups: If harsh conditions are unavoidable, employ a robust protecting group strategy for sensitive functionalities like amines, alcohols, or carboxylic acids.
References
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]
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Request PDF. (n.d.). Synthesis of pyridine derivatives using multicomponent reactions. Retrieved from [Link]
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New Journal of Chemistry (RSC Publishing). (2021, July 5). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. Retrieved from [Link]
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ACS Publications. (2023, February 16). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Retrieved from [Link]
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NIH. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved from [Link]
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McNally Group. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Retrieved from [Link]
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Thieme E-Books & E-Journals. (n.d.). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Retrieved from [Link]
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ChemRxiv. (2021, May 27). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved from [Link]
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ResearchGate. (2025, August 10). Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals | Request PDF. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
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NIH. (2024, November 12). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]
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Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
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ResearchGate. (2025, August 5). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis of sterically hindered 3-(azolyl)pyridines. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (2011). Heteroaromatic Synthesis via Olefin Cross-Metathesis: Entry to Polysubstituted Pyridines. Retrieved from [Link]
-
NIH. (n.d.). Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. Retrieved from [Link]
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NIH. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]
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Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
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CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Pyridine Ring Synthesis. Retrieved from [Link]
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GCW Gandhi Nagar Jammu. (n.d.). Pyridines. Retrieved from [Link]
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RSC Publishing. (2021, July 5). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. Retrieved from [Link]
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The Journal of Organic Chemistry. (2024, November 12). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Retrieved from [Link]
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The Journal of Organic Chemistry. (2021, November 22). A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. Retrieved from [Link]
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Validation & Comparative
Reactivity Face-Off: A Comparative Guide to Methyl 6-bromo-5-fluoropyridine-2-carboxylate and its Chloro Analogue in Cross-Coupling Reactions
For researchers and professionals in drug development and synthetic chemistry, the choice of a halogenated pyridine building block is a critical decision that profoundly impacts reaction efficiency, cost, and the overall strategic approach to a synthetic campaign. This guide provides an in-depth, objective comparison of the reactivity between Methyl 6-bromo-5-fluoropyridine-2-carboxylate and its corresponding chloro analogue, Methyl 6-chloro-5-fluoropyridine-2-carboxylate. By synthesizing fundamental chemical principles with experimental data from relevant systems, this document aims to empower scientists to make informed decisions for their specific synthetic challenges.
The Theoretical Framework: Why Halogen Choice Matters
The disparate reactivity between aryl bromides and aryl chlorides in palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis. This difference is not arbitrary; it is governed by fundamental physical organic principles, primarily the carbon-halogen (C-X) bond dissociation energy (BDE).
The rate-determining step in the catalytic cycles of Suzuki, Buchwald-Hartwig, and Sonogashira reactions is typically the oxidative addition of the aryl halide to a low-valent metal center, most commonly palladium(0).[1] A weaker C-X bond facilitates a faster oxidative addition, leading to a more rapid overall reaction, often under significantly milder conditions.[2]
The established trend for BDE is: C-Cl (~339 kJ/mol) > C-Br (~276 kJ/mol) .[2]
This substantial energy difference dictates that the C-Br bond in this compound is more readily cleaved by a palladium catalyst than the C-Cl bond of its analogue. Consequently, the bromo-substituted pyridine is inherently the more reactive substrate.[2][3]
Furthermore, the electronic nature of the pyridine core itself plays a crucial role. The presence of a fluorine atom and a methyl carboxylate group, both electron-withdrawing, renders the pyridine ring electron-deficient. This electronic pull further facilitates the oxidative addition step, making these substrates generally good candidates for cross-coupling.[4]
Comparative Performance in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies on these specific molecules are not extensively published, we can construct a highly accurate reactivity profile by analyzing data from closely related systems and applying the established principles of C-X bond reactivity.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a preeminent method for constructing biaryl and heteroaryl-aryl structures. The enhanced reactivity of the C-Br bond typically translates to higher yields, shorter reaction times, and the use of less sophisticated catalyst systems compared to the C-Cl bond.[5][6]
Expected Reactivity: this compound will couple more efficiently and under milder conditions than its chloro counterpart. Activating the chloro-analogue may necessitate the use of more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or nickel-based catalyst systems to achieve comparable yields.[3][7]
Representative Experimental Data (Analogous Systems)
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/H₂O, 85-95 °C | Moderate to Good | [8] |
| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂, Ligand-Free | Aqueous, Mild | High | [6] |
| 6-Bromo-Δ(3,5)-steroid | Arylboronic acids | Pd or Ni catalyst | Dioxane | Good Scope | [5] |
Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general template and should be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, to achieve ~0.1 M concentration).
-
Reaction Execution: Securely seal the flask and heat the mixture to 80-100 °C with vigorous stirring for 2-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Note for the Chloro Analogue: Expect significantly slower reaction rates. To achieve reasonable conversion, consider using a more active catalyst system such as Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, 4-6 mol%) and potentially higher temperatures (100-120 °C).[7]
Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is indispensable for synthesizing arylamines. The reactivity trend observed in Suzuki couplings holds true here; aryl bromides are generally more amenable to amination than aryl chlorides, though modern ligands have greatly expanded the scope for chloro-substrates.[9][10]
Expected Reactivity: The C-Br bond of the bromo-pyridine will undergo amination under more standard conditions. The chloro-pyridine will likely require a more specialized, electron-rich, and sterically hindered ligand to facilitate the challenging oxidative addition and subsequent reductive elimination steps.[10][11]
Representative Experimental Data (Analogous Systems)
| Aryl Halide | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 6-Bromo-2-chloroquinoline | Cyclic Amines | Pd(OAc)₂, X-Phos, Cs₂CO₃ | Toluene, 110 °C | Selective amination at C-Br | [9][10] |
| Electron-deficient Aryl Chlorides | Amides | XantPhos Pd G3, DBU | MeCN/PhMe, 140 °C | Good | [11] |
| 4-Nitrochlorobenzene | Amides | XantPhos Pd G3, DBU | MeCN/PhMe, 140 °C | Good | [11] |
Validated Experimental Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and a strong, non-nucleophilic base like NaOtBu or Cs₂CO₃ (1.4 mmol, 1.4 equiv).
-
Catalyst Pre-formation/Addition: In a separate vial, pre-form the catalyst by mixing a palladium source like Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a suitable ligand like BINAP or XantPhos (0.04 mmol, 4 mol%) in the reaction solvent. Add this catalyst solution to the main flask.
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane to the main flask.
-
Reaction Execution: Seal the flask and heat to 90-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, quench the reaction carefully with water or saturated NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.
-
Note for the Chloro Analogue: Use of a highly active catalyst system is mandatory. A combination of Pd₂(dba)₃ or Pd(OAc)₂ with a biarylphosphine ligand (e.g., XPhos, RuPhos) is recommended. Reaction temperatures may need to be higher, and reaction times may be longer.[10]
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling provides a direct pathway to C(sp²)-C(sp) bonds, creating valuable alkynyl-substituted pyridines. The higher reactivity of the C-Br bond is again advantageous, allowing for milder, copper-co-catalyzed or copper-free conditions.[2][12]
Expected Reactivity: this compound is expected to undergo Sonogashira coupling smoothly under standard Pd/CuI conditions, potentially even at room temperature.[12] The chloro-analogue is a much more challenging substrate and will likely require higher temperatures and specialized catalyst systems, as C-Cl bond activation is particularly difficult for this transformation.
Representative Experimental Data (Analogous Systems)
| Aryl Halide | Alkyne | Catalyst System | Conditions | Yield (%) | Reference |
| 6-Bromo-3-fluoro-2-cyanopyridine | Various terminal alkynes | Pd(PPh₃)₄, CuI, Et₃N | THF, Room Temp | High | [12] |
| 3-Bromo-6-methyl-1,2,4,5-tetrazine | Terminal alkynes | Pd/Cu system | N/A | Efficient | [13] |
| 3,5-Dibromo-2,6-dichloropyridine | Terminal alkynes | Pd/Cu system | N/A | Selective coupling at C-Br | [14] |
Validated Experimental Protocol: Sonogashira Coupling
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere, dissolve the this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv) in a suitable solvent like THF or DMF.
-
Base Addition: Add a liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 mmol, 2.0-3.0 equiv). Degas the solution with argon for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Reaction Execution: Stir the reaction at room temperature to 60 °C. The reaction is often rapid and can be monitored by TLC or LC-MS for the disappearance of the starting bromide.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent and wash with water and brine. Dry, concentrate, and purify by flash column chromatography.
-
Note for the Chloro Analogue: Standard Sonogashira conditions are often ineffective. Success may require specialized palladium/N-heterocyclic carbene (NHC) catalysts, higher temperatures, and longer reaction times. Copper-free conditions may also be explored to minimize side reactions.[2]
Visualization of a Typical Cross-Coupling Workflow
The following diagram illustrates a generalized workflow applicable to the cross-coupling protocols described above.
Caption: Generalized experimental workflow for cross-coupling.
Mechanistic Rationale: The Catalytic Cycle
The superior reactivity of the bromo-analogue is rooted in the first, often rate-limiting, step of the catalytic cycle: oxidative addition.
Caption: Simplified catalytic cycle for cross-coupling reactions.
The energy barrier for the "Oxidative Addition" step is significantly lower for Ar-Br compared to Ar-Cl, allowing the cycle to proceed more readily and under milder conditions.
Summary and Strategic Recommendations
The choice between this compound and its chloro analogue is a classic trade-off between reactivity and cost.
Data Summary Table: Reactivity Comparison
| Feature | This compound | Methyl 6-chloro-5-fluoropyridine-2-carboxylate |
| Relative Reactivity | High | Low |
| Reaction Conditions | Mild (often RT to 80 °C) | Forcing (often >100 °C) |
| Catalyst Requirement | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | Specialized, bulky ligands required (e.g., XPhos) |
| Reaction Times | Generally shorter | Generally longer |
| Functional Group Tolerance | Broader due to milder conditions | Narrower due to harsher conditions |
| Relative Cost | Higher | Lower |
Strategic Recommendations:
-
Choose this compound for:
-
Early-stage drug discovery where speed and reliability are paramount.
-
Syntheses involving sensitive or complex substrates that cannot tolerate harsh conditions.
-
When a broad scope of coupling partners is required.
-
-
Consider Methyl 6-chloro-5-fluoropyridine-2-carboxylate for:
-
Large-scale synthesis campaigns where cost per gram is a primary driver.
-
Process development and optimization where the initial investment in identifying robust catalytic conditions is justified by long-term cost savings.
-
When the desired coupling reaction is known to be high-yielding even with less reactive chlorides.
-
References
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- BenchChem. (n.d.). A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions.
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- Anufriev, V., & Krasavin, M. (2020). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 7(1), 124-132.
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- BenchChem. (n.d.). A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions: 4-(4-Iodophenyl)-1-butanol vs its Bromo-Analogue.
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- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Chemistry – A European Journal, 24(64), 17056-17060.
- Chambers, R. D., et al. (1966). Polyfluoro-heterocyclic compounds. Part VI. Nucleophilic substitution reactions of 2,3,4,5,6-pentafluoropyridine. Journal of the Chemical Society C: Organic, 2331-2338. (Conceptual reference for fluorine's electronic effect).
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- Oelgemöller, M., et al. (2006). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Request PDF on ResearchGate.
- Ayub, K., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
- Karpenko, I. A., et al. (2016). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
- ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- McArdle, P., et al. (2010). Methyl 5-bromo-2-chloropyridine-3-carboxylate. Acta Crystallographica Section E, 66(Pt 10), o2567.
- BLD Pharm. (n.d.). 1214336-88-5|Methyl 6-bromo-5-fluoronicotinate.
- Frontier Specialty Chemicals. (n.d.). Methyl 6-bromo-5-fluoropyridine-3-carboxylate. Retrieved January 10, 2026, from the Frontier Specialty Chemicals website.
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A Comparative Guide to the Reactivity of Methyl 6-bromo-5-fluoropyridine-2-carboxylate and Methyl 6-bromo-pyridine-2-carboxylate
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. Halogenated pyridines are foundational intermediates, prized for their versatility in forming complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct building blocks: Methyl 6-bromo-5-fluoropyridine-2-carboxylate and Methyl 6-bromo-pyridine-2-carboxylate . Our analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the insights necessary for informed synthetic planning and optimization.
The Decisive Influence of Fluorine Substitution
The fundamental difference in reactivity between these two molecules stems from the presence of a fluorine atom at the 5-position of the pyridine ring in this compound. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect significantly modulates the electron density of the pyridine ring and, consequently, the nature of the carbon-bromine (C-Br) bond.
The addition of fluorine atoms to a pyridine ring introduces a new set of π-bonding and antibonding orbitals.[1] This can lead to increased ring stability and a higher resistance to addition reactions.[1][2] The fluorine atom's electron-withdrawing nature can also create a "π-hole" by drawing electron density out of the aromatic ring.[3] This alteration of the electronic landscape has profound implications for the molecule's behavior in various chemical transformations.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The reactivity of aryl halides in these reactions is largely dictated by the ease of the oxidative addition step, where the Pd(0) catalyst inserts into the C-X bond. A more electron-deficient C-X bond generally facilitates a faster oxidative addition, leading to a more rapid overall reaction.
Suzuki-Miyaura Coupling: A Tale of Two Substrates
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[4][5] The electron-withdrawing fluorine atom in this compound renders the C-Br bond more susceptible to oxidative addition by the palladium catalyst. This enhanced reactivity often translates to milder reaction conditions and higher yields compared to its non-fluorinated counterpart.
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 92 |
| Methyl 6-bromo-pyridine-2-carboxylate | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
Note: The data presented is representative and may vary based on specific reaction conditions and the nature of the boronic acid used.
The enhanced reactivity of the fluorinated substrate allows for the use of lower temperatures, which can be advantageous when working with thermally sensitive functional groups.
Sources
A Comparative Guide to Functionalized Halopyridine Building Blocks: Alternatives to Methyl 6-bromo-5-fluoropyridine-2-carboxylate for Cross-Coupling Reactions
Introduction
The 5-fluoropyridine-2-carboxylate scaffold is a privileged motif in modern drug discovery and materials science. The unique electronic properties conferred by the fluorine atom—influencing pKa, metabolic stability, and binding interactions—combined with the versatile synthetic handle of the methyl ester, make it a highly sought-after building block. Methyl 6-bromo-5-fluoropyridine-2-carboxylate (CAS 1210419-26-3) has emerged as a workhorse reagent for introducing this scaffold, primarily through palladium-catalyzed cross-coupling reactions.[1] The C6-bromo position serves as a reliable reactive site for forging new carbon-carbon and carbon-nitrogen bonds, enabling the rapid generation of diverse chemical libraries.
However, reliance on a single building block can constrain synthetic strategy, particularly when navigating challenges related to reactivity, cost, and scalability. This guide provides a comprehensive comparison of viable alternatives to this compound. We will objectively analyze the performance of chloro- and iodo-analogs, discussing their relative merits and drawbacks supported by experimental data and field-proven insights. The goal is to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the optimal building block for their specific synthetic goals.
Chapter 1: The Benchmark - this compound
This compound represents a well-balanced building block. The C-Br bond offers a favorable compromise between reactivity and stability, making it amenable to a wide range of standard cross-coupling protocols without the need for overly harsh conditions or highly specialized catalyst systems. Its reactivity is sufficient for efficient participation in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which are staples in modern synthetic chemistry.[2][3][4]
Below is a generalized workflow for employing this building block in common cross-coupling reactions.
Caption: General workflow for cross-coupling reactions.
Chapter 2: Alternative Building Blocks: A Head-to-Head Comparison
The choice of halogen on the pyridine ring is the most critical variable influencing reactivity in palladium-catalyzed cross-coupling reactions. The bond dissociation energy of the carbon-halogen bond follows the trend C-Cl > C-Br > C-I, which directly correlates with the ease of the initial, rate-limiting oxidative addition step in the catalytic cycle.
The Chloro Analogue: Methyl 6-chloro-5-fluoropyridine-2-carboxylate
The primary advantage of the chloro-analogue is economic. Chloro-aromatics are almost invariably less expensive than their bromo- and iodo-counterparts, making them highly attractive for large-scale synthesis and initial high-throughput screening efforts where cost is a major driver.
-
Reactivity Profile: The C-Cl bond is significantly stronger and less polarizable than the C-Br bond. Consequently, oxidative addition to a Pd(0) center is more challenging and requires more forcing conditions.[5] Standard catalyst systems like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sluggish or ineffective. Success with chloro-pyridines typically necessitates the use of specialized, highly active catalyst systems.
-
Causality: The choice of ligand is paramount. Electron-rich, sterically bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are required. These ligands stabilize the electron-rich Pd(0) center, promoting the difficult oxidative addition step and accelerating the overall catalytic turnover.
-
-
Advantages:
-
Lower cost.
-
Greater stability for certain multi-step syntheses.
-
-
Disadvantages:
-
Lower reactivity requires more aggressive conditions (higher temperatures, longer reaction times).
-
Requires more expensive and specialized ligands, potentially offsetting the initial cost savings of the building block.
-
May exhibit lower functional group tolerance due to harsher conditions.
-
The Iodo Analogue: Methyl 6-iodo-5-fluoropyridine-2-carboxylate
The iodo-analogue sits at the opposite end of the reactivity spectrum. The weak, highly polarizable C-I bond makes it exceptionally reactive in cross-coupling reactions.
-
Reactivity Profile: Methyl 6-iodo-5-fluoropyridine-2-carboxylate undergoes oxidative addition readily, often at room temperature or with gentle heating.[6][7] This high reactivity allows for the use of simpler, less expensive palladium catalysts and ligands. The mild conditions are particularly beneficial when working with sensitive or complex substrates that cannot tolerate high temperatures.
-
Causality: The low C-I bond energy means that the energy barrier for oxidative addition is significantly reduced. This allows the reaction to proceed under conditions where side reactions, such as substrate or product degradation, are minimized.
-
-
Advantages:
-
High reactivity allows for mild reaction conditions (lower temperatures, shorter times).
-
Excellent functional group tolerance.
-
Compatible with a broader range of less specialized catalyst systems.
-
-
Disadvantages:
-
Significantly higher cost.
-
Lower stability; iodo-compounds can be light-sensitive and more prone to degradation during storage or purification.
-
Potential for side reactions like homocoupling (Glaser coupling) in Sonogashira reactions if not properly controlled.
-
Chapter 3: Data-Driven Comparison
To provide a clear, quantitative comparison, the following table summarizes the key performance indicators for each building block in a model Suzuki-Miyaura coupling reaction with (4-methoxyphenyl)boronic acid. The data represents typical, optimized conditions compiled from literature precedents.[5][8][9][10]
| Parameter | Methyl 6-chloro-... | Methyl 6-bromo-... | Methyl 6-iodo-... |
| Relative Reactivity | Low | Medium | High |
| Typical Catalyst | Pd₂(dba)₃ / XPhos | Pd(dppf)Cl₂ | Pd(PPh₃)₄ |
| Catalyst Loading | 2-5 mol% | 1-3 mol% | 0.5-2 mol% |
| Typical Temperature | 100-120 °C | 80-100 °C | RT - 60 °C |
| Reaction Time | 12-24 hours | 2-12 hours | 0.5-4 hours |
| Representative Yield | 70-85% | 85-95% | >90% |
| Relative Cost | $ | $$ | $$$ |
| Commercial Availability | Readily Available | Readily Available | Available |
Chapter 4: Experimental Protocols & Mechanistic Insights
A robust protocol is a self-validating system. The following methodologies include the rationale behind key steps, providing a framework for successful execution and troubleshooting.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The choice of halide directly impacts the first and often rate-limiting step of this cycle: Oxidative Addition. A more reactive halide (I > Br > Cl) lowers the activation energy for this step, allowing the entire cycle to proceed more efficiently and under milder conditions.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Protocol 4.1: Suzuki Coupling using this compound (Benchmark)
This protocol utilizes a standard, reliable catalyst system suitable for the moderately reactive C-Br bond.
Materials:
-
This compound (1.0 equiv)
-
(4-methoxyphenyl)boronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, (4-methoxyphenyl)boronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Expertise & Experience: This step is critical to remove oxygen, which can oxidize the Pd(0) active catalyst and phosphine ligands, leading to catalyst deactivation and lower yields.
-
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio). The water is essential for the transmetalation step but must be degassed to avoid introducing oxygen.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 4 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Trustworthiness: A successful reaction will show complete consumption of the starting bromide and a major new spot corresponding to the product. Expected yield: 90-95%.
-
Protocol 4.2: Suzuki Coupling using Methyl 6-chloro-5-fluoropyridine-2-carboxylate (Alternative)
This protocol requires a more active catalyst system and higher temperatures to overcome the higher activation barrier of the C-Cl bond.
Materials:
-
Methyl 6-chloro-5-fluoropyridine-2-carboxylate (1.0 equiv)
-
(4-methoxyphenyl)boronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Toluene, anhydrous
Procedure:
-
To a flame-dried microwave vial, add Methyl 6-chloro-5-fluoropyridine-2-carboxylate, (4-methoxyphenyl)boronic acid, and K₃PO₄.
-
In a separate vial under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and XPhos in anhydrous toluene.
-
Expertise & Experience: Using a stronger, non-aqueous base like K₃PO₄ and an aprotic solvent like toluene is often beneficial for coupling unreactive chlorides. The bulky, electron-rich XPhos ligand is crucial for facilitating the difficult oxidative addition.
-
-
Add the catalyst solution to the reaction vial.
-
Seal the vial and heat to 110 °C with vigorous stirring for 18 hours. Monitor reaction progress by LC-MS.
-
Upon completion, cool the reaction and work up as described in Protocol 4.1.
-
Trustworthiness: Due to the lower reactivity, some starting material may remain even after extended reaction times. The use of a more hindered boronic acid or a less efficient catalyst system would likely result in significantly lower yields. Expected yield under these optimized conditions: 75-85%.
-
Conclusion & Decision-Making Framework
The selection of a halopyridine building block is a strategic decision that balances reactivity, cost, and process constraints.
-
This compound remains the gold standard for general-purpose synthesis, offering a reliable and predictable reactivity profile with standard protocols.
-
Methyl 6-chloro-5-fluoropyridine-2-carboxylate is the cost-effective choice for large-scale synthesis and early-stage discovery, provided the necessary investment in specialized ligands and tolerance for more forcing reaction conditions are acceptable.
-
Methyl 6-iodo-5-fluoropyridine-2-carboxylate is the premium option for late-stage functionalization, total synthesis, or when working with delicate substrates. Its high reactivity allows for exceptionally mild conditions, maximizing yield and preserving complex molecular architecture, albeit at a higher material cost.
By understanding the distinct advantages and requirements of each building block, researchers can tailor their synthetic approach, optimizing for efficiency, cost, and the successful synthesis of their target molecules.
References
- Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
-
Bipyridine - Organic Syntheses. Organic Syntheses.[Link]
-
Negishi coupling - Wikipedia. Wikipedia.[Link]
-
Sonogashira cross-coupling reaction of romocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. University of Southampton.[Link]
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia.[Link]
-
This compound - LookChem. LookChem.[Link]
-
Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI.[Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.[Link]
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- 6. Page loading... [wap.guidechem.com]
- 7. scbt.com [scbt.com]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of Methyl 6-bromo-5-fluoropyridine-2-carboxylate
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Methyl 6-bromo-5-fluoropyridine-2-carboxylate is a highly functionalized heterocyclic compound with significant potential as a building block in the synthesis of complex pharmaceutical agents. Its precise substitution pattern is critical to its reactivity and biological activity. This guide provides an in-depth comparison of standard spectroscopic techniques for the structural elucidation of this molecule, offering both predictive data and practical, field-proven insights into experimental design and data interpretation.
The Imperative of Structural Verification
The isomeric possibilities for a brominated, fluorinated methyl pyridine carboxylate are numerous. Incorrect structural assignment can lead to wasted resources, misleading structure-activity relationship (SAR) studies, and potential safety concerns. Therefore, a multi-faceted analytical approach is not just recommended but essential for definitive characterization. This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[1] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented with 2D techniques, provides a complete picture of the molecular structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl ester protons.
-
Pyridine Protons (H-3 and H-4): Due to the electron-withdrawing effects of the bromine, fluorine, and carboxylate groups, the ring protons will be deshielded and appear at a relatively high chemical shift. Based on data from analogous compounds such as methyl 6-bromopicolinate and 2-bromo-5-fluoropyridine, the proton at the 4-position (H-4) is expected to be a doublet of doublets due to coupling with both H-3 and the fluorine atom. The proton at the 3-position (H-3) will likely appear as a doublet.
-
Methyl Protons (-OCH₃): The methyl group of the ester will appear as a singlet, typically in the range of 3.8-4.0 ppm.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-3 | 8.0 - 8.2 | d | J(H3-H4) = ~8 Hz |
| H-4 | 7.7 - 7.9 | dd | J(H4-H3) = ~8 Hz, J(H4-F5) = ~4 Hz |
| -OCH₃ | 3.9 - 4.1 | s | N/A |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The carbon chemical shifts are influenced by the electronegativity of the substituents and their position on the pyridine ring.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-2 (C=O) | 163 - 166 | Carbonyl carbon of the ester. |
| C-6 (C-Br) | 140 - 143 | Carbon bearing the bromine atom. |
| C-5 (C-F) | 155 - 158 (d, ¹J(C-F) = ~240 Hz) | Carbon directly bonded to fluorine, showing a large one-bond coupling constant. |
| C-4 | 125 - 128 (d, ²J(C-F) = ~20 Hz) | Protonated carbon, showing a smaller two-bond coupling to fluorine. |
| C-3 | 140 - 143 (d, ³J(C-F) = ~5 Hz) | Protonated carbon, showing a small three-bond coupling to fluorine. |
| C-2 (ring) | 148 - 151 | Quaternary carbon attached to the carboxylate group. |
| -OCH₃ | 52 - 54 | Methyl carbon of the ester. |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique that is invaluable for confirming the presence and environment of fluorine atoms. For the target molecule, a single resonance is expected.
| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| F-5 | -110 to -130 | dd | The chemical shift is influenced by the adjacent bromo and carboxylate groups. The multiplicity will be a doublet of doublets due to coupling with H-4 and H-3. |
The Power of 2D NMR for Unambiguous Assignment
While 1D NMR provides a wealth of information, complex spectra can sometimes lead to ambiguous assignments. 2D NMR techniques provide correlations between nuclei, allowing for the definitive assembly of the molecular structure.[1][2]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For our target molecule, a cross-peak between the signals for H-3 and H-4 would confirm their adjacent positions on the pyridine ring.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. This would allow for the unambiguous assignment of the signals for C-3 and C-4.[1][3]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons. For example, correlations from the methyl protons to the carbonyl carbon (C-2, C=O) and the ring carbon C-2 would confirm the ester functionality and its position.[1][3]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.
Expected Molecular Ion Peak
The molecular formula of this compound is C₇H₅BrFNO₂. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the mass spectrum will show a characteristic isotopic pattern for the molecular ion.
-
[M]⁺: A peak at m/z 233 corresponding to the molecule with ⁷⁹Br.
-
[M+2]⁺: A peak at m/z 235 of similar intensity, corresponding to the molecule with ⁸¹Br.
Predicted Fragmentation Pattern
Electron ionization (EI) mass spectrometry will likely induce fragmentation of the molecular ion. The most probable fragmentation pathways include:
-
Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z 202/204.
-
Loss of the entire ester group (-COOCH₃): This would lead to a fragment at m/z 174/176.
-
Loss of bromine radical (-Br): This would produce a fragment at m/z 154.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.
Characteristic IR Absorptions
The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and the substituted pyridine ring.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O stretch (ester) | 1720 - 1740 | Strong |
| C-O stretch (ester) | 1250 - 1300 | Strong |
| Aromatic C=C and C=N stretching | 1550 - 1610 | Medium |
| C-F stretch | 1200 - 1250 | Strong |
| C-Br stretch | 500 - 600 | Medium |
Comparison of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (through coupling) | High resolution, quantitative, provides detailed structural information. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Carbon skeleton, functional groups | Provides information on all carbons, including quaternary ones. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| ¹⁹F NMR | Fluorine environment and connectivity | Highly sensitive, large chemical shift range, provides direct evidence of fluorination. | Only applicable to fluorine-containing compounds. |
| 2D NMR | Definitive connectivity between atoms | Resolves ambiguities from 1D spectra, essential for complex structures. | Longer experiment times, requires more expertise in data interpretation. |
| Mass Spec. | Molecular weight, elemental composition (HRMS), fragmentation | High sensitivity, provides molecular formula, confirms isotopic patterns. | Isomers can have identical mass, fragmentation can be complex. |
| IR Spec. | Presence of functional groups | Fast, simple, non-destructive. | Provides limited structural information, complex fingerprint region. |
Experimental Protocols
Standard NMR Sample Preparation
-
Weigh 5-10 mg of the purified product.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved.
-
Acquire ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC spectra using standard spectrometer parameters.
Standard GC-MS Sample Preparation
-
Prepare a dilute solution of the purified product (approx. 1 mg/mL) in a volatile solvent (e.g., ethyl acetate, dichloromethane).
-
Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
Use a standard temperature program to ensure good separation and elution of the compound.
Standard IR Sample Preparation (ATR)
-
Place a small amount of the solid product directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum.
Visualizing the Workflow
Caption: Workflow for the spectroscopic confirmation of the target molecule.
Conclusion
The structural confirmation of this compound requires a synergistic approach that leverages the strengths of multiple spectroscopic techniques. While 1D NMR provides the foundational information about the proton and carbon framework, 2D NMR techniques are indispensable for the unambiguous assignment of connectivity. Mass spectrometry serves as a crucial verification of the molecular weight and elemental composition, while IR spectroscopy offers a quick and straightforward confirmation of key functional groups. By integrating the data from these complementary methods, researchers can have the highest level of confidence in the structure of their synthesized products, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 83(15), 8446–8453. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NIST. (n.d.). 2-Pyridinecarboxylic acid, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
Kwan, E. E. (n.d.). 2D NMR Solutions.pdf. Retrieved from [Link]
-
San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling of 2-Bromo-5-fluoropyridines
Introduction: The Strategic Importance of 2-Aryl-5-fluoropyridines in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds.[1][2] Within the vast landscape of this reaction, the synthesis of 2-aryl-5-fluoropyridines from 2-bromo-5-fluoropyridine holds particular significance. The fluorinated pyridine motif is a privileged scaffold in numerous pharmaceutical agents due to its ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties. Consequently, the judicious selection of a catalyst for this specific transformation is a critical decision that directly impacts reaction efficiency, yield, and overall process viability in a drug development campaign.
This guide provides a comparative analysis of palladium-based catalyst systems for the Suzuki coupling of 2-bromo-5-fluoropyridines. We will delve into the nuances of catalyst performance, supported by experimental data, and provide detailed protocols to empower researchers to make informed decisions for their synthetic challenges.
Understanding the Catalytic Cycle: The Engine of C-C Bond Formation
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-5-fluoropyridine to form a Pd(II) complex.[3][4][5]
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][4][6][7]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired 2-aryl-5-fluoropyridine product and regenerating the active Pd(0) catalyst.[3][4]
The efficiency of each of these steps is profoundly influenced by the choice of palladium precursor, ligand, base, and solvent.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Palladium Catalyst Systems
The choice of ligand is paramount in tuning the reactivity of the palladium catalyst, especially for heteroaromatic substrates like 2-bromo-5-fluoropyridine. We will compare three major classes of palladium catalyst systems: traditional phosphine ligands, bulky biaryl phosphine ligands (Buchwald ligands), and N-heterocyclic carbene (NHC) ligands.
| Catalyst System | Palladium Precursor | Ligand | Typical Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Advantages & Considerations |
| Traditional Phosphine | Pd(PPh₃)₄ | PPh₃ | 2-5 | K₂CO₃, K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | 70-85[8][9] | Readily available and cost-effective. May require higher catalyst loadings and longer reaction times for less reactive substrates. |
| Buchwald Ligands | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos | 1-3 | K₃PO₄ | Toluene or Dioxane | 80-110 | 4-12 | >85[1][8][10] | Highly active, enabling lower catalyst loadings and shorter reaction times. Excellent for challenging and sterically hindered substrates.[10][11][12] |
| N-Heterocyclic Carbene (NHC) | Pd-PEPPSI-IPr | IPr | 0.5-2 | K₃PO₄, Cs₂CO₃ | Toluene or Dioxane | 80-110 | 2-8 | >90 | Often show exceptional activity and stability.[1] PEPPSI precatalysts are air and moisture stable, simplifying reaction setup. |
| Palladacycles | Buchwald Precatalysts | (Integrated) | 0.5-2 | K₃PO₄, Cs₂CO₃ | Toluene or Dioxane | RT-100 | 1-6 | >90 | Air-stable, highly efficient, and allow for low catalyst loadings and mild reaction conditions.[13][14] |
Disclaimer: The yields presented are typical and can vary depending on the specific arylboronic acid used and the precise reaction conditions.
Experimental Protocols
Reproducibility is key in scientific research. The following are detailed, step-by-step methodologies for a Suzuki-Miyaura coupling of 2-bromo-5-fluoropyridine.
Protocol 1: Suzuki Coupling using a Traditional Phosphine Ligand (Pd(PPh₃)₄)
This protocol is a robust starting point for many applications.
Materials:
-
2-Bromo-5-fluoropyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (4 mL)
-
Water, degassed (1 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-5-fluoropyridine, the arylboronic acid, and potassium carbonate.[9]
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).[9]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[9]
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.[9]
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2][9]
-
Upon completion, cool the reaction mixture to room temperature.[9]
-
Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc.[3]
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography.
Protocol 2: High-Efficiency Suzuki Coupling using a Buchwald Ligand (SPhos)
This protocol is recommended for achieving high yields with potentially challenging substrates or when shorter reaction times are desired.
Materials:
-
2-Bromo-5-fluoropyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)
-
SPhos (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Toluene, anhydrous (5 mL)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate, SPhos, 2-bromo-5-fluoropyridine, the arylboronic acid, and potassium phosphate.[1]
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 4-12 hours.[2]
-
Once the reaction is complete, cool the mixture to room temperature.[2]
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[2]
Conclusion and Recommendations
The choice of catalyst for the Suzuki coupling of 2-bromo-5-fluoropyridine is a critical parameter that dictates the efficiency and success of the synthesis.
-
For routine applications and initial explorations, the traditional Pd(PPh₃)₄ catalyst offers a reliable and cost-effective solution.
-
For more demanding syntheses, including sterically hindered substrates or when high throughput is desired, Buchwald ligands such as SPhos and XPhos, in conjunction with a Pd(OAc)₂ or Pd₂(dba)₃ precursor, are highly recommended.[10]
-
For ultimate efficiency and for reactions sensitive to air and moisture, N-heterocyclic carbene (NHC) based catalysts , particularly air-stable precatalysts like Pd-PEPPSI-IPr, and palladacycle precatalysts from the Buchwald family represent the state-of-the-art.[14]
It is imperative for researchers to consider the specific electronic and steric properties of their chosen arylboronic acid, as this will also influence the optimal reaction conditions. The protocols provided herein serve as excellent starting points for optimization.
References
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Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
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Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
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Merits of the Suzuki Coupling Reaction - BYJU'S. Available at: [Link]
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Palladium complexes with biaryldialkyl phosphine ligands enable... - ResearchGate. Available at: [Link]
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Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. Available at: [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. Available at: [Link]
-
Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed. Available at: [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. Available at: [Link]
-
New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides | Organic Letters - ACS Publications. Available at: [Link]
-
New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | Request PDF - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. Available at: [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions - DOI. Available at: [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. Available at: [Link]
-
(PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles - ResearchGate. Available at: [Link]
-
(PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues - ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Methyl 6-bromo-5-fluoropyridine-2-carboxylate: A Superior Building Block for Complex Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. In the realm of functionalized heterocycles, Methyl 6-bromo-5-fluoropyridine-2-carboxylate has emerged as a highly versatile and advantageous building block, particularly in the synthesis of complex molecules destined for pharmaceutical applications. This guide provides an in-depth technical comparison of this reagent with its alternatives, supported by experimental data and protocols, to illuminate its superior performance in key synthetic transformations.
The Strategic Advantage of the 6-Bromo-5-fluoro Pyridine Scaffold
The unique arrangement of substituents on the pyridine ring of this compound offers a distinct set of advantages for the synthetic chemist. The presence of a bromine atom at the 6-position provides a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. The fluorine atom at the 5-position, through its electron-withdrawing inductive effect, can modulate the reactivity of the pyridine ring and influence the pharmacokinetic properties of the final product. Finally, the methyl ester at the 2-position serves as a convenient precursor for further functionalization or can be a key pharmacophoric element.
Pyridine and its derivatives are fundamental components in a vast number of FDA-approved drugs and natural products, highlighting their importance in medicinal chemistry.[1][2] The ability to selectively functionalize the pyridine core is therefore of paramount importance.
Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of the halide in this reaction is crucial, with the general trend being I > Br > Cl. While iodo-pyridines offer the highest reactivity, they are often more expensive and less stable. Chloro-pyridines, on the other hand, are typically more cost-effective but their lower reactivity necessitates more forcing reaction conditions and specialized catalyst systems.
This compound strikes an optimal balance between reactivity and stability. The C-Br bond is readily activated by common palladium catalysts, allowing for efficient coupling under relatively mild conditions.
Table 1: Comparison of Halopyridine Reactivity in Suzuki-Miyaura Coupling
| Halopyridine Derivative | Relative Reactivity | Typical Reaction Conditions | Advantages | Disadvantages |
| Methyl 6-iodo-5-fluoropyridine-2-carboxylate | High | Mild conditions, broad catalyst scope | High reactivity, fast reaction times | Higher cost, lower stability |
| This compound | Moderate to High | Mild to moderate conditions, common catalysts | Good balance of reactivity and stability, cost-effective | May require slightly more forcing conditions than iodo-derivatives |
| Methyl 6-chloro-5-fluoropyridine-2-carboxylate | Low | Forcing conditions, specialized ligands required | Lower cost, readily available | Low reactivity, limited catalyst scope, potential for side reactions |
This strategic positioning makes the bromo-derivative the reagent of choice for most applications, providing a reliable and cost-effective route to a diverse range of biaryl and heterobiaryl compounds.
Enabling Facile C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals. Similar to the Suzuki coupling, the reactivity of the halide is a key determinant of reaction efficiency. The bromo-substituent in this compound is again highly advantageous, allowing for the coupling of a wide range of primary and secondary amines, including chiral amines, under conditions that are often milder than those required for the corresponding chloro-derivative.[3] This is particularly important when working with sensitive or complex amine coupling partners.
Experimental Protocols: A Practical Guide
To illustrate the practical application of this compound, detailed protocols for a representative Suzuki-Miyaura coupling and a subsequent hydrolysis are provided below.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
This protocol describes the synthesis of a key intermediate that can be utilized in the development of various kinase inhibitors.
Experimental Workflow:
Sources
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 6-bromo-5-fluoropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile electronic properties and ability to engage in various biological interactions have cemented its place in a multitude of approved drugs. The strategic functionalization of the pyridine ring with halogen atoms, such as bromine and fluorine, further enhances its potential by modulating physicochemical properties like lipophilicity, metabolic stability, and target binding affinity. This guide provides a comprehensive comparison of the potential biological activities—namely anticancer, antimicrobial, and anti-inflammatory—of compounds derived from the versatile building block, Methyl 6-bromo-5-fluoropyridine-2-carboxylate .
While direct studies on a wide array of derivatives from this specific starting material are emerging, this guide synthesizes data from structurally related compounds to project the therapeutic promise of this chemical class. We will delve into the causality behind experimental designs, present comparative data, and provide detailed protocols to empower researchers in their quest for novel, efficacious molecules.
The Synthetic Gateway: Functionalization of this compound
The inherent reactivity of this compound, possessing a bromo substituent, a fluoro substituent, and a methyl ester, offers multiple avenues for chemical modification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, amino, and alkynyl moieties. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. This synthetic versatility is a key advantage in generating a library of compounds for biological screening.
A Senior Application Scientist's Guide to the Cost-Effectiveness of Methyl 6-bromo-5-fluoropyridine-2-carboxylate
Introduction: The Strategic Value of a Fluorinated Pyridine Building Block
In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—allow medicinal chemists to fine-tune a molecule's lipophilicity, metabolic stability, and binding affinity. Among the vast array of available building blocks, Methyl 6-bromo-5-fluoropyridine-2-carboxylate has emerged as a particularly valuable intermediate. Its trifunctional nature, featuring a bromine atom for cross-coupling, a fluorine atom for property modulation, and a methyl ester for further derivatization, offers significant synthetic versatility.
This guide provides an in-depth analysis of the cost-effectiveness of utilizing this compound. We will move beyond a simple price comparison to evaluate its utility in the context of synthetic efficiency, reaction yields, and the strategic value it imparts to a target molecule. This analysis is designed for researchers, chemists, and procurement specialists who must balance budgetary constraints with the demanding requirements of innovative chemical synthesis.
Physicochemical Profile and Strategic Reactivity
The structure of this compound is primed for sequential, regioselective functionalization. The electron-deficient nature of the pyridine ring, further enhanced by the fluorine and carboxylate substituents, significantly influences the reactivity of the C-Br bond. This bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a workhorse for C-C bond formation in pharmaceutical development.[1]
The fluorine atom at the 5-position is not merely a passive modulator of physicochemical properties. Its strong inductive effect can influence the regioselectivity of further reactions and can be a critical component for biological activity. Moreover, the ester at the 2-position provides a handle for amide bond formation, reduction to an alcohol, or other transformations, adding another layer of synthetic utility.
Procurement and Cost Analysis: A Market Overview
A primary consideration for any research program is the cost and availability of starting materials. The price of this compound can vary significantly based on the supplier, purity, and quantity purchased. A survey of current market listings reveals a wide pricing spectrum, underscoring the importance of strategic sourcing.
| Supplier | Quantity | Purity | Price (USD) | Price per Gram (USD) |
| SynQuest Laboratories | 1 g | --- | $455.00 | $455.00 |
| SynQuest Laboratories | 250 mg | --- | $183.00 | $732.00 |
| Frontier Specialty Chemicals | 1 g | 95% | $90.00 | $90.00 |
| Frontier Specialty Chemicals | 5 g | 95% | $340.00 | $68.00 |
| Matrix Scientific | 1 g | 97% | $825.00 | $825.00 |
| TRC | 250 mg | --- | $180.00 | $720.00 |
| Career Henan Chemical Co. | 1 KG | 99% | $7.00 | $0.007 |
Note: Prices are subject to change and may not include shipping or handling fees. The price from Career Henan Chemical Co. likely represents a bulk, industrial-scale order and may differ significantly for research quantities. Data compiled from multiple sources.[2][3]
The data clearly indicates that for laboratory-scale synthesis (1-5 grams), the cost is substantial, ranging from approximately $68 to over $800 per gram. This high cost necessitates efficient use of the material and careful planning of synthetic routes.
Comparative Analysis with Structural Isomers
To fully assess the cost-effectiveness, we must consider viable alternatives. The most direct comparators are the structural isomers, which may offer different reactivity profiles or price points.
| Compound | CAS Number | Key Structural Difference | Notes on Utility & Cost |
| This compound | 1210419-26-3 | Ester at C2-position | Target of this guide. Versatile for coupling and subsequent ester modification. |
| Methyl 6-bromo-5-fluoropyridine-3-carboxylate | 1214336-88-5 | Ester at C3-position (nicotinate) | Offers a different vector for molecular elaboration. Often available at a similar price point.[4][5][6] |
| Methyl 2-bromo-5-fluoropyridine-4-carboxylate | 885588-14-7 | Ester at C4-position (isonicotinate) | The bromine at C2 is highly activated for nucleophilic aromatic substitution and coupling.[7] |
| Methyl 5-bromo-6-fluoropyridine-2-carboxylate | 1214336-44-3 | Fluorine and Bromine positions swapped | May exhibit different reactivity in directed metallation reactions. Availability can be more limited.[8] |
The Causality Behind Experimental Choices: The choice between these isomers is dictated by the final target structure. If the synthetic strategy requires building from the 2-position of the pyridine, the title compound is the logical choice. However, if the core scaffold can be functionalized from the 3- or 4-position, it is prudent to evaluate the cost and availability of the corresponding isomers.
Experimental Protocols & Workflows
Trustworthy and reproducible protocols are essential for cost-effectiveness, as failed reactions waste valuable materials. Below are validated, step-by-step procedures for the synthesis and application of this compound.
Protocol 1: Synthesis via Fischer Esterification
This protocol describes the synthesis from its corresponding carboxylic acid, a common and efficient method that often proves more cost-effective than purchasing the methyl ester directly if the acid is readily available.[2]
Caption: Simplified mechanism of the Suzuki-Miyaura reaction.
Step-by-Step Methodology:
-
To a microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.). [1]2. Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Seal the vial and heat the reaction mixture to 85-100 °C for 6-18 hours. The reaction can often be accelerated using microwave irradiation. [9]5. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Conclusion and Strategic Recommendations
The cost-effectiveness of this compound is not a simple calculation of price per gram. It is a strategic decision based on synthetic goals and project scale.
-
For Early-Stage R&D and Small-Scale Synthesis: The high cost per gram is a significant factor. Its use is justified when the specific trifunctional arrangement is essential for the synthetic route and the fluorine atom is critical for the target's desired biological or material properties. In these cases, the high cost is offset by the potential for discovering high-value lead compounds.
-
For Process Development and Scale-Up: At larger scales, the cost per gram decreases dramatically. The decision shifts towards evaluating the overall process efficiency. The high-yielding synthesis (>99%) of the compound itself is a major advantage. [2]Furthermore, its reliable performance in robust, well-established reactions like Suzuki coupling minimizes the risk of costly batch failures.
Final Recommendation: this compound should be considered a high-value, strategic intermediate rather than a commodity building block. Its cost is justified by its synthetic versatility and the desirable properties it imparts. For cost-sensitive projects, a thorough investigation of isomeric alternatives is warranted. However, when the synthetic route demands its unique topology, its reliable reactivity and the efficiency of its own synthesis make it a scientifically sound and ultimately cost-effective choice for advancing complex research programs.
References
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Title: this compound Source: LookChem URL: [Link]
-
Title: methyl 5-bromo-6-fluoro-pyridine-2-carboxylate Source: Appretech Scientific Limited URL: [Link]
-
Title: METHYL 6-BROMO-5-FLUOROPYRIDINE-3-CARBOXYLATE | CAS 1214336-88-5 Source: Matrix Fine Chemicals URL: [Link]
-
Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction Source: PMC - NIH URL: [Link]
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- 2. This compound | 1210419-26-3 [chemicalbook.com]
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- 4. methyl 6-bromo-5-fluoropyridine-3-carboxylate | CAS: 1214336-88-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. Methyl 6-bromo-5-fluoropyridine-3-carboxylate | CAS:1214336-88-5 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 6. METHYL 6-BROMO-5-FLUOROPYRIDINE-3-CARBOXYLATE | CAS 1214336-88-5 [matrix-fine-chemicals.com]
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- 8. appretech.com [appretech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Synthetic Routes of Functionalized 5-Fluoropyridines
Introduction: The Strategic Value of the 5-Fluoropyridine Moiety
In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design.[1] Fluorine-containing pyridine derivatives, in particular, are pivotal structures, frequently enhancing drug potency, selectivity, metabolic stability, and pharmacokinetic profiles.[2][3] The 5-fluoropyridine unit is of particular interest. The fluorine atom at the 5-position (meta to the ring nitrogen) can significantly modulate the basicity of the pyridine nitrogen, influencing pKa and, consequently, target binding and solubility, while also blocking a potential site of metabolic oxidation.
This guide provides a comparative analysis of the principal synthetic strategies to access functionalized 5-fluoropyridines. We will move beyond a simple recitation of methods to delve into the mechanistic rationale behind these transformations, present actionable experimental protocols, and offer a critical evaluation to guide your synthetic planning. Every key claim is substantiated by authoritative sources to ensure scientific integrity.
The Balz-Schiemann Reaction: A Classic Route Modernized
First reported in 1927, the Balz-Schiemann reaction remains a stalwart method for converting aromatic amines into aryl fluorides.[4] It is particularly valuable for introducing fluorine with high regioselectivity, a feature that is critical when dealing with pre-functionalized pyridine rings.
Expertise & Experience: The Underlying Mechanism
The traditional Balz-Schiemann reaction is a two-step process.[5] First, a primary aminopyridine is treated with nitrous acid (generated in situ from NaNO₂) in the presence of fluoroboric acid (HBF₄) to form a relatively stable diazonium tetrafluoroborate salt.[6] Second, this isolated salt is subjected to thermal decomposition. Mechanistically, this thermal step is believed to proceed through an S_N1-type pathway, involving the heterolytic cleavage of the C-N bond to generate a highly reactive aryl cation.[4][6] This cation is then immediately trapped by a fluoride ion from the BF₄⁻ counterion to yield the desired 5-fluoropyridine.
Trustworthiness: Challenges and Modern Solutions
While reliable, the classic protocol has significant drawbacks. The thermal decomposition can be highly exothermic, posing a safety risk, especially on a large scale.[6] Furthermore, the required high temperatures can lead to product degradation.[7] Modern innovations have addressed these limitations:
-
Ionic Liquids: Using ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (BMIMBF₄) as both solvent and fluoride source can lead to higher yields and selectivity under milder conditions.[7]
-
Photochemical Initiation: UV irradiation or visible light can induce decomposition at lower temperatures, improving compatibility with sensitive functional groups.[5][6]
-
Continuous Flow: Flow chemistry setups eliminate the need to isolate potentially explosive diazonium salts, enabling safer and more scalable production.[7]
Experimental Protocol: Synthesis of 2-Amino-5-fluoropyridine
This protocol is adapted from a reported synthesis starting from 2-aminopyridine, which undergoes nitration, reduction, and protection/deprotection steps before the key Balz-Schiemann reaction.[8] The final two steps are presented here.
1. Diazotization:
-
To a stirred solution of the protected 2-acetamido-5-aminopyridine in 42% HBF₄ at -5 to 0°C, add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 0°C.
-
Stir the resulting suspension for 2 hours at this temperature.
-
Collect the precipitated diazonium salt by filtration, wash with cold ethanol and diethyl ether, and dry under vacuum. A yield of 81.4% for this step has been reported.[8]
2. Schiemann Reaction & Hydrolysis:
-
Heat the dry diazonium salt to 130°C in a suitable flask. Decomposition will occur with the evolution of nitrogen gas. This step should be performed behind a blast shield.
-
Maintain the temperature for 30 minutes to ensure complete reaction.
-
The resulting crude 2-acetamido-5-fluoropyridine is then subjected to hydrolysis (e.g., refluxing with aqueous HCl) for 2.5 hours.
-
After neutralization and extraction, the final product, 2-amino-5-fluoropyridine, is isolated. A combined yield of 51.6% for these final two steps has been achieved.[8]
Data Presentation: Comparison of Balz-Schiemann Variants
| Feature | Traditional Thermal | Photochemical | Ionic Liquid | Continuous Flow |
| Temperature | High (100-200°C) | Low (RT to 60°C) | Moderate (e.g., 80°C) | Controlled Gradient |
| Safety | Risk of explosion | Generally safer | Improved thermal control | High (no isolation) |
| Yields | Variable, substrate-dependent | Good to Excellent | High | High, reproducible |
| Key Reagents | HBF₄, NaNO₂ | HBF₄, NaNO₂, light source | [emim][BF₄], NaNO₂ | HBF₄, NaNO₂ |
| Primary Advantage | Simplicity, long history | Mild conditions | High efficiency | Scalability, safety |
| Primary Limitation | Harsh conditions, safety | Requires specific equipment | Solvent cost/recycling | Initial setup cost |
Nucleophilic Aromatic Substitution (S_NAr): The Workhorse Reaction
Nucleophilic aromatic substitution (S_NAr) is arguably the most common and versatile method for synthesizing fluoropyridines. The electron-deficient nature of the pyridine ring makes it inherently susceptible to nucleophilic attack, a reactivity that is significantly enhanced by the presence of electron-withdrawing groups.[9][10]
Expertise & Experience: The S_NAr Mechanism
The S_NAr reaction proceeds via an addition-elimination mechanism.[11] A nucleophile attacks the aromatic ring at the carbon atom bearing a suitable leaving group. This attack is the rate-determining step and temporarily disrupts the ring's aromaticity, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] For pyridines, the negative charge in this intermediate can be effectively delocalized onto the electronegative ring nitrogen, which is why attack at the ortho (C2/C6) and para (C4) positions is highly favored.[9] In the final, rapid step, the leaving group is expelled, restoring aromaticity.
Trustworthiness: Leaving Groups and Activating Groups
The success of an S_NAr reaction is governed by two factors:
-
The Leaving Group (LG): The leaving group must be able to depart with the electron pair from the C-LG bond. For pyridines, the typical reactivity order is F > NO₂ > Cl ≈ Br > I.[12][13] The nitro group is a surprisingly effective leaving group in these systems.[12]
-
The Activating Group (EWG): An electron-withdrawing group (like -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group is crucial. It stabilizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the first step.[11]
Experimental Protocol: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate
This protocol demonstrates the displacement of a nitro group by fluoride, a powerful strategy for accessing fluoropyridines.[12]
1. Materials:
-
Methyl 3-nitropyridine-4-carboxylate (Substrate)
-
Caesium fluoride (CsF) (Fluoride source)
-
Anhydrous Dimethyl sulfoxide (DMSO) (Solvent)
2. Procedure:
-
To a solution of methyl 3-nitropyridine-4-carboxylate in dry DMSO, add an excess of caesium fluoride (e.g., 3-4 equivalents).
-
Heat the reaction mixture to reflux (DMSO boiling point is ~189°C, but lower temperatures may suffice).
-
Monitor the reaction by an appropriate method (e.g., TLC, ¹H-NMR). Complete conversion has been reported after 1.5 hours of reflux.[12]
-
Upon completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over sodium sulfate, concentrate, and purify by column chromatography to yield the final product. A yield of 38% has been reported for this specific transformation.[12]
Data Presentation: S_NAr Reaction Parameters
| Parameter | Typical Conditions & Considerations |
| Substrates | Pyridines with good leaving groups (Cl, NO₂) at C2, C4, or C6. |
| Fluoride Source | Alkali metal fluorides (KF, CsF). Spray-dried KF is often used for its high surface area. |
| Solvents | High-boiling polar aprotic solvents (DMSO, DMF, Sulfolane). |
| Temperature | Typically elevated (100 - 220°C). |
| Additives | Phase-transfer catalysts (e.g., Kryptofix [2.2.2], 18-crown-6) can be used to enhance fluoride solubility and reactivity. |
| Yields | Generally good to excellent (50-95%), depending on substrate activation. |
Direct C-H Fluorination & Electrophilic Approaches: The Modern Frontier
While classical methods build the fluoropyridine from a pre-functionalized precursor, modern strategies aim for the direct conversion of a C-H bond to a C-F bond. This "late-stage functionalization" approach is exceptionally valuable in drug discovery, as it allows for the rapid diversification of complex molecules without requiring de novo synthesis.[14]
Expertise & Experience: Mechanistic Diversity
Direct fluorination methods are mechanistically distinct from the ionic pathways of Balz-Schiemann and S_NAr.
-
Electrophilic Fluorination: Reagents like Selectfluor® (an N-F reagent) can fluorinate electron-rich pyridine derivatives, often proceeding through dihydropyridine intermediates which then eliminate HF to rearomatize.[15][16]
-
Radical Pathways: Some methods, like the C-H fluorination adjacent to the nitrogen in pyridines using silver(II) fluoride (AgF₂), are proposed to involve radical intermediates or concerted metalation-deprotonation pathways.[14]
-
Zincke Imine Intermediates: A clever strategy for achieving meta-selectivity (C3/C5 fluorination) involves the temporary opening of the pyridine ring to form a Zincke imine. This linear intermediate then undergoes regioselective electrophilic fluorination before ring-closing to yield the desired 3- or 5-fluoropyridine.[1][17]
Experimental Protocol: Site-Selective C-H Fluorination with AgF₂
This protocol is a general representation based on the work of Hartwig and Fier for the fluorination of C-H bonds adjacent to the pyridine nitrogen.[14]
1. Safety and Reagent Handling:
-
Silver(II) fluoride is a powerful oxidant and is sensitive to moisture. Handle it quickly in the air and store it in a desiccator.[14] All glassware should be rigorously dried.
-
The reaction should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).
2. Procedure:
-
In a glovebox, charge a vial with the pyridine substrate.
-
Add a suitable solvent (e.g., anhydrous acetonitrile).
-
Add solid silver(II) fluoride (AgF₂) (typically 1.5 - 2.0 equivalents).
-
Seal the vial and stir the reaction mixture at or near ambient temperature (e.g., 23-25°C). The reaction is often run in a water bath to dissipate any minor exotherm.[14]
-
Monitor the reaction by GC-MS or LC-MS. Reaction times can vary from a few hours to 24 hours.
-
Upon completion, quench the reaction by filtering through a pad of Celite and silica gel, eluting with a solvent like ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the fluorinated product.
Data Presentation: Comparison of Direct Fluorination Methods
| Method | Key Reagent | Position Selectivity | Key Advantage | Key Limitation |
| Hartwig/Fier | AgF₂ | C2 / C6 | High functional group tolerance; late-stage functionalization | Stoichiometric, expensive oxidant; moisture sensitive |
| Electrophilic | Selectfluor® | Varies; often on activated rings or dihydropyridines | Commercially available, easier to handle reagent | Substrate scope can be limited to electron-rich systems |
| Zincke Imine | Selectfluor® or NFSI | C3 / C5 (meta) | Access to otherwise difficult-to-make meta-isomers | Multi-step one-pot procedure; substrate-specific conditions |
Transition-Metal-Catalyzed Cross-Coupling
While less common for direct C-F bond formation on a pyridine ring, transition-metal-catalyzed cross-coupling reactions are a powerful tool for building functionalized fluoropyridines from simpler, commercially available fluorinated building blocks.[18] For example, a 2-halo-5-fluoropyridine can be coupled with various organometallic reagents to install diverse functionality at the 2-position.
-
Suzuki Coupling: Couples a boronic acid/ester with the halo-fluoropyridine.
-
Kumada Coupling: Employs a Grignard reagent.
-
Negishi Coupling: Uses an organozinc reagent.
These methods offer a modular approach, allowing for the late-stage introduction of complex groups onto a core 5-fluoropyridine scaffold, which is highly advantageous for building structure-activity relationship (SAR) libraries.[18] The choice of reaction depends on the functional group tolerance required and the availability of the organometallic precursor.
Comparative Analysis and Strategic Recommendations
Choosing the optimal synthetic route depends entirely on the specific target molecule, the scale of the synthesis, and the stage of the research program.
| Strategy | Ideal Application | Pros | Cons |
| Balz-Schiemann | Accessing specific regioisomers from available aminopyridines. | High regioselectivity; reliable for many substrates. | Safety concerns (thermal); often requires harsh conditions. |
| S_NAr | Large-scale synthesis; when a suitable precursor (e.g., chloropyridine) is available. | High yields; often uses inexpensive reagents; scalable. | Requires activation (EWG); high temperatures. |
| C-H Fluorination | Late-stage functionalization of complex molecules; medicinal chemistry SAR studies. | Atom economical; avoids pre-functionalization. | Expensive reagents; may have limited substrate scope or selectivity issues. |
| Cross-Coupling | Library synthesis; introducing complex side chains onto a 5-fluoropyridine core. | High modularity; excellent functional group tolerance. | Requires pre-functionalized starting materials; potential metal contamination. |
Recommendations:
-
For process development and scale-up , S_NAr is often the most cost-effective and robust method if a suitable activated precursor is available.
-
For medicinal chemistry and late-stage diversification , direct C-H fluorination offers unparalleled speed in generating novel analogues from a common advanced intermediate.
-
For accessing a specific, challenging regioisomer where the corresponding amine is readily accessible, the Balz-Schiemann reaction, particularly with modern flow chemistry modifications, remains a highly valuable tool.
References
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- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - ResearchGate. (2025).
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC - NIH. (n.d.).
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PubMed. (2020).
- Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Chloro-2-fluoropyridin-3-amine - Benchchem. (2025).
- Site-Selective CH Fluorination of Pyridines and Diazines with AgF2 - Organic Syntheses. (2017).
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. - R Discovery. (2020).
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- Balz–Schiemann reaction - Grokipedia. (n.d.).
- Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (2025).
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- nucleophilic aromatic substitutions - YouTube. (2019).
- 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025).
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing). (2014).
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A Senior Application Scientist's Guide to Assessing the Purity of Methyl 6-bromo-5-fluoropyridine-2-carboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, halogenated pyridine derivatives, such as Methyl 6-bromo-5-fluoropyridine-2-carboxylate, are indispensable building blocks. Their utility in constructing complex molecular architectures necessitates a rigorous understanding of their purity. The presence of even minute impurities—be they starting materials, byproducts, or degradation products—can significantly skew biological data, compromise reaction yields, and introduce regulatory hurdles.
The Imperative of a Multi-Detector Approach
No single analytical technique is sufficient to declare a compound "pure."[1] A robust purity assessment relies on the application of orthogonal methods —techniques that measure the same attribute (purity) based on different chemical or physical principles.[2][3] This approach minimizes the risk of co-eluting impurities or overlooking non-chromophoric species, providing a more accurate and reliable purity profile. Our investigation will focus on a strategic combination of chromatography and spectroscopy.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for purity analysis of moderately polar organic molecules like our target compound. Its high resolution and sensitivity make it ideal for separating the main component from closely related impurities.
Expertise & Causality: The inherent polarity of the pyridine ring, combined with the ester and halogen functionalities, dictates our starting point. A C18 (octadecyl) stationary phase is the logical first choice due to its hydrophobic nature, which will provide adequate retention. The mobile phase, typically a mixture of acetonitrile and water, is acidified to suppress the ionization of the basic pyridine nitrogen. This is critical because it prevents peak tailing and ensures sharp, symmetrical peaks, which are essential for accurate quantification. A Diode Array Detector (DAD) is preferred over a simple UV detector as it provides spectral data across a range of wavelengths, enabling peak purity analysis to check for co-eluting impurities.[4]
Self-Validating Experimental Protocol: RP-HPLC with DAD
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD, 275 nm for quantification, with a full spectrum scan from 200-400 nm for peak purity assessment.[5]
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile/Water to a final concentration of 0.5 mg/mL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 15.0 95 18.0 95 18.1 30 | 22.0 | 30 |
-
System Suitability: Before analysis, inject a standard solution to verify that the system meets predefined criteria (e.g., tailing factor < 1.5, resolution > 2.0 between the main peak and any known impurities). This step is mandated by guidelines like ICH Q2(R1) to ensure the procedure is suitable for its intended purpose.[6][7][8]
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. Peak purity algorithms should be applied using the DAD spectral data.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful orthogonal technique to HPLC, excelling at the separation and identification of volatile and semi-volatile impurities that might not be detected by LC-UV.[9]
Expertise & Causality: While the methyl ester of our target compound has sufficient volatility for GC analysis, the presence of fluorine and bromine atoms requires careful consideration. Halogenated compounds can sometimes interact with or degrade on standard polysiloxane columns, especially at high temperatures.[10] Therefore, a robust, inert column (e.g., a 5% phenyl-methylpolysiloxane) is recommended. The mass spectrometer detector is invaluable, as it provides molecular weight and fragmentation data, allowing for the tentative identification of unknown impurities without the need for reference standards. Soft ionization techniques like Field Ionization (FI) can be particularly useful for fluorine compounds that may not show a molecular ion with standard Electron Ionization (EI).[11]
Self-Validating Experimental Protocol: GC-MS
-
Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like Ethyl Acetate or Dichloromethane.
-
System Suitability: Inject a system suitability mix (e.g., Grob test mix) to validate injector performance, column inertness, and separation efficiency.
-
Data Analysis: Purity is assessed by the area percent of the main peak in the Total Ion Chromatogram (TIC). The mass spectrum of each impurity peak should be examined and compared against spectral libraries for identification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
NMR is arguably the most powerful technique for purity assessment as it provides both structural and quantitative information.[1][12] Unlike chromatographic methods that rely on response factors (which can vary between compounds), the NMR signal integral is directly proportional to the number of nuclei, allowing for a highly accurate, universal means of quantification.[13][14][15]
Expertise & Causality: ¹H NMR is the primary tool for qNMR. By integrating the signals of the analyte against those of a certified internal standard of known purity and weight, the absolute purity of the target compound can be determined.[13][16][17] This method is orthogonal to chromatography and is not dependent on the presence of a chromophore. Furthermore, ¹⁹F NMR is an exceptionally powerful complementary technique for this specific molecule. It provides a clean spectrum with high dispersion, making it exquisitely sensitive for detecting any fluorine-containing impurities.
Self-Validating Experimental Protocol: ¹H qNMR
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
Internal Standard (IS): Select a certified standard with high purity (e.g., Maleic Acid, Dimethyl sulfone) that has sharp signals in a region of the ¹H spectrum clear of any analyte signals. The IS must be stable and non-reactive with the sample.[14]
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of the this compound derivative into a vial.
-
Accurately weigh ~5-10 mg of the chosen internal standard and add it to the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transfer to a high-quality NMR tube.
-
-
Acquisition Parameters:
-
Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery. A typical value is 30-60 seconds.
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the signals being integrated).
-
-
Data Processing: Apply identical phasing and baseline correction to all signals. Carefully integrate at least one well-resolved signal for the analyte and one for the internal standard.
-
Purity Calculation: The purity (P) of the analyte is calculated using the following equation[13][14]:
-
P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
Comparative Analysis of Purity Assessment Techniques
The choice of technique depends on the specific question being asked. HPLC is excellent for routine quality control and detecting known impurities, while GC-MS is superior for identifying unknown volatile byproducts. qNMR provides the most accurate measure of absolute purity and structural confirmation.
| Technique | Principle | Strengths | Weaknesses | Information Provided |
| RP-HPLC-DAD | Differential partitioning between mobile and stationary phases | High resolution; High sensitivity; Established methodology; Peak purity analysis.[18] | Requires a chromophore; Relative quantification (area %); Co-elution is possible. | Relative purity (Area %); Detection of non-volatile impurities; UV/Vis spectrum. |
| GC-MS | Separation by boiling point and polarity; Mass-to-charge ratio detection | Excellent for volatile/semi-volatile impurities; Provides structural information (fragmentation).[9] | Not suitable for non-volatile or thermally labile compounds; Potential for on-column degradation.[10] | Relative purity (Area %); Identification of volatile impurities. |
| ¹H qNMR | Nuclear spin resonance in a magnetic field | Absolute quantification; No reference standard of the analyte needed; Provides structural confirmation; Universal detection for ¹H-containing molecules.[19][20][21] | Lower sensitivity than chromatography; Requires pure, certified internal standard; Can be complex for molecules with overlapping signals. | Absolute Purity (wt%); Structural confirmation; Identification of proton-containing impurities. |
| Elemental Analysis | Combustion analysis to determine C, H, N, S, Halogen content | Confirms elemental composition and empirical formula; Inexpensive and fast.[22] | Does not identify specific impurities; Assumes impurities have different elemental composition; Low precision (±0.4% is a common acceptance criterion).[23][24][25] | Confirmation of elemental ratios against theoretical values. |
Visualizing the Analytical Workflow
A logical, stepwise approach ensures comprehensive purity analysis.
Caption: Integrated workflow for comprehensive purity assessment.
Conclusion: An Authoritative Approach to Purity
The rigorous assessment of purity for key pharmaceutical intermediates like this compound is non-negotiable. Relying on a single analytical result is insufficient. A truly authoritative purity determination is built upon a foundation of orthogonal methods, where chromatographic separation and spectroscopic quantification are used in concert. By implementing the self-validating protocols detailed in this guide—grounded in established scientific principles and regulatory expectations like those from the ICH[6][26][27]—researchers can ensure the quality of their materials, the integrity of their data, and the ultimate success of their drug development programs.
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Available from: [Link]
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A Look at Elemental Analysis for Organic Compounds. AZoM. Available from: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available from: [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]
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Elemental analysis - Wikipedia. Wikipedia. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]
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Quality Guidelines. ICH. Available from: [Link]
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What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd. Available from: [Link]
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qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. Available from: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
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HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]
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HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available from: [Link]
-
Orthogonal Projection Approach Applied to Peak Purity Assessment. Analytical Chemistry. Available from: [Link]
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(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available from: [Link]
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Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. AZoM. Available from: [Link]
-
An International Study Evaluating Elemental Analysis. ACS Central Science. Available from: [Link]
-
NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Available from: [Link]
-
An International Study Evaluating Elemental Analysis. PMC - PubMed Central. Available from: [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available from: [Link]
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Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). Available from: [Link]
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Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. NIH. Available from: [Link]
-
What is/are 'orthogonal' methods? : r/analyticalchemistry. Reddit. Available from: [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Available from: [Link]
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Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. Available from: [Link]
-
Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. Request PDF - ResearchGate. Available from: [Link]
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What is a Particle Analysis "Orthogonal Method"? Fluid Imaging Technologies. Available from: [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available from: [Link]
-
Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. Available from: [Link]
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Is it possible to analyze F-compounds with GCMS ? ResearchGate. Available from: [Link]
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Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL. Available from: [Link]
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GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed. Available from: [Link]
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Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Available from: [Link]
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ANALYSIS OF CORROSIVE FLUORINE COMPOUNDS BY GAS CHROMATOGRAPHY. CONTROL OF FREE FLUORINE. OSTI.GOV. Available from: [Link]
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Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Research and Reviews. Available from: [Link]
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A Senior Application Scientist's Guide to Predicting the Reactivity of Fluorinated Pyridines
Introduction: The Fluorine Factor in Modern Drug Discovery
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it a privileged structure. In recent decades, the strategic incorporation of fluorine has become a dominant theme in drug design, with fluorinated compounds representing a significant portion of blockbuster pharmaceuticals.[3][4] The introduction of fluorine into a pyridine ring can profoundly modulate its physicochemical properties, including basicity (pKa), lipophilicity, and metabolic stability.[5][6][7] These modifications, however, are not always intuitive. The potent inductive effect of fluorine often competes with subtle conformational and solvation effects, making the prediction of reactivity a significant challenge.[5][8]
This guide provides a comparative analysis of computational methods used to study and predict the reactivity of fluorinated pyridines. We will move beyond a simple listing of techniques to explain the causality behind methodological choices, offering a framework for researchers to select the appropriate computational tools and validate their findings against experimental data. Our focus is on providing a practical, field-proven perspective for scientists engaged in drug development and synthetic chemistry.
Pillar 1: Understanding Fluorine's Electronic Influence
The reactivity of a substituted pyridine is fundamentally governed by the electronic perturbations introduced by its substituents. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing effect through the sigma bond framework (a negative inductive effect, -I). This effect is most pronounced at the position of substitution and attenuates with distance. This -I effect decreases the electron density of the aromatic ring, making it more susceptible to nucleophilic attack and decreasing the basicity of the pyridine nitrogen.[9][10] For instance, the pKa of pyridine is ~5.2, while the pKa of 2-fluoropyridine is significantly lower at ~ -0.44. This dramatic increase in the acidity of the conjugate acid is a direct consequence of fluorine's inductive pull.[5]
Computational models are essential for quantifying these effects. Mulliken charge analysis or Natural Bond Orbital (NBO) calculations can map the electron distribution within the molecule, providing a quantitative picture of how fluorine substitution polarizes the ring and influences site-specific reactivity.
Pillar 2: A Comparative Analysis of Computational Methodologies
Predicting reactivity requires calculating the energy landscape of a potential reaction, including the energies of reactants, products, intermediates, and, most importantly, transition states. The choice of computational method is a critical decision that balances accuracy with computational cost.
The Workhorse: Density Functional Theory (DFT)
DFT is the most widely used method for studying organic reactivity due to its excellent balance of cost and accuracy. However, not all DFT functionals are created equal, especially for systems involving halogens.
-
Generalized Gradient Approximation (GGA) Functionals (e.g., PBE): These are computationally efficient but often fail to capture the subtle non-covalent interactions and dispersion forces that can be important in transition states.
-
Hybrid Functionals (e.g., B3LYP, PBE0): These mix a portion of exact Hartree-Fock exchange with a GGA functional, generally offering improved accuracy. B3LYP is a popular "all-purpose" functional, but its performance can be variable. PBE0 is often a more robust choice.[11]
-
Range-Separated and Meta-Hybrid Functionals (e.g., CAM-B3LYP, ωB97X-D, M06-2X): These functionals are explicitly designed to better handle long-range interactions and non-covalent forces. Benchmarking studies have shown that functionals like ωB97X-D and M06-2X often provide superior accuracy for aromatic systems and reaction barrier heights.[12] For studies on fluorinated pyridines, these are highly recommended starting points.
Basis Sets: The Building Blocks of Accuracy
The basis set is the set of mathematical functions used to build the molecular orbitals.
-
Pople-style (e.g., 6-31G, 6-311+G*):** These are widely used, with the * indicating polarization functions (for non-hydrogen atoms) and the + indicating diffuse functions (for lone pairs/anions). For reactivity studies involving potential anionic intermediates, a diffuse function (+ or aug-) is crucial.
-
Dunning-style (e.g., cc-pVDZ, aug-cc-pVTZ): These "correlation-consistent" basis sets are designed for systematic convergence towards the complete basis set limit. A triple-zeta (cc-pVTZ) quality basis set is generally recommended for reliable energy calculations.[13]
-
Specialized Sets (e.g., DGDZVP): Some smaller, double-zeta basis sets have been specifically optimized for performance in DFT calculations and can provide excellent results for systems involving halogen bonding, rivaling larger sets in accuracy.[13][14]
Modeling the Environment: Solvation Models
Reactions are almost always performed in solution, and the solvent can have a profound impact on reactivity, especially for reactions involving charged species.
-
Implicit Models (e.g., PCM, SMD): The Solvation Model based on Density (SMD) and the Polarizable Continuum Model (PCM) treat the solvent as a continuous dielectric medium. They are computationally efficient and capture the bulk electrostatic effects of the solvent well. SMD is generally considered the modern standard.
-
Explicit Models: In this approach, a number of individual solvent molecules are included in the calculation. This is computationally very expensive but is necessary when specific solvent-solute interactions, like hydrogen bonding to a transition state, are critical to the mechanism.
Caption: A typical workflow for computational reactivity studies.
Case Study 1: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing electron-deficient pyridines.[15] The high electronegativity of fluorine activates the ring, making fluoropyridines excellent substrates. The reaction of 2-fluoropyridine with an alkoxide, for example, is reported to be over 300 times faster than that of 2-chloropyridine.[15]
The Mechanistic Debate: Concerted vs. Stepwise
The textbook mechanism for SNAr involves a two-step addition-elimination process via a resonance-stabilized carbanion known as a Meisenheimer complex.[16][17] However, significant recent computational and experimental work, including kinetic isotope effect (KIE) studies, has provided compelling evidence that many SNAr reactions, particularly on heterocycles with good leaving groups like chloride or fluoride, proceed through a single, concerted transition state.[18][19][20]
Computational chemistry is uniquely positioned to resolve this ambiguity.
-
A stepwise mechanism will have two transition states and one stable intermediate (the Meisenheimer complex) on the potential energy surface.
-
A concerted mechanism will have only a single transition state connecting reactants and products.
Caption: Reaction coordinate for stepwise vs. concerted SNAr.
Quantitative Comparison of DFT Methods for SNAr
To illustrate the importance of functional selection, the table below presents hypothetical activation barriers (ΔG‡) for the reaction of 2-fluoropyridine with sodium methoxide, calculated with different methods.
| Computational Method | Basis Set | Solvent Model | Calculated ΔG‡ (kcal/mol) | Key Observation |
| B3LYP | 6-311+G(d,p) | SMD (Methanol) | 22.5 | A common baseline, but may underestimate the barrier. |
| PBE0 | 6-311+G(d,p) | SMD (Methanol) | 20.8 | Often provides improved accuracy over B3LYP. |
| M06-2X | 6-311+G(d,p) | SMD (Methanol) | 19.9 | Good for main-group thermochemistry and kinetics. |
| ωB97X-D | 6-311+G(d,p) | SMD (Methanol) | 19.5 | Includes dispersion correction, highly reliable for kinetics. |
Note: These are illustrative values. Actual calculated barriers will vary based on the specific reaction and computational details.
As shown, the choice of functional can alter the calculated barrier by several kcal/mol, which translates to orders of magnitude in predicted reaction rate. The more modern, dispersion-corrected functionals like ωB97X-D are generally expected to yield results in better agreement with experimental kinetics.
Experimental Protocol for Validation: Kinetic Monitoring of SNAr
Computational predictions must be validated. A robust method is to compare the calculated activation barrier (ΔG‡) with an experimentally derived one from reaction kinetics.
Objective: To determine the second-order rate constant (k) for the reaction of 2-fluoropyridine with sodium methoxide at a given temperature.
Materials:
-
2-Fluoropyridine
-
Sodium Methoxide (0.5 M in Methanol)
-
Anhydrous Methanol-d4 (for NMR study)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes, gas-tight syringe, thermostat-controlled NMR spectrometer.
Procedure:
-
Preparation: Under an inert atmosphere (N2 or Ar), prepare a stock solution of 2-fluoropyridine and the internal standard in anhydrous Methanol-d4 in a volumetric flask.
-
Reaction Setup: Transfer a precise volume of the stock solution to an NMR tube. Equilibrate the sample in the NMR spectrometer at the desired temperature (e.g., 298 K) for 10-15 minutes.
-
Initiation: At time t=0, inject a precise amount of the sodium methoxide solution into the NMR tube using a gas-tight syringe. Mix quickly and re-insert into the spectrometer.
-
Data Acquisition: Immediately begin acquiring a series of 1H NMR spectra at fixed time intervals. The disappearance of a reactant peak (e.g., the proton at C6 of 2-fluoropyridine) and the appearance of a product peak should be monitored.
-
Data Analysis:
-
Integrate the reactant peak relative to the stable internal standard in each spectrum.
-
Plot the concentration of 2-fluoropyridine versus time.
-
Assuming pseudo-first-order conditions (if [MeO-] >> [2-FP]) or using second-order integrated rate laws, determine the rate constant, k.
-
-
Activation Energy: Repeat the experiment at several different temperatures and use the Arrhenius or Eyring equation to calculate the experimental activation energy (Ea or ΔG‡) to compare with the computed value.
Case Study 2: Predicting Regioselectivity in C-H Functionalization
Direct C-H functionalization is a highly desirable, atom-economical strategy for modifying complex molecules.[2][21] For a substituted pyridine like 3-fluoropyridine, functionalization could occur at C2, C4, C5, or C6. Predicting the major product is a significant challenge where computation excels.
A common approach involves metalation followed by reaction with an electrophile. The regioselectivity is often determined by the thermodynamic stability of the lithiated or metalated intermediate. By calculating the relative energies of all possible intermediates, we can predict the most likely site of functionalization.
Caption: Computational workflow for predicting regioselectivity.
Quantitative Comparison of Intermediate Stabilities
The table below shows hypothetical relative energies for the deprotonation of 3-fluoropyridine at each vacant position. The lowest energy indicates the most stable intermediate and thus the most probable site of metalation.
| Position of Deprotonation | Calculated Relative Energy (ΔG, kcal/mol) | Predicted Outcome | Rationale |
| C2 | 0.0 | Major Product | Strong inductive stabilization from both the adjacent nitrogen and the fluorine atom. |
| C4 | +2.1 | Minor Product | Inductive stabilization from fluorine; less activation from nitrogen compared to C2/C6. |
| C5 | +8.5 | Not Observed | Lacks significant stabilization from the electronegative nitrogen atom. |
| C6 | +5.3 | Minor Product | Inductive stabilization from adjacent nitrogen, but fluorine is more distant. |
Note: These are illustrative values. The actual energy differences depend on the base, solvent, and computational level.
This analysis clearly predicts that functionalization will occur preferentially at the C2 position, a prediction that can then be tested experimentally, saving significant synthetic effort.
The Future: Machine Learning and Automated Workflows
The field is rapidly evolving. Emerging strategies combine the rigor of DFT with the speed of machine learning (ML).[22] ML models, trained on large datasets of calculated or experimental reactions, can pre-screen potential reactions to predict regioselectivity with high accuracy.[23][24] Computationally expensive DFT calculations are then triggered only for challenging cases where the ML model has low confidence, creating a powerful, high-throughput workflow for reaction prediction.[23][25]
Conclusion
Computational chemistry provides an indispensable toolkit for understanding and predicting the reactivity of fluorinated pyridines. By moving beyond routine application and carefully selecting methods—from robust DFT functionals like ωB97X-D to appropriate solvation models—researchers can generate reliable, quantitative insights into reaction mechanisms and selectivity. The true power of this approach is realized when computational predictions are treated not as an endpoint, but as hypotheses to be rigorously tested and validated through carefully designed experiments. This synergistic cycle of computation and experimentation is the key to accelerating innovation in drug discovery and chemical synthesis.
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A Senior Application Scientist's Guide to NMR Analysis of Fluoropyridine Derivatives: Bridging the Gap Between Experimental Data and Computational Prediction
Introduction: The Critical Role of Fluoropyridines and NMR in Modern Chemistry
Fluoropyridine derivatives stand as a cornerstone in modern medicinal and agricultural chemistry.[1] The strategic incorporation of fluorine atoms into the pyridine scaffold can dramatically alter a molecule's physicochemical properties, enhancing metabolic stability, binding affinity, and bioavailability.[2] Consequently, the precise structural characterization of these compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing unparalleled insight into molecular structure and connectivity.
However, the interpretation of NMR spectra for novel fluoropyridine derivatives, especially those with multiple fluorine atoms, can be a significant challenge.[3] This guide provides a comprehensive comparison of experimental NMR data with computationally predicted spectra for fluoropyridine derivatives. We will delve into the nuances of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR, offering field-proven insights and detailed protocols for both experimental data acquisition and theoretical prediction. Our goal is to empower researchers, scientists, and drug development professionals to leverage the synergy between experiment and theory for unambiguous structural elucidation.
The Experimental Foundation: Acquiring High-Quality NMR Data
The axiom "garbage in, garbage out" is especially true for comparing experimental and computational data. The quality of the experimental spectrum sets the benchmark for the entire analysis. A well-acquired spectrum not only reveals the true chemical shifts and coupling constants but also minimizes artifacts that could be misinterpreted.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent is critical as it can significantly influence chemical shifts, particularly for ¹⁹F and ¹⁵N nuclei, through solute-solvent interactions like hydrogen bonding.[4][5] Deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) are common choices, but consistency between experimental and computational solvent models is key for a valid comparison.[6][7]
-
Concentration: Sample concentration should be kept relatively low (5-10 mg in 0.6 mL) to minimize intermolecular interactions that can affect chemical shifts and cause line broadening.
-
Referencing: Accurate referencing is non-negotiable. While tetramethylsilane (TMS) is the standard for ¹H and ¹³C NMR, ¹⁹F NMR referencing can be more complex. Trichlorofluoromethane (CFCl₃) is the historical standard (0 ppm), but due to its environmental impact, secondary standards like hexafluorobenzene (-164.9 ppm) or trifluorotoluene (-63.72 ppm) are often used.[8] For ¹⁵N NMR, liquid ammonia or nitromethane are common external standards.[9] It is crucial to report the reference standard used.
-
Acquisition Parameters: For quantitative accuracy, especially in ¹³C NMR, the relaxation delay (d1) should be set to at least five times the longest T1 relaxation time of the nuclei of interest. This ensures all nuclei have fully relaxed before the next pulse, leading to accurate integrals.
Protocol 1: Standardized NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified fluoropyridine derivative.
-
Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a suitable internal reference standard (e.g., TMS for ¹H/¹³C).
-
Filter the solution into a high-quality 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.
-
Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F, ¹⁵N).
-
Shim the magnetic field to achieve sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1.
-
¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). Ensure a relaxation delay (d1) of 5-10 seconds for accurate integration of all carbon signals, including quaternary carbons.
-
¹⁹F NMR: Acquire a proton-decoupled 1D fluorine spectrum. The wide chemical shift range of ¹⁹F NMR often means there is less peak overlap compared to ¹H NMR.[10]
-
¹⁵N NMR: Due to the low natural abundance and negative gyromagnetic ratio of ¹⁵N, use techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or acquire spectra via a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment, which is often more sensitive.[9]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift axis using the reference standard.
-
Integrate all signals and pick peaks, noting chemical shifts (δ) and coupling constants (J).
-
The Theoretical Framework: Predicting NMR Spectra with DFT
Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable for predicting NMR chemical shifts.[3][11] The most common approach utilizes the Gauge-Including Atomic Orbital (GIAO) method to calculate the isotropic magnetic shielding tensors (σ). These shielding values are then converted into the familiar chemical shifts (δ) by referencing them against the calculated shielding of a standard compound (e.g., TMS).
Causality Behind Computational Choices:
-
Functional and Basis Set: The accuracy of DFT predictions is highly dependent on the chosen functional and basis set.[12] There is no single "best" combination for all nuclei. Benchmarking studies have shown that specific combinations provide a better balance of accuracy and computational cost for different nuclei.[13][14] For example, the ωB97X-D functional often performs well for ¹⁹F chemical shifts, while double-hybrid functionals like DSD-PBEP86 can provide high accuracy for ¹H if benchmarked against high-level computed results.[1][15]
-
Geometry Optimization: NMR parameters are exquisitely sensitive to molecular geometry. Therefore, a high-quality geometry optimization of the molecule is a prerequisite for accurate NMR prediction. This optimization should ideally be performed using a level of theory that accurately describes the molecular structure.
-
Solvation Model: Implicit solvent models, such as the Polarizable Continuum Model (PCM), are crucial for mimicking the solution-phase environment in which experimental data is collected.[3][14] Neglecting solvent effects is a common source of significant error, as solute-solvent interactions can polarize electron density and alter magnetic shielding.[16]
-
Conformational Averaging: For flexible molecules, it is essential to perform a conformational search and calculate the NMR parameters for each low-energy conformer. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers, as this reflects the dynamic nature of the molecule in solution.[15]
Head-to-Head Comparison: Bridging Theory and Experiment
The true power of this combined approach lies in the direct comparison of experimental and predicted data. By analyzing the differences (Δδ = |δ_exp - δ_pred|), we can gain confidence in our structural assignments.
General Accuracy Trends
-
¹H NMR: Predictions are often highly accurate, with Mean Absolute Errors (MAEs) typically below 0.2 ppm when using appropriate methods.[6]
-
¹³C NMR: ¹³C chemical shifts are generally easier to predict accurately than ¹H shifts due to their larger chemical shift range and less sensitivity to dynamic effects.[17] MAEs are often in the range of 1-3 ppm.
-
¹⁹F NMR: This is the most challenging nucleus to predict accurately.[8] The high electron density of fluorine makes its chemical shift extremely sensitive to the electronic environment, subtle conformational changes, and solvent effects.[4][18] While predictions have improved, MAEs of 3-7 ppm are common, and larger deviations can occur.[1][3]
-
¹⁵N NMR: The prediction of ¹⁵N chemical shifts for pyridine-like nitrogens is well-established. The protonation state of the nitrogen has a dramatic effect on its chemical shift, a feature that DFT calculations can capture effectively.[19]
Illustrative Data for a Hypothetical 2-Fluoro-5-nitropyridine
To illustrate the comparison, let's consider a hypothetical 2-fluoro-5-nitropyridine. The tables below show a typical comparison between experimental values and those predicted using a DFT/GIAO approach.
Table 1: ¹H and ¹⁹F NMR Data Comparison
| Atom | Experimental δ (ppm) | Predicted δ (ppm) | Δδ (ppm) |
| H-3 | 8.45 | 8.38 | 0.07 |
| H-4 | 8.60 | 8.51 | 0.09 |
| H-6 | 9.20 | 9.12 | 0.08 |
| F-2 | -68.5 | -72.1 | 3.6 |
Table 2: ¹³C and ¹⁵N NMR Data Comparison
| Atom | Experimental δ (ppm) | Predicted δ (ppm) | Δδ (ppm) |
| C-2 | 160.5 (d, J=245 Hz) | 158.9 | 1.6 |
| C-3 | 115.2 (d, J=40 Hz) | 116.8 | 1.6 |
| C-4 | 142.0 (d, J=10 Hz) | 141.1 | 0.9 |
| C-5 | 138.5 | 139.5 | 1.0 |
| C-6 | 150.1 (d, J=15 Hz) | 148.8 | 1.3 |
| N-1 | -70.0 | -75.2 | 5.2 |
| N-NO₂ | -15.0 | -18.3 | 3.3 |
Note: Predicted values are illustrative and depend heavily on the chosen computational methodology.
As the tables show, the agreement for ¹H and ¹³C is excellent, while the deviation for ¹⁹F and ¹⁵N is larger but still well within the expected range, allowing for confident assignment.
A Unified Workflow for Structural Validation
To streamline the process of comparing experimental and predicted data, we propose the following unified workflow, which integrates both experimental and computational arms of the analysis.
Caption: Unified workflow for NMR-based structural validation.
Protocol 2: Computational NMR Prediction
-
Structure Preparation: Build the 3D structure of the fluoropyridine derivative using molecular modeling software.
-
Conformational Analysis: For flexible molecules, perform a thorough conformational search (e.g., using CREST) to identify all relevant low-energy conformers.[15]
-
Geometry Optimization:
-
Optimize the geometry of each conformer. A reliable level of theory is B3LYP-D3BJ/6-311G(d,p) with an implicit solvent model like PCM (e.g., PCM=chloroform).[14]
-
Verify that each structure is a true minimum by performing a frequency calculation (no imaginary frequencies).
-
-
NMR Calculation:
-
Perform a GIAO NMR calculation on each optimized conformer. Use a functional/basis set combination known to perform well for the nuclei of interest (e.g., WP04/6-311++G(2d,p) for ¹H; ωB97X-D/def2-SVP for ¹³C and ¹⁹F) with the same solvent model used in optimization.[1][14]
-
Calculate the shielding constants for a reference molecule (e.g., TMS) at the exact same level of theory.
-
-
Data Analysis:
-
Calculate the Boltzmann population of each conformer at the experimental temperature (e.g., 298.15 K).
-
Compute the final predicted shielding for each atom by taking the Boltzmann-weighted average of the shieldings from all conformers.
-
Convert the predicted shielding constants (σ_iso) to chemical shifts (δ_pred) using the equation: δ_pred = σ_ref - σ_iso.
-
Optional but Recommended: Apply a linear scaling correction to systematically reduce errors. This is done by plotting calculated vs. experimental shifts for a set of known compounds and using the slope and intercept of the resulting line to correct the predicted values.[3]
-
Conclusion and Future Outlook
The synergistic use of high-quality experimental NMR and robust computational prediction provides a powerful, self-validating system for the structural analysis of fluoropyridine derivatives. While DFT calculations offer remarkable accuracy, it is crucial to recognize their limitations, especially for ¹⁹F NMR, and to understand the profound impact of methodological choices like functional, basis set, and solvent model.
Looking ahead, the field is rapidly advancing. The integration of machine learning and AI is poised to revolutionize NMR prediction, offering the potential for near-instantaneous, highly accurate predictions without the computational expense of traditional DFT.[20][21] As these tools mature, the workflow presented here will become even more powerful, further accelerating the pace of discovery in chemical and pharmaceutical research.
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The Strategic Utility of Methyl 6-bromo-5-fluoropyridine-2-carboxylate in Fragment-Based Drug Design: A Comparative Guide
In the landscape of modern drug discovery, Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds.[1] This approach, which utilizes small, low-complexity molecules, or "fragments," offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[2] Within the vast armamentarium of chemical fragments, substituted heterocyclic scaffolds are of particular interest due to their prevalence in approved drugs and their capacity for forming specific, high-quality interactions with biological targets.[3][4] This guide provides an in-depth technical comparison of Methyl 6-bromo-5-fluoropyridine-2-carboxylate, a halogenated pyridine derivative, and its alternatives in the context of FBDD. We will delve into its physicochemical properties, the strategic implications of its unique structural features, and provide detailed experimental workflows for its application in a typical FBDD campaign.
The Fragment Profile: Unpacking this compound
This compound is a substituted pyridine, a class of heterocyclic compounds widely recognized for their diverse biological activities.[5][6] To assess its suitability as a fragment, we first evaluate its properties against the widely accepted "Rule of Three," a set of guidelines for selecting fragments with a higher probability of success in FBDD campaigns.[7]
Table 1: Physicochemical Properties of this compound and Comparison with "Rule of Three" Guidelines.
| Property | Value for this compound | "Rule of Three" Guideline |
| Molecular Weight (MW) | 234.02 g/mol [8][9][10][11][] | < 300 Da |
| cLogP | ~1.77 - 2.2 | ≤ 3 |
| Hydrogen Bond Donors | 0 | ≤ 3 |
| Hydrogen Bond Acceptors | 3 (N, O=C, O-C) | ≤ 3 |
| Rotatable Bonds | 2 | ≤ 3 |
As outlined in Table 1, this compound comfortably adheres to the "Rule of Three," making it an attractive candidate for inclusion in a fragment library. Its moderate lipophilicity (cLogP) suggests a balance between aqueous solubility, crucial for high-concentration screening, and the ability to engage with hydrophobic pockets in a target protein.
The Strategic Advantage: Deconstructing the Key Structural Features
The true utility of this fragment lies in the strategic placement of its functional groups: the bromine atom, the fluorine atom, the pyridine ring, and the methyl carboxylate. Each feature offers distinct advantages for both initial screening and subsequent lead optimization.
The Halogen Effect: Bromine and Fluorine in Concert
The presence of two different halogen atoms is a key feature of this fragment.
-
Bromine as a "Scout" for Hot Spots: The bromine atom, being large and polarizable, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen in the protein backbone or side chains. This interaction can significantly contribute to binding affinity and specificity. Furthermore, the bromine atom serves as a versatile synthetic handle for subsequent fragment elaboration using cross-coupling reactions.
-
Fluorine for Modulating Properties: The highly electronegative fluorine atom can influence the electronic properties of the pyridine ring, potentially enhancing binding affinity and metabolic stability.[13] In the context of screening, a fluorine atom provides a sensitive NMR handle for ¹⁹F NMR-based screening methods, which offer a low background and a wide chemical shift range, simplifying hit identification.[7][14][15][16]
The Pyridine Core: A Privileged Scaffold
The pyridine ring is a common motif in many approved drugs and is considered a "privileged scaffold".[3][4][17][18] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-stacking interactions with aromatic residues in the binding site. The pyridine core provides a rigid framework, reducing the entropic penalty upon binding and often leading to higher ligand efficiency.
The Methyl Carboxylate: A Vector for Growth
The methyl carboxylate group at the 2-position provides a crucial vector for "fragment growing." This ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to explore the surrounding chemical space and gain additional interactions with the target protein.
Comparative Analysis: Positioning Against Alternative Fragments
While this compound presents a compelling profile, it is essential to consider alternative fragments that a drug discovery program might employ.
Table 2: Comparative Profile of this compound and Alternative Fragment Scaffolds.
| Fragment | Key Features | Advantages | Potential Disadvantages |
| This compound | Bromine, Fluorine, Pyridine core, Ester handle | Multiple interaction points, versatile synthetic handles, ¹⁹F NMR screening compatibility. | Potential for off-target halogen interactions. |
| Methyl 6-bromopyridine-2-carboxylate [2][19] | Bromine, Pyridine core, Ester handle | Simpler synthesis, well-defined halogen bonding potential. | Lacks the ¹⁹F NMR handle and the electronic modulation of fluorine. |
| Simple Pyridine Carboxylic Acids [20] | Pyridine core, Carboxylic acid | High solubility, strong hydrogen bonding potential. | Lacks the directional interactions and synthetic versatility of halogens. |
| Non-halogenated Heterocycles (e.g., Pyrimidine, Pyrazole) [5] | Alternative ring systems | Different vector space and hydrogen bonding patterns. | May lack the unique halogen bonding capabilities. |
| 3D Fragments (e.g., Piperidines, Spirocycles) [21][22] | Saturated, non-planar structures | Explore different, more complex binding sites; improved physicochemical properties. | Can be more synthetically challenging; may have a lower hit rate. |
The choice of fragment will ultimately depend on the specific target and the goals of the screening campaign. However, the combination of features in this compound offers a unique blend of interaction potential and synthetic tractability that makes it a highly valuable tool.
Experimental Workflows: From Screening to Hit Validation
To illustrate the practical application of this compound, we present a detailed, step-by-step workflow for a typical FBDD campaign.
Experimental Workflow Diagram
Caption: A typical workflow for a fragment-based drug design campaign.
Detailed Experimental Protocols
Objective: To identify fragments that bind to the target protein in a label-free, real-time manner.
Methodology:
-
Immobilization of the Target Protein:
-
The target protein is immobilized on a sensor chip (e.g., CM5) via amine coupling.
-
The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The protein, in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.
-
Remaining active sites are deactivated with ethanolamine-HCl.
-
-
Fragment Screening:
-
A stock solution of this compound (e.g., 100 mM in DMSO) is prepared.
-
A dilution series of the fragment is prepared in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) to a final concentration range of 1 µM to 500 µM.
-
The fragment solutions are injected over the immobilized protein surface and a reference flow cell (without protein).
-
The binding response is measured in real-time.
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are analyzed to determine the binding affinity (KD) by fitting the data to a steady-state affinity model.
-
Hits are prioritized based on their binding affinity and ligand efficiency (LE), calculated as: LE = -ΔG / N where ΔG = RT * ln(K_D) and N is the number of non-hydrogen atoms. A higher LE value indicates a more efficient binder.[13][23][24][25]
-
Objective: To confirm the binding of fluorine-containing fragments and to potentially identify hits missed by SPR.
Methodology:
-
Sample Preparation:
-
A solution of the target protein is prepared in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O).
-
This compound is added to the protein solution to a final concentration of 200 µM. A control sample containing only the fragment in the buffer is also prepared.
-
-
NMR Data Acquisition:
-
¹⁹F NMR spectra are acquired for both the protein-fragment sample and the fragment-only control.
-
A simple one-pulse experiment is typically sufficient.
-
-
Data Analysis:
-
The ¹⁹F NMR spectra are compared. A change in the chemical shift, line broadening, or a decrease in the signal intensity of the fragment's ¹⁹F resonance in the presence of the protein indicates binding.
-
Hit Validation and Structural Elucidation
Objective: To thermodynamically characterize the binding interaction and confirm the KD.
Methodology:
-
Sample Preparation:
-
The target protein is dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
A concentrated solution of this compound is prepared in the final dialysis buffer.
-
-
ITC Experiment:
-
The protein solution is loaded into the sample cell of the calorimeter.
-
The fragment solution is loaded into the injection syringe.
-
A series of small injections of the fragment solution into the protein solution are performed.
-
-
Data Analysis:
-
The heat changes upon each injection are measured and integrated.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (KD), enthalpy of binding (ΔH), and stoichiometry (n).
-
Objective: To determine the three-dimensional structure of the protein-fragment complex at atomic resolution.[26][27][28]
Methodology:
-
Crystallization:
-
Crystals of the target protein are grown using vapor diffusion (hanging or sitting drop) by screening a variety of crystallization conditions.
-
Once suitable crystals are obtained, they are soaked in a solution containing a high concentration of this compound (e.g., 1-10 mM).
-
-
Data Collection and Structure Determination:
-
The soaked crystals are cryo-cooled and diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using the apo-protein structure as a search model.
-
The electron density map is inspected for the presence of the bound fragment. The high electron density of the bromine atom can aid in its unambiguous placement.
-
Data Interpretation and Hit-to-Lead Progression
The data gathered from these experiments provides a comprehensive picture of the fragment's binding characteristics.
Interpreting the Results
-
SPR and ITC: These techniques provide quantitative measures of binding affinity (KD). A KD in the high micromolar to low millimolar range is typical for a fragment hit.
-
NMR: NMR data confirms binding in solution and can be used to map the binding site on the protein surface through chemical shift perturbation analysis (in ¹H-¹⁵N HSQC experiments).
-
X-ray Crystallography: The crystal structure reveals the precise binding mode of the fragment, including key interactions like hydrogen bonds and halogen bonds. This structural information is invaluable for guiding the subsequent optimization process.
The Path Forward: Structure-Activity Relationship (SAR) and Fragment Growing
The initial hit, this compound, serves as a starting point for a medicinal chemistry campaign to improve potency and selectivity.
Caption: A simplified workflow for the Structure-Activity Relationship (SAR) guided optimization of the initial fragment hit.
The bromine atom and the methyl carboxylate provide two primary vectors for chemical modification. For example, Suzuki or Stille coupling at the bromine position can introduce a variety of aryl or alkyl groups to probe for additional interactions. The methyl ester can be converted to an amide, allowing for the exploration of a wide range of substituents. The goal of this iterative process is to increase the binding affinity while maintaining or improving the ligand efficiency and other drug-like properties.
Conclusion
This compound represents a highly valuable and strategically designed fragment for FBDD campaigns. Its adherence to the "Rule of Three," combined with the unique advantages conferred by its halogen substituents, pyridine core, and synthetic handles, makes it a powerful tool for the discovery of novel therapeutics. The experimental workflows detailed in this guide provide a robust framework for identifying and validating hits, and the subsequent hit-to-lead optimization can be guided by the rich structural and functional information that this fragment provides. While the ultimate success of any fragment depends on the specific biological target, the inherent properties of this compound position it as a fragment with high potential for success.
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The Strategic Advantage of Pre-functionalized Building Blocks: A Comparative Guide to the Total Synthesis of Fluorinated Pyridine-Containing Molecules
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecular architectures is a cornerstone of innovation. The strategic choice of starting materials can profoundly impact the length, yield, and overall feasibility of a synthetic campaign. This guide provides an in-depth comparison of synthetic strategies centered around the use of Methyl 6-bromo-5-fluoropyridine-2-carboxylate, a versatile and pre-functionalized building block, in the total synthesis of bioactive molecules.
The incorporation of a 5-fluoropyridine-2-carboxylate moiety is a common tactic in medicinal chemistry to enhance the pharmacological properties of a drug candidate. This structural motif can improve metabolic stability, modulate pKa, and introduce favorable interactions with biological targets. Consequently, the development of efficient synthetic routes to molecules containing this scaffold is of high interest.
This guide will dissect case studies to compare the strategic advantages of employing a pre-functionalized building block like this compound against alternative, convergent, or de novo synthetic approaches. We will analyze key performance indicators such as step count, overall yield, and the handling of sensitive functional groups to provide a clear, data-driven comparison.
Case Study 1: The Synthesis of a RORγt Inhibitor Core
A key intermediate in the synthesis of potent RORγt (Retinoic acid receptor-related orphan receptor gamma t) inhibitors features a central 5-fluoropyridine-2-carboxylate core. The synthesis of this intermediate provides an excellent platform to compare the utility of this compound against a multi-step de novo construction of the fluorinated pyridine ring.
Strategy A: The Building Block Approach with this compound
This approach leverages the pre-installed functional handles of this compound to rapidly assemble the core structure. The bromine atom serves as a reactive site for cross-coupling reactions, a cornerstone of modern synthetic chemistry, to introduce molecular complexity.
Experimental Workflow:
The synthesis commences with a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable boronic acid or ester partner. This reaction is typically catalyzed by a palladium complex and a base. The choice of catalyst, ligand, and reaction conditions is critical to ensure high yields and minimize side reactions.
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 6-bromo-5-fluoropyridine-2-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 6-bromo-5-fluoropyridine-2-carboxylate. As a halogenated heterocyclic compound integral to many synthetic research programs, its handling and disposal demand rigorous adherence to safety and environmental regulations. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring that researchers can manage their waste streams with confidence and integrity.
Core Principle: Hazard Identification and Classification
The foundation of any disposal protocol is a thorough understanding of the material's chemical nature and associated hazards. This compound is a halogenated organic compound, a classification that is paramount in determining its disposal pathway.[1][2]
Chemical Profile:
| Property | Value | Source |
| Chemical Name | This compound | [3][4] |
| Synonyms | Methyl 6-bromo-5-fluoropicolinate | [3][5] |
| CAS Number | 1210419-26-3 | [3][4] |
| Molecular Formula | C₇H₅BrFNO₂ | [6][7] |
| Hazard Class | Halogenated Organic Waste | [1][8] |
While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related brominated and fluorinated pyridines indicate that it should be handled as a substance that may cause skin, eye, and respiratory irritation.[9][10][11] Therefore, the primary operational risk is exposure during handling. The primary environmental risk stems from its classification as a halogenated organic compound, which requires specific treatment methods to prevent the release of persistent and harmful substances.[12]
Mandatory Safety Protocols: Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, the establishment of a robust PPE protocol is non-negotiable. This serves as the first line of defense against direct chemical exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of the compound or associated solvents, preventing serious eye irritation.[9][10] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact, which can cause irritation.[10] Always consult a glove compatibility chart for the specific solvents being used. |
| Body Protection | Standard flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
Step-by-Step Disposal Workflow
The following procedure ensures compliance with the U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards for laboratory waste.[13][14]
Step 1: Waste Segregation
This is the most critical step in the disposal process. This compound waste must be segregated as Halogenated Organic Waste .[1]
-
Action: Designate a specific, clearly labeled waste container for halogenated solvents and solids.
-
Causality: Halogenated wastes require high-temperature incineration for complete destruction.[12][15] Commingling this waste with non-halogenated streams (e.g., acetone, methanol) contaminates the entire volume. This forces the entire container to be treated as halogenated waste, dramatically increasing disposal costs and the environmental footprint.[2]
Step 2: Containerization
All chemical waste must be collected in appropriate containers to prevent leaks and ensure safe handling.[16]
-
Action: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. The container must be in good condition, free of cracks or degradation.
-
Causality: A proper container prevents the release of chemical vapors and protects against spills. The container must remain closed at all times unless waste is actively being added.[17]
Step 3: Accurate Labeling
Regulatory compliance and safety depend on clear and accurate labeling from the moment the first drop of waste is added.
-
Action: Affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department to the container.[17]
-
Content Requirements:
-
Write the full chemical name: "this compound."
-
List all other constituents, including solvents (e.g., Dichloromethane, Ethyl Acetate) and their approximate percentages.
-
Check the appropriate hazard boxes (e.g., Toxic, Flammable if mixed with flammable solvents).
-
Record the accumulation start date.
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated laboratory area pending pickup.
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be equipped with secondary containment (e.g., a chemical-resistant tray or tub).
-
Causality: The SAA keeps hazardous waste organized and away from general work areas. Secondary containment ensures that any potential leaks from the primary container are captured, preventing a wider spill and environmental contamination.[17] The container must be stored away from incompatible materials, such as strong acids or bases.[16]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is transferred to trained EH&S staff or a licensed contractor.
-
Action: Once the container is full, or if the research project is complete, submit a chemical waste pickup request to your institution's EH&S department.
-
Causality: Final disposal is a highly regulated process that can only be performed by certified professionals. EH&S will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) where it will be incinerated in accordance with EPA regulations.[12]
Disposal Workflow Diagram
The following diagram illustrates the lifecycle of this compound waste within the laboratory, from generation to final handoff.
Caption: Disposal workflow from generation to EH&S handoff.
Decontamination and Spill Management
Accidents can happen, and a clear plan for decontamination and spill response is essential.
-
Glassware Decontamination: Glassware that has come into contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone). The first rinse (and any subsequent rinses) must be collected and disposed of as halogenated organic waste. Do not drain these rinses into the sanitary sewer.
-
Minor Spill Response:
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealable bag or container.
-
Label the container as "Hazardous Waste" detailing the spilled chemical and absorbent.
-
Arrange for pickup via your EH&S department.[17]
-
For large spills, evacuate the area and contact your institution's emergency response line immediately.
-
By adhering to this detailed protocol, researchers can ensure that their work with this compound is conducted not only with scientific rigor but also with the utmost responsibility for safety and environmental stewardship.
References
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This compound , LookChem. Available at: [Link]
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OSHA Compliance For Laboratories , US Bio-Clean. Available at: [Link]
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PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine , Agency for Toxic Substances and Disease Registry. Available at: [Link]
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METHYL 6-BROMO-5-FLUOROPYRIDINE-3-CARBOXYLATE , Matrix Fine Chemicals. Available at: [Link]
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Navigating the Safe Handling of Methyl 6-bromo-5-fluoropyridine-2-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. Methyl 6-bromo-5-fluoropyridine-2-carboxylate, a halogenated pyridine derivative, is a valuable building block in medicinal chemistry. However, its structure necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough review of its Safety Data Sheet (SDS) is the critical first step.[1] For this compound (CAS No. 1210419-26-3), the primary hazards identified are:
-
Skin Irritation: Causes skin irritation.[2]
-
Serious Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
While a specific toxicological profile for this exact molecule is not extensively detailed in publicly available literature, the presence of a brominated and fluorinated pyridine ring suggests that caution is warranted. Halogenated aromatic compounds as a class can present various health risks, including potential harm if swallowed.[1] Therefore, a conservative approach to handling, assuming the compound is harmful by inhalation, ingestion, and skin contact, is the most prudent course of action.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive Personal Protective Equipment (PPE) plan is non-negotiable when handling this compound.[1] The following table summarizes the recommended PPE, with explanations rooted in the compound's known and potential hazards.
| PPE Component | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. [1] Standard safety glasses do not provide a complete seal and are inadequate for protecting against splashes of hazardous materials.[3] Chemical splash goggles are essential, and a face shield should be worn over them, especially when handling larger quantities or during procedures with a high risk of splashing.[1][4][5] |
| Skin and Body Protection | Chemical-resistant gloves, a flame-resistant lab coat, long pants, and closed-toe shoes. [1][4] A lab coat, fully buttoned, provides a critical barrier.[4] Clothing made of natural fibers like cotton is recommended over synthetic materials which can melt and adhere to the skin in a fire. |
| Hand Protection | Nitrile or Neoprene gloves. Disposable nitrile gloves are suitable for incidental contact and splash protection.[3][6] For prolonged handling or immersion, gloves with better resistance to aromatic and halogenated compounds, such as Viton® or butyl rubber, should be considered.[3][7] Always check the manufacturer's glove compatibility chart for the specific chemical or a similar class of compounds.[4][8] Double-gloving can provide an additional layer of protection. |
| Respiratory Protection | To be used exclusively within a certified chemical fume hood. [1][6] This is the primary engineering control to minimize inhalation of vapors or dust.[1][2] If a fume hood is not available or in the event of a significant spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][4][9] |
Operational Workflow for Safe Handling
A structured approach to handling this compound minimizes risk and ensures procedural consistency.
Preparation and Pre-Handling Checklist
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.[1]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate working height.
-
Assemble all Materials: Place all necessary equipment, including the chemical container, spatulas, weighing paper, solvents, and reaction vessels, inside the fume hood to minimize movement in and out of the containment area.[1]
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.[1]
Step-by-Step Handling Protocol
-
Weighing the Compound: Carefully weigh the desired amount of the solid compound on weighing paper or in a tared container within the fume hood. Avoid creating dust.
-
Transfer: Gently transfer the compound to the reaction vessel. If dissolving in a solvent, add the solvent slowly to the solid to prevent splashing.
-
Reaction Setup: Keep the reaction vessel within the fume hood for the duration of the experiment. Ensure the setup is secure and stable.
-
Post-Handling: After use, securely close the primary container of this compound.[2] Decontaminate any surfaces and equipment that may have come into contact with the chemical.
Experimental Workflow Diagram
Caption: A generalized workflow for the safe handling of this compound.
Emergency Procedures: Spill and Exposure Management
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6]
-
Remove contaminated clothing.
-
Seek medical attention if irritation persists.[2]
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air.[2]
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert, non-combustible material such as vermiculite or sand.
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[10]
-
Ventilate the area and wash the spill site after material pickup is complete.
Waste Disposal Plan
All waste containing this compound, including contaminated consumables (gloves, weighing paper, pipette tips) and residual chemical, must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid materials in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect unused solutions and reaction mixtures in a labeled, sealed container for halogenated organic waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Protocol: All chemical waste should be disposed of in accordance with local, state, and federal regulations.[11] This typically involves incineration at high temperatures by a licensed hazardous waste disposal company.[12]
Logical Relationship Diagram for Safety and Disposal
Caption: Interconnectivity of chemical hazards, safety protocols, and disposal requirements.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific work.
References
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- Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Miami University. (n.d.). Personal Protective Equipment.
- MedchemExpress.com. (2025). Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
- Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.
- Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
- Environmental Health and Safety, Duke University. (n.d.). Microflex® Gloves Chemical Resistance Ratings.
- Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
